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  • Product: L-beta-Phenylalanine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Experimental Methodologies for L-β-Phenylalanine

Executive Summary In the landscape of modern drug discovery and peptidomimetic design, β-amino acids have emerged as critical chiral building blocks[1]. Unlike their α-amino acid counterparts, β-amino acids like L-β-Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, β-amino acids have emerged as critical chiral building blocks[1]. Unlike their α-amino acid counterparts, β-amino acids like L-β-Phenylalanine —systematically known as (S)-3-amino-3-phenylpropanoic acid —confer proteolytic stability to peptide sequences, making them invaluable for developing long-acting therapeutics[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties of L-β-Phenylalanine. By examining the causality behind its molecular behavior, this document establishes field-proven, self-validating experimental protocols for its isolation, characterization, and application in pharmaceutical synthesis.

Core Physicochemical Properties

Understanding the foundational data of (S)-3-amino-3-phenylpropanoic acid is essential for predicting its behavior in various solvent systems and synthetic pathways. The table below synthesizes the core quantitative data for this compound.

PropertyValue / DescriptionCausality & Structural Note
Chemical Name (S)-3-amino-3-phenylpropanoic acidThe amino group is situated on the β-carbon relative to the carboxylate[3][4].
CAS Registry Number 40856-44-8Specific to the (S)-enantiomer[3].
Molecular Formula C₉H₁₁NO₂Contains an aromatic ring, conferring lipophilicity[3].
Molar Mass 165.19 g/mol Identical to α-phenylalanine (structural isomer)[2][3].
Melting Point 242 °C – 253 °C (dec.)Strong intermolecular hydrogen bonding in the crystal lattice leads to high melting temperatures with decomposition[2][5].
Acidic pKa (Predicted) 3.45 ± 0.12The extra methylene group reduces the inductive electron-withdrawing effect of the amine, making it less acidic than α-phenylalanine (pKa ~2.2)[2][3][6].
Appearance White crystalline solid/powderHighly ordered lattice structure[2][3].
Solubility Profile Slightly soluble in neutral water; soluble in dilute acids/bases and polar organics (ethanol)Driven by pH-dependent zwitterionic speciation[2].

Mechanistic Insights: Speciation and Solubility

The physicochemical behavior of L-β-Phenylalanine is dictated by its zwitterionic nature. In aqueous environments, the molecule undergoes pH-dependent protonation and deprotonation.

Because the amino group is positioned on the β-carbon, the distance between the positively charged ammonium group (-NH₃⁺) and the carboxylic acid (-COOH) is increased compared to α-phenylalanine. This structural nuance attenuates the inductive electron-withdrawing effect of the ammonium group, resulting in a higher carboxylic pKa (~3.45) compared to its α-isomer (~2.2)[2][3][6].

At its isoelectric point (pI, typically between pH 5.5 and 6.0), the molecule exists almost entirely as a neutral zwitterion. In this state, the overall dipole moment is minimized, reducing its solvation energy in water and leading to minimal aqueous solubility. This principle is the exact causality exploited in the purification protocol below.

Zwitterion A Cationic Form (Low pH, < 3.4) Soluble B Zwitterionic Form (Neutral pH, ~ 5-6) Insoluble (Precipitates) A->B + OH- (Deprotonation) B->A + H+ (Protonation) C Anionic Form (High pH, > 9) Soluble B->C + OH- (Deprotonation) C->B + H+ (Protonation)

Caption: pH-dependent speciation of L-β-Phenylalanine illustrating zwitterion formation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the "why") behind the physical action.

Protocol 1: Isoelectric Crystallization and Purification

This protocol leverages the pH-dependent solubility of L-β-Phenylalanine to isolate it from synthetic impurities[2].

Step-by-Step Workflow:

  • Initial Suspension: Suspend 10 g of crude (S)-3-amino-3-phenylpropanoic acid in 50 mL of distilled water. At neutral pH, the suspension will remain cloudy due to the poor solubility of the zwitterion[2].

  • Acidic Dissolution: Add 1M HCl dropwise under continuous stirring until the solid completely dissolves.

    • Causality: The addition of acid protonates the carboxylate group, converting the zwitterion into a highly soluble cationic species.

  • Filtration: Filter the clear solution through a 0.22 µm PTFE membrane to remove any non-ionizable, hydrophobic organic impurities.

  • Isoelectric Precipitation (Self-Validating Step): Slowly titrate the filtrate with 1M NaOH while monitoring the solution with a calibrated pH meter. Stop the titration when the pH reaches 5.5.

    • Causality: Reaching the isoelectric point neutralizes the net charge of the molecule. The sudden spike in turbidity validates that the zwitterion is forming and crashing out of the aqueous phase.

  • Maturation: Cool the suspension to 4 °C for 2 hours. Lowering the temperature decreases the kinetic energy of the solvent, maximizing the thermodynamic yield of the crystal lattice.

  • Recovery: Filter the white crystalline solid under vacuum, wash with 10 mL of ice-cold water followed by 10 mL of cold ethanol, and dry under high vacuum for 12 hours.

Workflow N1 Crude L-β-Phenylalanine Suspended in H2O N2 Dissolution via 1M HCl (Formation of Soluble Cation) N1->N2 N3 pH Adjustment to pI (~5.5) via 1M NaOH Titration N2->N3 Monitor pH continuously N4 Crystallization of Zwitterion (Minimum Solubility) N3->N4 Cooling to 4°C N5 Vacuum Filtration & Cold Ethanol Wash N4->N5 N6 Chiral HPLC Verification (Enantiomeric Excess >99%) N5->N6 Pure (S)-enantiomer isolated

Caption: Step-by-step isolation and validation workflow for L-β-Phenylalanine.

Protocol 2: Chiral Purity Determination via HPLC

Because L-β-Phenylalanine is a chiral building block used in pharmaceuticals, verifying its enantiomeric excess (ee) is a critical quality control step[1][2].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the purified L-β-Phenylalanine in 1 mL of mobile phase (e.g., Hexane/Isopropanol 80:20 v/v with 0.1% Trifluoroacetic acid).

  • Column Selection: Utilize a Chiral Stationary Phase (CSP) column, such as one bonded with a derivatized cyclofructan residue[4].

    • Causality: The chiral cavities of the cyclofructan form transient, reversible diastereomeric complexes with the analyte. The (S)-enantiomer and (R)-enantiomer will have different binding affinities (Gibbs free energy of complexation), resulting in distinct retention times.

  • Chromatographic Run: Inject 10 µL of the sample. Run the mobile phase isocratically at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV-Vis detector set to 210 nm (amide/carboxyl absorption) and 254 nm (aromatic ring absorption).

  • Validation: Calculate the enantiomeric excess by integrating the area under the curve (AUC) for the (S) and (R) peaks. A successful purification should yield an ee of >99%.

References

  • China (R)-3-Amino-3-phenylpropionic Acid 13921-90-9 Source: keyingchemical.com URL:[Link][5]

Sources

Exploratory

natural occurrence of L-beta-Phenylalanine

The Natural Occurrence and Biosynthetic Utility of L-β-Phenylalanine: A Technical Guide to Taxane Metabolic Engineering Executive Summary L-β-phenylalanine is a rare, naturally occurring non-proteinogenic amino acid that...

Author: BenchChem Technical Support Team. Date: March 2026

The Natural Occurrence and Biosynthetic Utility of L-β-Phenylalanine: A Technical Guide to Taxane Metabolic Engineering

Executive Summary

L-β-phenylalanine is a rare, naturally occurring non-proteinogenic amino acid that serves as a critical building block in plant secondary metabolism[1]. Unlike its α-amino acid counterpart, which is ubiquitous in primary metabolism, L-β-phenylalanine is specifically synthesized in nature to form the C13 side chain of paclitaxel (Taxol), a potent diterpenoid chemotherapeutic agent naturally produced by Taxus (yew) species[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the enzymology, metabolic engineering strategies, and analytical validation protocols surrounding L-β-phenylalanine, providing a comprehensive resource for researchers and drug development professionals.

Enzymology and Biosynthetic Mechanism

The natural occurrence of L-β-phenylalanine is driven by the enzyme phenylalanine aminomutase (PAM)[EC 5.4.3.10] , which catalyzes the intramolecular rearrangement of L-α-phenylalanine to L-β-phenylalanine[3].

Mechanistic Causality: PAM utilizes a unique electrophilic prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO)[3]. The MIO cofactor is not externally recruited; rather, it is formed autocatalytically via the cyclization and dehydration of a highly conserved Ala-Ser-Gly triad within the enzyme's active site[3]. During catalysis, the MIO group acts as an electrophilic sink, covalently binding the amino group of L-α-phenylalanine. This facilitates the abstraction of the unactivated pro-3S proton, allowing the amino group to migrate to the β-carbon before the product is released[3]. This stereoselective isomerization is strictly required, as downstream acyltransferases exclusively recognize the L-β-enantiomer for paclitaxel side-chain assembly[2].

Integration into the Paclitaxel Biosynthetic Pathway

Following its synthesis, L-β-phenylalanine must be chemically activated before it can be appended to the complex taxane core. The causality of this biochemical sequence ensures that the highly reactive side chain is only attached once the diterpene core is fully mature.

  • Activation: The enzyme β-phenylalanine-CoA ligase (e.g., PCL or TAAE16) converts L-β-phenylalanine into the highly reactive thioester, β-phenylalanyl-CoA[2].

  • Acylation: The activated side chain is transferred to the C13 hydroxyl group of baccatin III by the enzyme baccatin III:3-amino-13-phenylpropanoyltransferase (BAPT)[2].

  • Maturation: Subsequent hydroxylation and benzoylation steps on the side chain yield the final paclitaxel molecule[1].

Pathway A L-alpha-Phenylalanine B L-beta-Phenylalanine A->B PAM (EC 5.4.3.10) C beta-Phenylalanyl-CoA B->C PCL / TAAE16 (CoA Ligase) E Paclitaxel (Taxol) C->E BAPT (Acyltransferase) D Baccatin III D->E BAPT

Biosynthetic pathway of the paclitaxel C13 side chain from L-alpha-phenylalanine.

Metabolic Engineering and Synthetic Biology

The natural extraction of paclitaxel from Taxus bark is ecologically unsustainable and low-yielding[1]. Consequently, researchers have leveraged L-β-phenylalanine biosynthesis as a focal point for metabolic engineering.

Heterologous Reconstitution: Recent breakthroughs have identified the minimal gene set required for paclitaxel biosynthesis, allowing the entire pathway—including PAM and PCL—to be transiently expressed in plant chassis like Nicotiana benthamiana[2]. This modular approach bypasses the slow growth and low yield of native Taxus species[2].

CRISPR-Guided Metabolic Rerouting: In native Taxus cell cultures, the precursor L-α-phenylalanine is heavily consumed by the competing phenylpropanoid pathway (catalyzed by phenylalanine ammonia-lyase, PAL)[4]. By employing CRISPR-guided DNA methylation (NtDRM) to selectively knock down PAL expression, metabolic flux is forcefully redirected toward PAM[4]. This targeted repression of supporting pathways creates a bottleneck that drastically increases L-β-phenylalanine availability, resulting in a profound 25-fold increase in paclitaxel accumulation[4].

Table 1: Key Metabolic Engineering Yields and Kinetic Parameters

Parameter / MetricSource Organism / ChassisValueBiological Significance
Paclitaxel Yield Nicotiana benthamiana64.29 ng/g FWProof-of-concept for complete heterologous pathway reconstitution[2].
Paclitaxel Yield Taxus chinensis (PCC)25-fold increaseRedirects flux from phenylpropanoid pathway to paclitaxel[4].
PAM Optimum pH Taxus chinensis7.5 - 8.0Ensures optimal MIO cofactor stability and catalytic turnover[3].

Experimental Methodology: Self-Validating Protocol for PAM Activity & Quantification

To ensure trustworthiness and reproducibility in metabolic engineering, the following self-validating protocol details the in vitro assessment of PAM activity and the subsequent LC-MS/MS quantification of L-β-phenylalanine.

Protocol Causality: The assay is strictly buffered at pH 8.0 to maintain the nucleophilicity of the substrate's amino group and the structural integrity of the MIO cofactor[3]. Isotope dilution is employed prior to protein precipitation to correct for matrix effects during ionization, ensuring absolute quantification.

Step-by-Step Workflow:

  • Enzyme Extraction: Lyse engineered cells in 50 mM Tris-HCl (pH 8.0) containing 10% glycerol and protease inhibitors. Centrifuge at 15,000 × g for 20 min at 4°C to isolate the soluble protein fraction.

  • In Vitro Reaction: In a 100 µL reaction volume, combine 10 µg of purified PAM extract with 5 mM L-α-phenylalanine in 50 mM Tris-HCl (pH 8.0). Incubate at 30°C for exactly 60 minutes.

  • Quenching & Precipitation: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 1 µM of isotopically labeled internal standard ( 13C6​ -L-β-phenylalanine). Vortex for 30 seconds and centrifuge at 12,000 × g for 10 minutes to precipitate denatured proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a reverse-phase C18 column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Detect L-β-phenylalanine using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Data Validation: Calculate the concentration of L-β-phenylalanine by plotting the peak area ratio (analyte/internal standard) against a matrix-matched calibration curve.

Workflow Step1 1. Cell Lysis & Enzyme Extraction Step2 2. In Vitro PAM Assay (pH 8.0, 30°C) Step1->Step2 Step3 3. Quenching & Protein Precipitation Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Data Validation (Isotope Dilution) Step4->Step5

Experimental workflow for in vitro PAM activity assay and LC-MS/MS quantification.

Sources

Foundational

L-beta-Phenylalanine CAS number and molecular weight

An In-depth Technical Guide to L-beta-Phenylalanine and its Analogs for Advanced Research This technical guide provides a comprehensive overview of L-beta-Phenylalanine, a term that can refer to two distinct non-proteino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to L-beta-Phenylalanine and its Analogs for Advanced Research

This technical guide provides a comprehensive overview of L-beta-Phenylalanine, a term that can refer to two distinct non-proteinogenic amino acids of significant interest to researchers, scientists, and drug development professionals. Due to the potential for ambiguity, this document will address both interpretations: the beta-amino acid (S)-3-Amino-3-phenylpropanoic acid and the alpha-amino acid L-3,3-Diphenylalanine . By delineating the unique properties and applications of each, this guide aims to provide clarity and facilitate their effective use in research and development.

Part 1: Clarification of "L-beta-Phenylalanine"

The nomenclature "L-beta-Phenylalanine" can be ambiguous. Structurally, it most accurately describes a phenylalanine molecule where the amino group is on the beta-carbon. However, it has also been used to refer to an L-alpha-phenylalanine derivative with an additional phenyl group on the beta-carbon. This guide will treat these as two separate entities to ensure technical precision.

  • Section A: (S)-3-Amino-3-phenylpropanoic acid , the true β-amino acid.

  • Section B: L-3,3-Diphenylalanine , a β-substituted α-amino acid.

Section A: (S)-3-Amino-3-phenylpropanoic Acid

(S)-3-Amino-3-phenylpropanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 40856-44-8[4][5]
Molecular Formula C₉H₁₁NO₂[3][4]
Molecular Weight 165.19 g/mol [3]
Appearance White to off-white crystalline powder[3][6]
Synonyms (S)-β-Phenylalanine, L-β-Phe-OH, (-)-3-Amino-3-phenylpropanoic acid[3][4][7]
Synthesis Strategies

The enantioselective synthesis of (S)-3-Amino-3-phenylpropanoic acid is crucial for its application in pharmaceuticals. Several methods have been developed, broadly categorized as chemical and enzymatic routes.

1. Chemical Synthesis: Asymmetric synthesis often involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[8] This can be achieved with high diastereoselectivity using chiral auxiliaries.[9] Another approach is the asymmetric hydrogenation of β-amino acrylates.[10] A facile one-pot synthesis involves the reaction of an arylaldehyde, malonic acid, and ammonium acetate to assemble the β-amino acid core.[11]

2. Enzymatic Resolution: Enzymatic methods offer high enantioselectivity. One common strategy is the enantiomer-specific hydrolysis of racemic N-acetyl-3-amino-3-phenylpropionic acid using microorganisms.[1][12] For instance, microorganisms such as Variovorax sp. and Burkholderia sp. have been identified for their ability to perform this enantiomer-specific hydrolysis, yielding highly pure (R)- and (S)-β-Phe.[1][12] Lipases, like Candida antarctica lipase A (CAL-A), can also be used for the enantioselective N-acylation of racemic esters of 3-amino-3-phenylpropanoic acid.[13]

Experimental Protocol: One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid

This protocol is a generalized representation of a one-pot synthesis.[14]

  • Reaction Setup: In a three-necked flask, combine 9.3g of malonic acid and 18.2g of ammonium acetate in 50ml of ethanol.

  • Addition of Benzaldehyde: Heat the mixture to 50°C and add 10.0g of benzaldehyde dropwise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux.

  • Esterification: Cool the mixture to below 10°C and add 40g of thionyl chloride dropwise.

  • Second Reflux: Heat the mixture to reflux for 16 hours.

  • Work-up: Evaporate the ethanol to yield the crude product.

Applications in Research and Drug Development

(S)-3-Amino-3-phenylpropanoic acid is a key intermediate in the synthesis of several pharmaceuticals.[1]

  • Taxol Side Chain: It is a crucial component for the synthesis of the side chain of Taxol, a potent anticancer agent.[1]

  • Neuroactive Agents: Due to its structure, it is used as a building block for drugs targeting neurological disorders and in neurochemical studies to explore neurotransmitter functions.[2][3][6][15]

  • Peptide-Based Therapeutics: Incorporation of β-amino acids like this one into peptides can enhance their stability against enzymatic degradation, making them valuable in the development of therapeutic peptides.[2][3]

Biological Significance

While not found in mammalian proteins, β-amino acids are present in some natural products and are of great interest for their ability to form stable secondary structures in β-peptides.[10] These β-peptides can mimic the structures of natural peptides and proteins, but with increased resistance to proteolysis, a desirable trait for therapeutic agents.[10]

G cluster_synthesis Synthesis of (S)-3-Amino-3-phenylpropanoic Acid cluster_application Applications benzaldehyde Benzaldehyde racemic_beta_phe Racemic 3-Amino-3- phenylpropanoic Acid benzaldehyde->racemic_beta_phe One-pot reaction malonic_acid Malonic Acid malonic_acid->racemic_beta_phe ammonium_acetate Ammonium Acetate ammonium_acetate->racemic_beta_phe enzymatic_resolution Enzymatic Resolution (e.g., with Lipase or Acylase) racemic_beta_phe->enzymatic_resolution s_beta_phe (S)-3-Amino-3-phenylpropanoic Acid enzymatic_resolution->s_beta_phe taxol Taxol (Anticancer) s_beta_phe->taxol Key Intermediate neuro_drugs Neuroactive Drugs s_beta_phe->neuro_drugs Building Block beta_peptides β-Peptides s_beta_phe->beta_peptides Monomer

Caption: Synthesis and applications of (S)-3-Amino-3-phenylpropanoic Acid.

Section B: L-3,3-Diphenylalanine

L-3,3-Diphenylalanine is an unnatural, sterically hindered α-amino acid.[16] Its unique structure, with two phenyl groups on the β-carbon, makes it a valuable tool in peptide chemistry and materials science.[16][17]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 149597-92-2[16][18]
Molecular Formula C₁₅H₁₅NO₂[17][18]
Molecular Weight 241.29 g/mol [17][18]
Appearance White solid powder[17][18]
Synonyms β-Phenyl-L-phenylalanine, (S)-2-Amino-3,3-diphenylpropionic acid[18]
Synthesis Strategies

The synthesis of L-3,3-Diphenylalanine often involves the electrophilic amination of a chiral derivative of 3,3-diphenylpropanoic acid.[16] The use of chiral auxiliaries, such as oxazolidinones, allows for the stereoselective introduction of the amino group to form the desired L-enantiomer.[16] Protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) are commonly used to protect the amino group during synthesis and subsequent incorporation into peptides.[19][20][21]

Applications in Research and Drug Development

The primary application of L-3,3-Diphenylalanine is in peptide and peptidomimetic design.[22][23]

  • Enzyme Inhibitors: It has been used to synthesize pseudopeptide analogues that can act as enzyme inhibitors, for example, against thrombin.[16]

  • Peptide Conformation: Incorporating this bulky amino acid into a peptide sequence can induce specific secondary structures and enhance stability against proteolysis.[22]

  • Drug Delivery and Nanotechnology: The dipeptide of phenylalanine (Phe-Phe), which is structurally related, is known for its ability to self-assemble into nanotubes and other nanostructures.[24] L-3,3-Diphenylalanine, with its enhanced aromatic stacking potential, is also explored for creating novel nanomaterials for applications like drug delivery.[20][25] It has been shown to form microtubes that can be loaded with drugs.[24]

Biological Significance

As an unnatural amino acid, L-3,3-Diphenylalanine is not involved in natural biological pathways. Its significance lies in its use as a tool to probe and manipulate biological systems. By replacing natural amino acids with L-3,3-Diphenylalanine, researchers can study the effects of steric bulk and aromatic interactions on protein and peptide structure and function.[17] Its incorporation can lead to peptides with enhanced binding affinity and biological activity.[22] Furthermore, the self-assembly properties of diphenylalanine and its derivatives are being investigated as a model system for understanding amyloid fibril formation associated with neurodegenerative diseases.[26]

G cluster_core L-3,3-Diphenylalanine in Peptide Science cluster_outcomes Resulting Properties and Applications l_dpa L-3,3-Diphenylalanine (Bulky, Aromatic) modified_peptide Modified Peptide l_dpa->modified_peptide Incorporation via Peptide Synthesis peptide_chain Native Peptide Chain peptide_chain->modified_peptide Replaces native amino acid enhanced_stability Enhanced Proteolytic Stability modified_peptide->enhanced_stability altered_conformation Altered Conformation (e.g., specific turns) modified_peptide->altered_conformation new_activity Novel Biological Activity (e.g., Enzyme Inhibition) modified_peptide->new_activity self_assembly Self-Assembly into Nanostructures (Drug Delivery) modified_peptide->self_assembly

Caption: Conceptual workflow of L-3,3-Diphenylalanine application.

References

  • G. A. Slough, et al. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. ACS Publications. [Link]

  • Y. Wang, et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society. [Link]

  • H. Kawasaki, et al. (2006). Production of (R)-3-Amino-3-phenylpropionic Acid and (S). Journal of Computer-Aided Molecular Design. [Link]

  • S. G. Davies & T. D. McCarthy. (1995). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Synlett. [Link]

  • S. Kumar, et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • A. D. Chowdhury. (2013). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Scholarly Repository. [Link]

  • MySkinRecipes. (n.d.). Fmoc-3,3-diphenyl-L-alanine. MySkinRecipes. [Link]

  • L. T. Kanerva, et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • H. Kawasaki, et al. (2006). Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. PubMed. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 3-Amino-3-phenylpropionic Acid CAS 614-19-7. Shaanxi Bloom Tech Co., Ltd. [Link]

  • J. L. Meisenheimer, et al. (2017). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Y. Xiaoming, et al. (2019). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • W. F. de Lima, et al. (2013). l-Diphenylalanine Microtubes As a Potential Drug-Delivery System: Characterization, Release Kinetics, and Cytotoxicity. Langmuir. [Link]

  • Wikipedia. (n.d.). Diphenylalanine. Wikipedia. [Link]

  • S. G. Davies, et al. (2004). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry. [Link]

  • S. G. Davies, et al. (1995). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

  • A. M. Dia, et al. (2017). Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators. PubMed. [Link]

Sources

Exploratory

solubility of L-beta-Phenylalanine in different solvents

Solubility Profile and Thermodynamic Behavior of L-beta-Phenylalanine Across Diverse Solvent Systems Executive Summary As a Senior Application Scientist, understanding the solvation mechanics of non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Thermodynamic Behavior of L-beta-Phenylalanine Across Diverse Solvent Systems

Executive Summary

As a Senior Application Scientist, understanding the solvation mechanics of non-proteinogenic amino acids like L-beta-Phenylalanine ((S)-3-amino-3-phenylpropanoic acid) is critical for optimizing crystallization, extraction, and peptide synthesis workflows. Unlike its alpha-isomer, the beta-amino acid configuration alters the dipole moment and intermolecular hydrogen-bonding network within the crystal lattice, directly impacting its macroscopic solubility. This technical guide provides an in-depth analysis of L-beta-Phenylalanine's solubility across various solvents, grounded in thermodynamic principles and field-proven, self-validating methodologies.

Part 1: Molecular Architecture and Solvation Mechanics

L-beta-Phenylalanine exists as a zwitterion in its solid state. Its physical behavior is governed by a high-energy crystal lattice stabilized by strong electrostatic interactions between the protonated beta-amino group and the deprotonated carboxylate group. The causality of its solubility across different solvents lies in the competition between solvent-solute interactions and this lattice energy.

  • Aqueous Solvation: In high-dielectric solvents like water, the zwitterionic structure is readily solvated through robust 1[1]. However, the presence of the bulky, hydrophobic phenyl ring imposes a thermodynamic penalty, restricting its aqueous solubility to a moderate level compared to smaller aliphatic amino acids.

  • Organic Solvents: In lower-dielectric polar protic solvents, solubility decreases. While2[2], methanol retains enough hydrogen-bonding capacity to dissolve the compound moderately. In ethanol, the compound is only 1[1].

  • Non-Polar Solvents: The compound is 3[3] (e.g., hexane, ether, benzene) because these solvents lack the dipole moment required to disrupt the ionic lattice.

  • pH-Dependent Solvation (Salt Formation): The most effective way to exponentially increase solubility is through pH adjustment. By adding dilute hydrochloric acid, the carboxylate group is protonated. This destroys the zwitterion, drastically lowering the lattice energy and forming L-beta-Phenylalanine hydrochloride, which exhibits 4[4].

Solvation Zwitterion L-beta-Phenylalanine (Zwitterionic Solid) Water Aqueous Systems (High Dielectric) Zwitterion->Water Solvation Alcohols Alcohols (EtOH/MeOH) (Lower Dielectric) Zwitterion->Alcohols Solvation Acids Dilute Acids/Bases (pH Shift) Zwitterion->Acids Solvation HighSol Moderate Solubility (Ion-Dipole & H-Bonds) Water->HighSol ModSol Low Solubility (Hydrophobic Phenyl Effect) Alcohols->ModSol SaltSol Very High Solubility (Salt Formation) Acids->SaltSol

Figure 1: Mechanistic pathways of L-beta-Phenylalanine solvation across different solvent environments.

Part 2: Quantitative Solubility Data

The following table synthesizes the solubility behavior of L-beta-Phenylalanine across standard solvent systems at standard ambient temperature (25°C).

Solvent SystemDielectric Constant (ε)Relative SolubilitySolvation Causality
Water 78.4Moderate (~10-15 g/L)High dielectric constant supports zwitterion separation; limited by hydrophobic phenyl ring.
Methanol 32.7SolubleSufficient H-bonding capacity; highly favorable for hydrochloride salt forms.
Ethanol 24.5Slightly SolubleLower polarity restricts disruption of the crystal lattice.
Dilute HCl (aq) N/AVery High (>50 g/L)Protonation of the carboxylate group eliminates zwitterionic lattice energy.
Hexane / Benzene < 3.0InsolubleComplete lack of dipole-dipole or ion-dipole interactions.

*Quantitative estimates extrapolated from alpha-isomer thermodynamic baselines and beta-isomer qualitative reporting.

Part 3: Self-Validating Experimental Protocol for Solubility Determination

To generate reliable thermodynamic solubility data, one must avoid kinetic traps (e.g., supersaturation or metastable polymorphs). I mandate the Isothermal Shake-Flask Method coupled with Orthogonal Phase Validation . This protocol is a self-validating system: it doesn't just measure concentration; it mathematically and physically proves that thermodynamic equilibrium has been reached without altering the solid state.

Step-by-Step Methodology:

  • Solvent Preparation & Saturation: Add an excess amount of anhydrous L-beta-Phenylalanine to 50 mL of the target solvent in a sealed, jacketed glass vessel. Causality: The excess ensures the presence of a continuous solid phase, which is the strict 5[5].

  • Isothermal Equilibration: Place the vessel in a thermostatic water bath shaker set to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 RPM for a minimum of 24 to 48 hours. Causality:5[5], preventing kinetic undersaturation.

  • Phase Separation: Cease agitation and allow the suspension to settle for 2 hours at the exact isothermal temperature. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to the target temperature to prevent premature precipitation).

  • Liquid Phase Analysis (Concentration): Dilute the supernatant and analyze via HPLC-UV (High-Performance Liquid Chromatography) at 210 nm. Validate against a standard calibration curve.

  • Solid Phase Analysis (Self-Validation): This is the critical step. Recover the residual solid from the flask, dry it under vacuum, and 5[5]. Causality: If the solvent induced a polymorphic transition (e.g., forming a solvate or hydrate), the PXRD pattern will change. If it changes, your solubility data applies to the new form, not the anhydrous starting material. Confirming the solid phase remains unchanged validates the integrity of the entire experiment.

G N1 1. Sample Preparation Excess L-beta-Phe + Solvent N2 2. Isothermal Equilibration Thermostatic Shaking (24-48h) N1->N2 Sealed Flasks N3 3. Phase Separation Filtration at Target Temp N2->N3 Equilibrium Reached N4 4a. Liquid Phase Analysis HPLC-UV Quantitation N3->N4 Supernatant N5 4b. Solid Phase Analysis PXRD / DSC Characterization N3->N5 Residual Solid N6 5. Self-Validation Triplicate RSD < 2% & Polymorph Check N4->N6 Conc. Data N5->N6 Crystal Form Confirmed

Figure 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Part 4: Downstream Application Insights

Understanding these solubility parameters is essential for downstream processing:

  • Crystallization Engineering: Because L-beta-Phenylalanine is moderately soluble in water but slightly soluble in ethanol,2[2]. By dissolving the compound in water and slowly titrating ethanol into the system, you can precisely control the supersaturation curve, yielding high-purity, well-defined crystals.

  • Peptide Synthesis: For solid-phase peptide synthesis (SPPS), the zwitterionic form is insoluble in standard coupling solvents like DMF or NMP. Therefore, the amino group must be protected (e.g., Fmoc or Boc), and the carboxyl group activated, which temporarily masks the zwitterionic charges and drastically increases solubility in organic solvents.

References

  • Title: Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: (S)-(-)-3-Amino-3-phenylpropionic Acid Hydrochloride CAS 83649-47-2 Source: Home Sunshine Pharma URL: [Link]

  • Title: L-Phenylalanine | C9H11NO2 | CID 6140 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K Source: Sepax Technologies / Elsevier B.V. URL: [Link]

Sources

Foundational

L-β-Phenylalanine as a Master Precursor to Monoamine Neurotransmitters: A Mechanistic and Methodological Guide

Executive Summary & Chemical Nomenclature In neurochemistry and pharmacology, understanding the exact biosynthetic origins of monoamine neurotransmitters is critical for drug development and neurological research. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

In neurochemistry and pharmacology, understanding the exact biosynthetic origins of monoamine neurotransmitters is critical for drug development and neurological research. While commonly referred to simply as L-Phenylalanine, the structural designation L-β-phenylalanine (systematically known as β-phenyl-L-alanine, CAS 63-91-2) accurately describes the attachment of the phenyl ring to the beta-carbon of the alanine backbone[1]. This essential aromatic amino acid serves as the foundational, upstream precursor for the entire , including dopamine, norepinephrine, and epinephrine[2].

This whitepaper provides an in-depth analysis of the metabolic cascade originating from L-β-phenylalanine, the enzyme kinetics governing these transformations, and a field-proven, self-validating methodology for quantifying these neurotransmitters in biological matrices.

The Biosynthetic Cascade: Mechanisms & Causality

The conversion of L-β-phenylalanine to active neurotransmitters is a tightly regulated, multi-enzyme cascade. Each step is governed by specific cofactors and kinetic limitations that dictate the overall tone of the central and peripheral nervous systems.

  • Hydroxylation to L-Tyrosine: The cascade initiates with the conversion of L-β-phenylalanine to L-Tyrosine by Phenylalanine Hydroxylase (PAH) . This non-heme iron enzyme requires molecular oxygen ( O2​ ) and tetrahydrobiopterin ( BH4​ ) as cofactors[3]. Single-turnover kinetic studies reveal a highly specific ordered mechanism: BH4​ binds rapidly to the enzyme to form a binary complex, followed by a 10-fold slower addition of L-phenylalanine to form the productive ternary complex[3].

  • The Rate-Limiting Step (L-DOPA Synthesis): L-Tyrosine is subsequently hydroxylated by Tyrosine Hydroxylase (TH) to form L-3,4-dihydroxyphenylalanine (L-DOPA)[4]. Because TH operates near saturation under physiological conditions and is subject to end-product feedback inhibition by downstream catecholamines, it acts as the primary bottleneck and rate-limiting step of the entire pathway[4].

  • Decarboxylation to Dopamine: L-DOPA is rapidly decarboxylated by Aromatic L-amino acid decarboxylase (AADC/DDC) , an enzyme dependent on pyridoxal phosphate (PLP), yielding Dopamine[2].

  • Downstream Synthesis: In specific neuronal populations and the adrenal medulla, Dopamine is further hydroxylated by Dopamine β-hydroxylase (DBH) to Norepinephrine, which can be methylated by Phenylethanolamine N-methyltransferase (PNMT) to yield Epinephrine[2].

Pathway Visualization

Neurotransmitter_Synthesis Phe L-β-Phenylalanine (L-Phe) Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) + BH4, O2 DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TH) + BH4, O2, Fe2+ DA Dopamine (DA) DOPA->DA DOPA Decarboxylase (DDC) + Pyridoxal Phosphate NE Norepinephrine (NE) DA->NE Dopamine β-Hydroxylase (DBH) + Ascorbate, Cu2+ EPI Epinephrine (EPI) NE->EPI PNMT + S-adenosylmethionine

Metabolic pathway of L-β-Phenylalanine to catecholamine neurotransmitters.

Quantitative Data: Enzyme Kinetics

Understanding the binding affinities of these enzymes is crucial for drug design, particularly when developing competitive inhibitors or allosteric modulators. The table below summarizes the kinetic parameters for the upstream regulatory enzymes.

EnzymeSubstratePrimary CofactorKinetic ParameterValue
Phenylalanine Hydroxylase (PAH) BH4​ Iron ( Fe2+ )Dissociation Constant ( Kd​ )65 µM[3]
Phenylalanine Hydroxylase (PAH) L-β-PhenylalanineIron ( Fe2+ )Dissociation Constant ( Kd​ )130 µM[3]
Tyrosine Hydroxylase (TH) L-Tyrosine BH4​ , O2​ Pathway StatusRate-Limiting[4]
Tyrosine Hydroxylase (TH) DopamineNone (Inhibitor)Feedback InhibitionCompetitive with BH4​ [4]

Experimental Protocols: HPLC-ECD Quantification

To study the conversion of L-β-phenylalanine into neurotransmitters in vivo or in vitro, researchers must quantify trace amounts of catecholamines. High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) remains the gold standard due to the electroactive nature of the catechol ring, which allows for femtogram-level sensitivity[5].

The following protocol is designed as a self-validating system , incorporating internal standards and specific chemical rationales for every step.

Phase 1: Sample Preparation & Stabilization

Causality: Catecholamines rapidly auto-oxidize into quinones at physiological pH (7.4) and room temperature.

  • Collect biological samples (e.g., plasma, tissue homogenate, or microdialysate) into pre-chilled tubes containing an antioxidant cocktail (e.g., 0.1 M EDTA and sodium metabisulfite).

  • Immediately acidify the sample using 0.1 M Perchloric Acid ( HClO4​ ) to drop the pH below 3.0, halting enzymatic degradation and preventing auto-oxidation.

  • Spike the sample with a known concentration of Dihydroxybenzylamine (DHBA) as an Internal Standard (IS). Validation Check: DHBA is a synthetic catecholamine not found in nature; its recovery rate will validate the efficiency of the extraction process[5].

Phase 2: Alumina Solid-Phase Extraction (SPE)

Causality: Biological matrices contain thousands of interfering compounds. Activated alumina ( Al2​O3​ ) selectively forms a reversible coordination complex specifically with the vicinal diols (the adjacent hydroxyl groups on the catechol ring) at a basic pH, allowing non-catechol contaminants to be washed away[6].

  • Add 20 mg of activated alumina to the acidified sample[6].

  • Add 2 M Tris/EDTA buffer (pH 8.6) to shift the solution to a basic pH, initiating the binding of dopamine, norepinephrine, and epinephrine to the alumina[6].

  • Vortex for 10 minutes, then centrifuge at 800 × g for 1 minute at 4°C[6]. Discard the supernatant.

  • Wash the alumina pellet three times with ultra-pure water to remove unbound polar contaminants.

  • Elute the purified catecholamines by adding 120 µL of 200 mM Perchloric Acid. The acidic environment breaks the alumina-catechol complex[6]. Centrifuge and collect the eluent for injection.

Phase 3: HPLC Separation

Causality: Catecholamines are highly polar and would normally elute in the void volume of a standard C18 hydrophobic column. We must use an ion-pairing agent.

  • Column: Use a C18 reverse-phase column (e.g., 250 × 4 mm)[6].

  • Mobile Phase: Prepare a buffer of 58 mM sodium dihydrogen phosphate (pH 5.6) containing 8% methanol[6].

  • Ion-Pairing Agent: Add 1.2 mM octanesulfonic acid (OSA)[6]. Mechanism: The hydrophobic tail of OSA embeds into the C18 stationary phase, while its negatively charged sulfonate head interacts with the positively charged amine groups of the catecholamines, effectively retaining them on the column and allowing for baseline separation.

Phase 4: Electrochemical Detection (ECD)

Causality: ECD ignores non-electroactive background noise, providing superior signal-to-noise ratios compared to UV detection.

  • Set the glassy carbon working electrode to an oxidation potential of +800 mV vs. an Ag/AgCl reference electrode[7].

  • At this potential, the catechol ring of the eluted neurotransmitters is oxidized to an ortho-quinone, releasing two electrons per molecule.

  • Measure the resulting current (in nanoamperes, nA), which is directly proportional to the concentration of the neurotransmitter. Quantify against the DHBA internal standard peak.

References

  • Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). "Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single-Turnover Experiments." Biochemistry, ACS Publications. Available at:[Link]

  • Daubner, S. C., Le, T., & Wang, S. (2011). "Tyrosine Hydroxylase and Regulation of Dopamine Synthesis." Archives of Biochemistry and Biophysics, PMC. Available at:[Link]

  • Wikipedia Contributors. "Dopamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zheng, Y., et al. (2018). "A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites." Journal of Visualized Experiments, PMC. Available at:[Link]

  • Yilmaz, B., et al. (2023). "The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain." Turkish Journal of Pharmaceutical Sciences. Available at:[Link]

  • Finckh, B., et al. (2015). "How to best detect catecholamines HPLC?" ResearchGate. Available at:[Link]

Sources

Exploratory

Introduction: The Strategic Importance of L-β-Phenylalanine

An In-depth Technical Guide to the Commercial Production of L-β-Phenylalanine β-amino acids represent a cornerstone of modern pharmaceutical development, prized for their ability to form stable, peptide-like structures t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Commercial Production of L-β-Phenylalanine

β-amino acids represent a cornerstone of modern pharmaceutical development, prized for their ability to form stable, peptide-like structures that resist enzymatic degradation. Among these, L-β-phenylalanine and its enantiomer are critical chiral building blocks for a range of therapeutics. Their incorporation into drug candidates can enhance efficacy, improve pharmacokinetic profiles, and confer unique structural properties. Notable pharmaceuticals derived from or utilizing β-phenylalanine intermediates include the HIV entry inhibitor Maraviroc, the anti-diabetic drug Sitagliptin, and the core side chain of the blockbuster anti-cancer agent, Taxol.[1][2][3]

The industrial-scale synthesis of enantiomerically pure L-β-phenylalanine presents significant challenges, demanding high stereoselectivity, yield, and purity. Historically, classical chemical resolutions were dominant, but these methods are often inefficient and generate considerable waste. Consequently, the industry has pivoted towards more sustainable and precise manufacturing paradigms. This guide provides a comprehensive technical overview of the three principal strategies for the commercial production of L-β-phenylalanine: direct biocatalytic synthesis, chemoenzymatic methods, and microbial fermentation-based hybrid approaches. We will delve into the underlying mechanisms, provide field-proven protocols, and offer a comparative analysis to guide researchers and process chemists in selecting and optimizing a manufacturing route.

Chapter 1: Biocatalytic Routes: Precision and Enantioselectivity

Biocatalysis has emerged as the premier strategy for producing enantiopure β-amino acids, leveraging the exquisite specificity of enzymes to overcome the challenges of stereocontrol inherent in traditional chemistry.

Phenylalanine Aminomutase (PAM)

Phenylalanine Aminomutase (PAM) is a powerful biocatalyst that facilitates the interconversion between α- and β-phenylalanine. Its most notable function is in the biosynthesis of the Taxol side chain in yew species (Taxus chinensis).[3][4][5] Commercially, PAM is exploited for two key reactions: the isomerization of L-α-phenylalanine and, more directly, the asymmetric amination of trans-cinnamic acid.

Mechanism of Action: PAM belongs to a class of enzymes that utilize a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group, which is formed autocatalytically from an internal Ala-Ser-Gly motif.[3] This MIO group acts as an electrophilic catalyst, enabling the addition of ammonia to the double bond of the cinnamic acid intermediate. The enzyme's active site architecture dictates the stereochemical outcome, with PAM from Taxus chinensis (TchPAM) being highly selective for producing (R)-β-phenylalanine, while other microbial PAMs can yield the (S)-enantiomer.[4][5]

Process Advantages: The primary advantage of PAM is its exceptional enantioselectivity, often yielding products with an enantiomeric excess (ee) greater than 99%.[3] This eliminates the need for costly chiral separation steps. The direct amination of inexpensive cinnamic acid feedstocks makes this an economically attractive route.

PAM_Reaction cluster_reactants Reactants cluster_products Product cinnamic_acid trans-Cinnamic Acid enzyme Phenylalanine Aminomutase (PAM) cinnamic_acid->enzyme ammonia Ammonia (NH₃) ammonia->enzyme beta_phe L-β-Phenylalanine enzyme->beta_phe Asymmetric Amination (ee > 99%)

Caption: PAM-catalyzed asymmetric amination of trans-cinnamic acid.

Experimental Protocol: PAM-Catalyzed Synthesis of β-Phenylalanine

This protocol is adapted from methodologies described for PAM-catalyzed amination reactions.[3]

  • Enzyme Preparation: A solution of recombinant PAM is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Reaction Mixture: In a temperature-controlled vessel, combine the following:

    • trans-Cinnamic acid (substrate) to a final concentration of 10-50 mM.

    • Ammonia source (e.g., 3-5 M ammonium carbonate or ammonium carbamate) to drive the reaction equilibrium.[6]

    • PAM enzyme solution (e.g., 0.1-1 mg/mL).

  • Reaction Conditions:

    • Incubate the mixture at 30-40°C with gentle agitation for 24-48 hours.

    • Monitor the reaction progress by HPLC, measuring the depletion of cinnamic acid and the formation of β-phenylalanine.

  • Workup and Isolation:

    • Terminate the reaction by acidifying the mixture (e.g., with HCl) to pH ~2, which precipitates the remaining cinnamic acid.

    • Remove the precipitate and denatured enzyme by centrifugation.

    • Adjust the supernatant to the isoelectric point of β-phenylalanine (~pH 4.5) to induce crystallization of the product.

    • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Phenylalanine Ammonia Lyase (PAL)

Phenylalanine Ammonia Lyases (PALs) are homologous to PAMs and are widespread in plants and microbes. Their natural function is the deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[6] For synthetic purposes, this equilibrium can be reversed by employing a high concentration of an ammonia source, making PALs viable catalysts for producing L-phenylalanine and its analogues.

Causality of Process Design: The key challenge with PALs is the unfavorable thermodynamic equilibrium in the synthetic direction. Even with ammonia concentrations as high as 5 M, conversions typically plateau around 80-90%.[6] To overcome this, process intensification strategies are critical. Covalent immobilization of PAL onto solid supports allows for its use in continuous flow reactors. This approach not only enhances catalyst stability and reusability but also allows for precise control over reaction time, significantly reducing it from hours to minutes and improving overall productivity.[6]

PAL_Reaction cinnamic_acid trans-Cinnamic Acid + High [NH₃] enzyme Phenylalanine Ammonia Lyase (PAL) cinnamic_acid->enzyme Synthesis l_phe L-α-Phenylalanine enzyme->l_phe Deamination (Natural Reaction)

Caption: The reversible reaction catalyzed by Phenylalanine Ammonia Lyase (PAL).

Lipase-Mediated Kinetic Resolution

This chemoenzymatic approach represents a robust and commercially validated method for producing enantiopure (S)-β-phenylalanine.[2] The process begins with a non-stereoselective chemical synthesis to produce a racemic mixture, which is then resolved using an enantioselective enzyme.

Workflow:

  • Chemical Synthesis: Racemic β-phenylalanine is first synthesized via the Rodionov-Johnson reaction, using benzaldehyde, malonic acid, and ammonium acetate.[2]

  • Esterification: The resulting racemic amino acid is esterified (e.g., to its propyl ester) to create a suitable substrate for the lipase.

  • Enzymatic Resolution: The racemic ester is introduced into an aqueous solution containing a specific lipase, such as Amano Lipase PS from Burkholderia cepacia. The lipase selectively catalyzes the hydrolysis of the (S)-ester to the (S)-β-phenylalanine acid, which is poorly soluble at the reaction pH and crystallizes out. The (R)-ester remains unreacted and soluble in the organic phase.[1][2]

Trustworthiness and Scalability: This system is self-validating because the physical separation of the crystallized product from the unreacted ester is straightforward and efficient. The process is highly robust and has been successfully scaled from the kilogram lab scale to full commercial plant production (400+ kg batches), consistently yielding (S)-β-phenylalanine with >99.5% purity and >99.5% ee.[2]

Lipase_Resolution racemic_ester Racemic β-Phe Ester ((R)-Ester + (S)-Ester) lipase Lipase (e.g., Amano PS) racemic_ester->lipase s_acid (S)-β-Phe Acid (Crystallizes) lipase->s_acid Selective Hydrolysis r_ester (R)-β-Phe Ester (Remains in solution) lipase->r_ester No Reaction

Caption: Kinetic resolution of racemic β-phenylalanine ester using a lipase.

Chapter 2: Microbial Fermentation as a Feedstock Engine

While direct fermentation to produce L-β-phenylalanine is not a common commercial route, microbial fermentation is the dominant industrial method for producing its precursor, L-α-phenylalanine.[7][] This makes fermentation a critical upstream process that feeds the highly efficient enzymatic isomerization (e.g., using PAM) or chemical synthesis routes. The economic and environmental advantages of fermentation—using renewable feedstocks like glucose and avoiding harsh chemicals—make it an indispensable part of the overall value chain.[7][]

Core Organisms: The workhorses for L-α-phenylalanine production are extensively engineered strains of Escherichia coli and Corynebacterium glutamicum.[7]

Metabolic Engineering Strategies in E. coli:

To achieve commercially viable titers (often exceeding 30 g/L), wild-type strains are heavily engineered.[7][9] The core strategies include:

  • Increasing Carbon Flux: Overexpressing key enzymes in the aromatic amino acid pathway to channel more carbon from central metabolism (glucose) towards the desired product.

  • Alleviating Feedback Inhibition: Key enzymes like DAHP synthase are naturally inhibited by L-phenylalanine. This is overcome by introducing mutant versions of these enzymes that are insensitive to feedback inhibition.[7]

  • Blocking Competing Pathways: Deleting genes for pathways that divert precursors away from phenylalanine synthesis (e.g., pathways leading to acetate or other amino acids).[9]

  • Enhancing Product Export: Overexpressing membrane transport proteins, such as YddG in E. coli, facilitates the rapid export of L-phenylalanine from the cell, which reduces intracellular accumulation and relieves feedback inhibition.[7]

E_coli_Metabolic_Engineering glucose Glucose central_metabolism Central Metabolism glucose->central_metabolism precursors PEP + E4P (Precursors) central_metabolism->precursors shikimate_pathway Shikimate Pathway precursors->shikimate_pathway chorismate Chorismate shikimate_pathway->chorismate l_phe L-α-Phenylalanine chorismate->l_phe byproducts Byproducts (e.g., Acetate) X chorismate->byproducts Competing Pathways (Blocked) yddg YddG Exporter l_phe->yddg Enhanced Export feedback_node l_phe->feedback_node Feedback Inhibition (Alleviated) extracellular Extracellular L-α-Phenylalanine yddg->extracellular feedback_node->shikimate_pathway

Caption: Key metabolic engineering targets in E. coli for L-α-phenylalanine.

Fermentation Process: Industrial production is typically carried out in large-scale fed-batch fermenters. Key parameters are tightly controlled:

  • Carbon Source: A concentrated glucose solution is fed incrementally to maintain optimal growth and production rates without causing overflow metabolism.

  • Nitrogen Source: Gaseous or aqueous ammonia is used, which also serves to control the pH.[10]

  • Dissolved Oxygen (DO): Maintaining a specific DO level is crucial for cell health and productivity.[7]

  • In-situ Product Removal: To overcome solubility limits and product inhibition at high concentrations, extractive fermentation can be employed. This involves circulating the fermentation broth through an external column containing adsorbent polymeric beads (e.g., Amberlite XAD-16), which bind the phenylalanine, effectively removing it from the broth.[11]

Chapter 3: Downstream Processing and Purification

Achieving the high purity (>98.5%) required for pharmaceutical applications is a multi-step process that is critical to the commercial viability of any production route.

Protocol: Purification of (S)-β-Phenylalanine from Lipase Resolution

This protocol is based on a commercially implemented process.[2]

  • Phase Separation: After the enzymatic reaction is complete, the aqueous and organic layers are separated. The aqueous phase contains the dissolved sodium salt of (S)-β-phenylalanine, while the organic layer contains the unreacted (R)-ester.

  • Crystallization: The pH of the aqueous phase is carefully adjusted to the isoelectric point of β-phenylalanine. This causes the (S)-β-phenylalanine to crystallize out of the solution.

  • Isolation: The product crystals are isolated by centrifugation.

  • Washing: The crystal cake is washed sequentially with water and a solvent like acetone to remove residual impurities.

  • Drying: The final product is dried under vacuum at a controlled temperature (e.g., 50°C) to yield the pure (S)-β-amino acid.

General Purification Technologies:

  • Ion-Exchange Chromatography (IEC): Widely used to purify amino acids from fermentation broths. The broth is passed through a cation exchange resin, which binds the positively charged amino acid. After washing away impurities, the product is eluted with a change in pH or ionic strength (e.g., using an ammonia solution).[12]

  • Solid Phase Extraction (SPE): Used for sample cleanup and removal of interfering substances like salts or hydrophobic impurities prior to final purification or analysis.[13]

  • Analytical Validation: The final product's quality is confirmed using standard analytical techniques. Chemical purity is determined by HPLC, while enantiomeric excess is precisely measured using chiral HPLC.[2]

Chapter 4: Comparative Analysis and Future Outlook

The choice of a commercial production strategy for L-β-phenylalanine depends on factors such as the desired enantiomer, required scale, cost of raw materials, and existing infrastructure.

Data Presentation: Comparison of Production Routes

FeatureBiocatalysis (e.g., PAM)Chemoenzymatic (Lipase Resolution)Fermentation-Hybrid
Enantioselectivity Excellent (>99% ee)[3]Excellent (>99% ee)[2]Depends on subsequent enzymatic step
Key Advantage Direct, one-step asymmetric synthesisCommercially proven, robust, scalable[2]Utilizes low-cost renewable feedstocks[7]
Key Challenge Enzyme stability and costMulti-step process, 50% theoretical max yield on racemateIndirect route for β-Phe, complex metabolic engineering
Sustainability High (aqueous, mild conditions)Moderate (involves chemical synthesis step)High (uses renewable resources)
Typical Feedstock trans-Cinnamic AcidBenzaldehyde, Malonic AcidGlucose, Ammonia

Future Outlook:

The field is moving decisively towards more integrated and sustainable processes. The future of L-β-phenylalanine production will likely be shaped by:

  • Enzyme Engineering: Rational design and directed evolution will continue to yield novel aminomutases and lyases with enhanced stability, broader substrate scopes, and higher catalytic efficiencies, enabling the synthesis of a wider variety of non-natural β-amino acids.[4][5]

  • Continuous Flow Manufacturing: The integration of immobilized enzymes into continuous flow reactors will become more widespread, reducing batch times, improving process control, and lowering capital expenditure.[6]

  • Whole-Cell Biocatalysis: The development of engineered microorganisms that can perform the conversion of simple feedstocks directly to L-β-phenylalanine in a single fermenter remains a long-term goal. This would combine the cost advantages of fermentation with the precision of biocatalysis, representing the ultimate "green" and efficient production platform.

References

  • Gotor-Fernández, V., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

  • Gotor, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ding, Z., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Applied Microbiology and Biotechnology. [Link]

  • Peng, F., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. [Link]

  • Vogel, A., et al. (2011). Development of a Commercial Process for (S)-β-Phenylalanine. Organic Process Research & Development. [Link]

  • Ajinomoto Co., Inc. (1983). Method for producing L-phenylalanine by fermentation.
  • Texaco Development Corp. (1988). Process for synthesis of beta-phenylalanine.
  • Wu, B., et al. (2009). Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives. Chembiochem. [Link]

  • Texaco Development Corp. (1992). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
  • American Cyanamid Co. (1963). Purification of beta-alanine.
  • Peng, F., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. ResearchGate. [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. DIAION. [Link]

  • Lee, C., & Hong, J. (2007). EXTRACTIVE FERMENTATION OF PHENYLALANINE USING UNCHARGED POLYMERIC BEADS. Taylor & Francis Online. [Link]

  • Liu, M., et al. (2023). Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose. MDPI. [Link]

  • Ajinomoto Co., Inc. (1989). Process for production of l-phenylalanine by fermentation.

Sources

Foundational

Advanced Laboratory Handling, Safety, and Application of L-β-Phenylalanine in Peptidomimetic Drug Development

Abstract L-β-Phenylalanine (CAS 13921-90-9), structurally denoted as (3R)-3-amino-3-phenylpropanoic acid, is a crucial non-proteinogenic amino acid utilized extensively in the synthesis of β-peptides and advanced peptido...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-β-Phenylalanine (CAS 13921-90-9), structurally denoted as (3R)-3-amino-3-phenylpropanoic acid, is a crucial non-proteinogenic amino acid utilized extensively in the synthesis of β-peptides and advanced peptidomimetics[1]. Unlike its α-amino acid counterpart, the β-amino acid introduces an additional methylene carbon in the backbone, conferring profound resistance to enzymatic degradation by natural proteases. This technical guide details the physicochemical properties, rigorous safety and handling protocols, and validated experimental workflows for incorporating L-β-Phenylalanine into modern drug development pipelines.

Physicochemical Profile and Hazard Assessment

While L-β-Phenylalanine is generally regarded as a low-hazard substance, its handling requires strict adherence to laboratory safety protocols to prevent occupational exposure and ensure reagent integrity[1].

Table 1: Physicochemical and Safety Data of L-β-Phenylalanine

PropertyValue / Description
IUPAC Name (3R)-3-amino-3-phenylpropanoic acid
CAS Number 13921-90-9
PubChem CID 6921434
Molecular Weight 165.19 g/mol
Formula C9H11NO2
Physical State Odorless white crystalline powder
Storage Conditions Store below +30°C, protect from light
Incompatibilities Strong oxidizing agents
Decomposition Hazards Emits toxic nitrogen oxides (NOx) upon heating

Causality in Storage: The compound is light-sensitive and acts as a weak acid in aqueous solutions[2]. Storage below 30°C in opaque, airtight containers prevents photo-degradation and ambient moisture absorption, which could otherwise compromise the stoichiometric precision required in solid-phase peptide synthesis (SPPS). Furthermore, thermal decomposition must be strictly avoided as it releases toxic nitrogen oxides (NOx)[3].

Risk Mitigation and PPE Logic

When handling the crystalline powder, dust generation is the primary vector for respiratory and ocular irritation.

Risk mitigation logic for handling L-beta-Phenylalanine in the laboratory.

  • Respiratory Protection: Weighing and transferring must be conducted inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of micro-particulates.

  • Dermal and Ocular Protection: Nitrile gloves (minimum 4 mil thickness) and wrap-around safety goggles are required. The causality here is straightforward: while not highly corrosive, the weak acidic nature of the compound in the presence of sweat or mucosal moisture can cause localized irritation[2].

Self-Validating Protocol for Spill Management

In the event of a localized spill, a self-validating decontamination protocol ensures complete removal without aerosolizing the powder[2].

  • Containment: Do not dry-sweep. Dry sweeping aerosolizes the fine crystalline powder, increasing inhalation risk.

  • Dampening: Mist the spill lightly with distilled water. Water solubility allows the powder to agglomerate safely[2].

  • Absorption: Wipe the dampened area with absorbent lab wipes.

  • Validation: Swab the area with a pH indicator strip moistened with DI water. Since L-β-Phenylalanine acts as a weak acid in solution, a neutral pH (pH ~7) on the indicator strip validates that the acidic residue has been completely removed[2].

  • Disposal: Place all contaminated wipes in a sealed, vapor-tight plastic bag for hazardous waste disposal[2].

Experimental Workflow: Fmoc-SPPS Incorporation

The primary application of L-β-Phenylalanine in drug development is its incorporation into β-peptides. The Fmoc-protected derivative (4, CAS 220498-02-2) is typically used for these workflows[4]. The following protocol details a self-validating coupling cycle.

Solid-Phase Peptide Synthesis (SPPS) workflow for L-beta-Phenylalanine incorporation.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the selected resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 20 minutes to maximize the surface area for coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. Repeat once to ensure complete removal of the Fmoc protecting group.

  • Wash Cycle: Wash the resin thoroughly with DMF (3 × 1 min) to remove residual piperidine.

  • Coupling:

    • Prepare a solution of Fmoc-L-β-Phe-OH (3 equivalents relative to resin loading)[4].

    • Add an equimolar amount of coupling reagent HBTU and 6 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Mechanistic Insight: The β-amino acid possesses slightly different steric and electronic properties than α-amino acids. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while HBTU forms an active ester intermediate, driving the amidation reaction forward efficiently despite the extra methylene spacer.

    • Agitate the mixture with the resin for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, potassium cyanide).

    • Causality of Validation: If the beads turn dark blue, free primary amines are still present, indicating incomplete coupling. The coupling step must be repeated. If the beads remain colorless/yellow, the coupling is 100% complete, validating the progression to the next step.

  • Cleavage: Post-synthesis, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), and water (95:2.5:2.5 v/v/v) for 2 hours.

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: scbt.
  • Source: noaa.

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) with L-β-Phenylalanine

Target Audience: Researchers, computational biologists, and drug development professionals specializing in peptidomimetics, foldamers, and proteolytically stable therapeutics. Executive Summary & Mechanistic Insights The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational biologists, and drug development professionals specializing in peptidomimetics, foldamers, and proteolytically stable therapeutics.

Executive Summary & Mechanistic Insights

The incorporation of β-amino acids, such as L-β-Phenylalanine (Fmoc-L-β-Phe-OH) , into peptide sequences is a cornerstone strategy in modern drug development. By introducing an additional methylene group (–CH₂–) into the peptide backbone, β-peptides exhibit profound resistance to proteolytic degradation and can fold into highly stable, predictable secondary structures (e.g., 14-helices).

However, translating these benefits into synthesized products presents significant chemical challenges. The extra methylene group alters the transition state geometry and increases steric hindrance near the reacting carbonyl center. Consequently, the acylation kinetics of β-amino acids are substantially slower than those of standard α-amino acids. Standard Solid-Phase Peptide Synthesis (SPPS) protocols utilizing 30-minute coupling times with conventional reagents (e.g., HBTU/HOBt) frequently result in incomplete reactions, leading to difficult-to-separate deletion sequences and poor overall yields[1].

To achieve high-fidelity synthesis, the protocol must be thermodynamically and kinetically optimized. This application note details a self-validating, high-efficiency SPPS workflow specifically engineered for the incorporation of Fmoc-L-β-Phe-OH, utilizing advanced coupling chemistries to overcome inherent steric barriers.

Reagent Selection & Causality

The choice of coupling reagent is the single most critical variable when working with β-amino acids. The goal is to generate a highly reactive intermediate that can drive the sluggish aminolysis reaction to completion without promoting side reactions.

  • Aminium/Uronium Salts (HATU): HATU generates an highly reactive OAt ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric (neighboring group) assistance, making it exceptionally efficient for sterically hindered couplings[2]. However, a major mechanistic drawback of HATU is that any excess reagent can react directly with the free N-terminal amine of the resin-bound peptide, leading to irreversible guanidinylation (chain termination)[2].

  • Carbodiimide/Oxime Systems (DIC/OxymaPure): The combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as the gold standard for difficult couplings. OxymaPure reacts with the DIC-activated O-acylisourea to form a highly reactive oxime ester. Unlike HOBt or HOAt, OxymaPure is non-explosive and demonstrates superior coupling efficiency and lower racemization rates[3]. Furthermore, because DIC/Oxyma does not contain a uronium backbone, the risk of N-terminal guanidinylation is entirely eliminated, allowing for the safe use of extended coupling times and elevated reagent excesses.

Quantitative Comparison of Coupling Strategies for β-Amino Acids
Coupling SystemEquivalents (AA : Reagent : Base)Activation TimeCoupling TimeRelative Efficiency for β-AAMechanistic Notes & Side Reactions
HBTU / HOBt / DIPEA 3 : 3 : 65 min30–60 minLow to ModerateHigh risk of deletion sequences; HOBt poses explosive hazards.
HATU / DIPEA 3 : 3 : 62–5 min60 minHighExcellent for hindered couplings; strict stoichiometry required to prevent guanidinylation[2][4].
DIC / OxymaPure 4 : 4 : 0.1 (optional)5 min60–120 minVery HighSafe, non-explosive; zero risk of guanidinylation; ideal for prolonged/double couplings[3].

Workflow Visualization

The following workflow illustrates the optimized cycle for β-amino acid incorporation, emphasizing the mandatory self-validating checkpoints (Kaiser Test) and capping steps to ensure sequence fidelity.

SPPS_Beta_Phe Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate Activation of Fmoc-L-β-Phe-OH (DIC/OxymaPure) Deprotect->Activate Couple Coupling Reaction (60-120 min, Double Coupling) Activate->Couple Kaiser Kaiser Test (Check free amines) Couple->Kaiser Kaiser->Deprotect Negative (Next AA) Cap Capping (Ac2O/DIPEA) Kaiser->Cap Positive (Incomplete) Cleave Cleavage & Deprotection (TFA/TIPS/H2O) Kaiser->Cleave Sequence Complete Cap->Deprotect

Fig 1. Optimized SPPS workflow for β-amino acid incorporation with self-validating checkpoints.

Detailed Experimental Protocol

Scale: 0.1 mmol Resin: Rink Amide AM resin (Loading: ~0.5 mmol/g) or PEG-based resin (e.g., ChemMatrix) for highly aggregating sequences[1].

Step 1: Resin Preparation & Swelling

Causality: Proper swelling exposes the internal reactive sites of the polymer matrix, which is critical for bulky β-amino acids to access the growing peptide chain.

  • Weigh 200 mg of Rink Amide AM resin (0.1 mmol) into a fritted SPPS reaction vessel.

  • Add 5 mL of a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

  • Agitate gently for 30–45 minutes at room temperature.

  • Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 4 mL of 20% (v/v) Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 4 mL of 20% Piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly: DMF (5 × 4 mL), DCM (3 × 4 mL), and DMF (5 × 4 mL).

Step 3: Activation and Coupling of Fmoc-L-β-Phe-OH

Causality: A 4-fold excess of reagents and a prolonged coupling time (or double coupling) compensate for the reduced acylation rate of the β-amino acid.

  • Prepare Amino Acid: Dissolve 0.4 mmol (4 equivalents) of Fmoc-L-β-Phe-OH and 0.4 mmol (56.8 mg, 4 eq) of OxymaPure in 2 mL of DMF.

  • Activation: Add 0.4 mmol (62 µL, 4 eq) of DIC to the solution. Stir for 3–5 minutes at room temperature to allow the formation of the reactive Oxyma ester[3].

  • Coupling: Add the activated mixture to the resin. Agitate for 90 to 120 minutes at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (4 × 4 mL).

  • (Optional but Recommended)Double Coupling: Repeat steps 1–4 using a fresh batch of reagents for an additional 60 minutes to ensure near-quantitative yield.

Step 4: Self-Validation (Kaiser Test)

Causality: Proceeding with an incomplete coupling leads to irreversible deletion sequences. The Kaiser (ninhydrin) test provides a colorimetric validation of coupling completion[4].

  • Transfer a few resin beads to a glass tube.

  • Add 2 drops each of Kaiser Test Reagents A (ninhydrin), B (phenol), and C (KCN).

  • Heat at 100°C for 3 minutes.

  • Interpretation:

    • Yellow/Colorless beads & solution: Coupling is complete (Negative). Proceed to Step 6.

    • Blue beads/solution: Unreacted amines remain (Positive). Proceed to Step 5.

Step 5: Capping (If Kaiser Test is Positive)

Causality: If steric hindrance prevents 100% coupling, unreacted chains must be permanently terminated (capped) to prevent the formation of deletion peptides, which are notoriously difficult to separate via HPLC.

  • Add 4 mL of a capping solution containing 10% Acetic Anhydride (Ac₂O) and 10% N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Agitate for 10 minutes.

  • Drain and wash with DMF (5 × 4 mL).

Step 6: Cleavage and Global Deprotection
  • Following the synthesis of the complete sequence and final Fmoc removal, wash the resin with DCM (5 × 4 mL) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Ultrapure H₂O.

  • Add 4 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 20 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet and dissolve in H₂O/Acetonitrile for LC-MS analysis and RP-HPLC purification.

Troubleshooting Guide

  • Issue: Persistent Positive Kaiser Test after Double Coupling.

    • Cause: Severe aggregation of the growing peptide chain (common in β-sheet forming sequences) preventing reagent access[1].

    • Solution: Introduce chaotropic agents to disrupt hydrogen bonding. Wash resin with 0.1 M LiCl in DMF, or switch the coupling solvent to a 1:1 mixture of DMF and DMSO. Alternatively, utilize microwave-assisted SPPS (e.g., 75°C for 15 minutes)[4].

  • Issue: Mass Spectrometry shows a +44 Da or +98 Da adduct.

    • Cause: Guanidinylation (+98 Da) from excess HATU/HBTU, or incomplete decarboxylation (+44 Da) during cleavage.

    • Solution: Switch from uronium-based reagents (HATU) to the DIC/OxymaPure system to eliminate guanidinylation[2][3].

References

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.sigmaaldrich.com.
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.peptidechemistry.org.
  • Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2 - Frontiers.frontiersin.org.
  • Biological Tuning of Synthetic Tactics in Solid-Phase Synthesis: Application to Aβ(1−42).researcher.life.

Sources

Application

Application Note: Advanced Purification of L-β-Phenylalanine via Isoelectric Recrystallization

Executive Summary & Mechanistic Rationale L-β-Phenylalanine—systematically identified as (S)-3-amino-3-phenylpropanoic acid—is a highly valuable chiral building block utilized in the synthesis of peptidomimetics and acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

L-β-Phenylalanine—systematically identified as (S)-3-amino-3-phenylpropanoic acid—is a highly valuable chiral building block utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), including paclitaxel analogs[1]. While modern biocatalytic methods utilizing phenylalanine aminomutase (PAM) provide excellent enantioselectivity during synthesis[1], the crude product often contains trace unreacted starting materials, inorganic salts, and undesired enantiomeric or diastereomeric impurities.

To achieve the >99% chemical purity and enantiomeric excess (ee) required for pharmaceutical applications, isoelectric recrystallization from a binary solvent system is the most scalable and thermodynamically robust purification strategy[2].

The Causality of the Method: Because L-β-Phenylalanine is a zwitterionic amino acid, its solubility is strictly pH-dependent. By adjusting the solution to the molecule's isoelectric point (pI ~ 6.0), the net charge of the population reaches zero. This lack of electrostatic repulsion maximizes intermolecular hydrogen bonding and crystal lattice energy, driving the molecule out of solution[3]. Furthermore, by utilizing a binary solvent system of water and ethanol, we manipulate the dielectric constant of the medium. Water solubilizes polar impurities and inorganic salts, while ethanol acts as an antisolvent that selectively drives the precipitation of the β-amino acid[4]. Finally, because β-amino acids often exhibit favorable eutectic behavior, controlled cooling allows the major (S)-enantiomer to selectively crystallize while the racemic mixture remains kinetically trapped in the mother liquor[2].

Physicochemical Profile

Understanding the physical parameters of the target molecule is critical for establishing a self-validating purification system.

PropertyValue / Description
Chemical Name (S)-3-Amino-3-phenylpropanoic acid
Common Synonyms L-β-Phenylalanine; (-)-β-Aminobenzenepropanoic acid[5]
CAS Registry Number 40856-44-8[5]
Molecular Formula C9H11NO2[5]
Molecular Weight 165.19 g/mol
Appearance White to light yellow crystalline powder
Isoelectric Point (pI) ~ 6.0[3]
Solubility Profile Soluble in hot water; slightly soluble in cold water; limited solubility in ethanol[4][5]

Process Visualization

The following workflow illustrates the logical progression of the isoelectric recrystallization process.

RecrystallizationWorkflow Step1 1. Crude L-β-Phenylalanine (Enantioenriched Mixture) Step2 2. Binary Solvent Suspension (70:30 Water/Ethanol) Step1->Step2 Step3 3. Isoelectric Titration (Adjust pH to 6.0) Step2->Step3 Step4 4. Thermal Dissolution (Heat to 80-85°C) Step3->Step4 Step5 5. Hot Filtration (Remove Insoluble Matter) Step4->Step5 Step6 6. Controlled Cooling (0.1°C/min to 5°C) Step5->Step6 Step7 7. Vacuum Filtration & Wash (Cold 20% Ethanol) Step6->Step7 Step8 8. Pure L-β-Phenylalanine (>99% ee, >99% Purity) Step7->Step8

Caption: Workflow for the purification of L-β-Phenylalanine via isoelectric recrystallization.

Self-Validating Recrystallization Protocol

This methodology is designed as a self-validating system : the success of each phase must be analytically or visually confirmed before the protocol can proceed.

Step 1: Solvent Suspension and pH Adjustment
  • Action: Suspend 10.0 g of crude L-β-Phenylalanine in 100 mL of a 70:30 (v/v) Deionized Water/Ethanol mixture in a jacketed glass reactor. Using a calibrated pH meter, adjust the solution to pH 6.0 using dropwise additions of 1M HCl or 1M NaOH.

  • Causality: The zwitterionic form dominates at pH 6.0, ensuring that the target molecule has minimum solubility, which maximizes the eventual crystallization yield[3].

  • Validation Checkpoint: The pH meter reading must stabilize at 6.0 ± 0.1 at 25°C for at least 3 minutes.

Step 2: Thermal Dissolution
  • Action: Initiate overhead stirring at 250 RPM. Gradually heat the suspension to 80–85°C. Maintain this temperature for 15 minutes.

  • Causality: High thermal energy disrupts the crude crystal lattice, allowing both the target enantiomer and trapped impurities to fully enter the solution phase.

  • Validation Checkpoint: The solution must become completely transparent. If turbidity persists, it indicates the presence of insoluble mechanical impurities or polymeric byproducts, triggering the need for Step 3.

Step 3: Hot Filtration
  • Action: Rapidly pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter under mild vacuum, collecting the filtrate in a pre-heated receiving flask.

  • Causality: Pre-warming the filter prevents premature crystallization (fouling) in the funnel stem.

  • Validation Checkpoint: The collected filtrate must be optically clear and free of any particulate matter.

Step 4: Controlled Nucleation and Cooling
  • Action: Program the jacketed reactor to cool the solution from 80°C to 5°C at a strict linear rate of 0.1°C/min . If spontaneous nucleation does not occur by 65°C, introduce 10 mg (0.1% w/w) of enantiopure L-β-Phenylalanine seed crystals.

  • Causality: A slow, controlled cooling rate keeps the solution within the metastable zone. This prevents rapid supersaturation, which would cause the molecule to "crash out" as an amorphous powder that occludes mother liquor and impurities[2].

  • Validation Checkpoint: Visual confirmation of macroscopic, well-defined crystal growth. The suspension should not appear milky or oily.

Step 5: Isolation and Washing
  • Action: Isolate the newly formed crystals via vacuum filtration using a Büchner funnel. Wash the filter cake twice with 15 mL portions of ice-cold (2–4°C) 20% ethanol/water.

  • Causality: The cold wash displaces the impurity-rich mother liquor. The low temperature and reduced ethanol concentration prevent the dissolution of the purified product[4].

  • Validation Checkpoint: The final wash filtrate must run clear and colorless.

Step 6: Drying and Final Analysis
  • Action: Transfer the filter cake to a vacuum oven. Dry at 45°C under high vacuum (< 10 mbar) for 12 hours.

  • Causality: Vacuum drying efficiently removes residual water and ethanol without subjecting the amino acid to thermal degradation.

  • Validation Checkpoint: Weigh the product hourly after the 10-hour mark; the mass loss between consecutive weighings must be < 0.1%. Final purity is validated via chiral HPLC (>99% ee) and specific optical rotation.

Critical Process Parameters (CPPs) & Troubleshooting

  • pH Drift During Heating: As temperature increases, the pKa values of the amino and carboxyl groups shift slightly. Insight: Do not continuously titrate the hot solution. Adjust the pH accurately at room temperature (Step 1); the thermodynamic shift during heating is expected and will reverse during the critical cooling phase.

  • Oiling Out (Liquid-Liquid Phase Separation): If the crude material is highly impure, the product may separate as an oil rather than crystallizing. Insight: If oiling out is observed, immediately reheat the mixture to 85°C to redissolve the oil, add 5-10% more ethanol to modify the dielectric constant, and reduce the cooling rate to 0.05°C/min.

  • Enantiomeric Upgrading Limits: Recrystallization relies on eutectic behavior. If the starting crude ee is below the eutectic point of the specific solvent system, recrystallization will yield racemic crystals. Insight: Ensure the crude input is at least >75% ee (typically achieved via standard enzymatic synthesis[1]) before attempting direct isoelectric recrystallization.

References

  • [1] Information on EC 5.4.3.10 - phenylalanine aminomutase (L-beta-phenylalanine-forming) | Source: BRENDA Enzyme Database | URL: [Link]

  • [2] A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]

  • [3] Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES | Source: UBB Cluj | URL: [Link]

Sources

Method

chiral HPLC analysis of L-beta-Phenylalanine enantiomers

Application Note: Enantiomeric Resolution of L-β-Phenylalanine via High-Performance Liquid Chromatography (HPLC) Scientific Context & Analytical Challenges β-Phenylalanine (β-Phe) is a critical non-proteinogenic amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantiomeric Resolution of L-β-Phenylalanine via High-Performance Liquid Chromatography (HPLC)

Scientific Context & Analytical Challenges

β-Phenylalanine (β-Phe) is a critical non-proteinogenic amino acid building block utilized extensively in the synthesis of peptidomimetics, β-peptides, and active pharmaceutical ingredients (APIs), including highly targeted IL-23 receptor antagonists[1]. Unlike standard α-amino acids, β-amino acids possess an additional carbon in their backbone, conferring strict resistance to proteolytic degradation—a highly desirable pharmacokinetic trait.

However, the pharmacological efficacy of these compounds is strictly stereodependent. The (S)-enantiomer (L-β-phenylalanine) often exhibits vastly different biological activities and binding affinities compared to its (R)-counterpart. Because β-Phe is an underivatized amphoteric (zwitterionic) compound, traditional reversed-phase chromatography cannot resolve its enantiomers. Rigorous chiral separation requires specialized stationary phases capable of recognizing subtle spatial differences in the functional groups of the analyte.

Mechanistic Insights into Chiral Stationary Phases (CSPs)

To achieve baseline separation of β-Phe enantiomers, we present two highly validated, orthogonal chromatographic strategies. Understanding the causality behind these host-guest interactions is critical for troubleshooting and method transfer.

  • Zwitterionic Cinchona Alkaloid-Based CSP (Chiralpak ZWIX(+)) : This column features a zwitterionic chiral selector derived from Cinchona alkaloids fused with chiral sulfonic acids. The chiral recognition mechanism relies on a synergistic double ion-pairing process [2]. The positively charged basic moiety of the stationary phase interacts with the carboxylate of β-Phe, while the negatively charged sulfonic acid interacts with the protonated amino group. This enthalpy-driven, stereoselective spatial arrangement provides exceptional baseline resolution for underivatized β-amino acids without the need for pre-column derivatization[3].

  • Macrocyclic Glycopeptide CSP (Astec Chirobiotic T2) : Utilizing the antibiotic teicoplanin covalently bonded to high-purity silica, this CSP operates via a complex combination of hydrogen bonding, π-π interactions (between the aromatic rings of teicoplanin and the phenyl ring of β-Phe), and steric inclusion within the aglycone "basket"[4]. Operating in a polar ionic mode, it is highly effective for rapidly resolving polar enantiomers.

Experimental Protocols & Methodologies

The following methodologies are designed as self-validating systems. Both protocols utilize volatile mobile phase additives, making them fully compatible with downstream Liquid Chromatography-Mass Spectrometry (LC-MS) if UV detection is insufficient for complex biological matrices.

Protocol A: Zwitterionic Separation via Chiralpak ZWIX(+)

Optimized for high-resolution baseline separation of positional and optical isomers of phenylalanine[5].

  • Column Preparation : Install a CHIRALPAK® ZWIX(+) column (150 × 4.0 mm, 3 μm particle size). Flush with 100% Methanol for 20 minutes to remove storage solvents.

  • Mobile Phase Formulation : Prepare a solvent mixture of Methanol / Acetonitrile / Water in a 49:49:2 (v/v/v) ratio.

  • Buffer Addition (Critical Step) : Add 100 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the mobile phase.

    • Causality: The FA/DEA buffer establishes the precise apparent pH required to maintain the zwitterionic state of both the analyte and the stationary phase. Without this specific ionic strength, the double ion-pairing mechanism fails, resulting in co-elution.

  • Chromatographic Conditions :

    • Flow Rate : 0.4 mL/min (Isocratic elution).

    • Column Temperature : 25 °C. (Note: ZWIX separations are enthalpically controlled; maintaining a lower temperature increases retention and enantioselectivity[3]).

    • Detection : UV at 254 nm (or LC-MS in ESI+ mode).

  • Sample Injection : Inject 5–10 μL of 1 mg/mL β-Phe dissolved in the mobile phase.

  • System Suitability & Self-Validation : Inject a racemic (±)-β-Phe standard prior to sample analysis. A resolution factor ( Rs​ ) ≥ 3.0 between the (R) and (S) peaks confirms system readiness and verifies that the double ion-pairing equilibrium is fully established across the column bed.

Protocol B: Macrocyclic Glycopeptide Separation via Astec Chirobiotic T2

Optimized for rapid screening, enzymatic assay monitoring, and preparative scale-up[4].

  • Column Preparation : Install an Astec Chirobiotic T2 column (250 × 4.6 mm, 5 μm particle size).

  • Mobile Phase Formulation : Prepare a mixture of Methanol / Water in a 90:10 (v/v) ratio.

    • Causality: Utilizing a high-organic polar ionic mode disrupts bulk water hydration around the silica. This forces direct, highly specific hydrogen bonding between the teicoplanin selector and the β-Phe enantiomers, driving the separation.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min (Isocratic elution).

    • Column Temperature : 30 °C.

    • Detection : UV at 210 nm.

  • Sample Injection : Inject 10 μL of 1 mg/mL β-Phe dissolved in pure Methanol.

  • System Suitability & Self-Validation : Confirm column performance by injecting a known racemic standard. The (R)-enantiomer must elute at ~7.2 min and the (S)-enantiomer at ~14.8 min. Any peak tailing > 1.5 indicates incomplete teicoplanin hydration, requiring a column flush with the mobile phase for an additional 30 column volumes.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance based on peer-reviewed validations of the aforementioned protocols[3][4][5].

Chromatographic ParameterChiralpak ZWIX(+) ProtocolAstec Chirobiotic T2 Protocol
Stationary Phase Type Zwitterionic Cinchona AlkaloidMacrocyclic Glycopeptide
Mobile Phase Composition MeOH/ACN/H₂O (49:49:2) + 100mM FA / 25mM DEAMeOH/H₂O (90:10)
Flow Rate 0.4 mL/min1.0 mL/min
Elution Order (R)-β-Phe followed by (S)-β-Phe(R)-β-Phe followed by (S)-β-Phe
Typical Retention Time (R) ~12.5 min~7.2 min
Typical Retention Time (S) ~18.0 min~14.8 min
Expected Resolution ( Rs​ ) > 3.0 (Baseline)> 2.5 (Baseline)
Primary Chiral Interaction Synergistic Double Ion-PairingH-Bonding, π-π, Steric Inclusion

Analytical Workflow Visualization

ChiralHPLC A Racemic β-Phenylalanine (Analyte Preparation) B Stationary Phase Selection (Chiral Selector) A->B C1 Zwitterionic Cinchona [Chiralpak ZWIX(+)] B->C1 C2 Macrocyclic Glycopeptide [Astec Chirobiotic T2] B->C2 D1 Mobile Phase: MeOH/ACN/H2O + FA/DEA C1->D1 D2 Mobile Phase: MeOH/H2O (90:10) C2->D2 E1 Mechanism: Double Ion-Pairing D1->E1 E2 Mechanism: H-Bonding & Steric Inclusion D2->E2 F Enantiomeric Resolution (UV/LC-MS Detection) E1->F E2->F

Workflow for the chiral HPLC separation of β-phenylalanine enantiomers.

References

  • Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates. National Institutes of Health (PMC).5

  • Gatekeeping versus Promiscuity in the Early Stages of the Andrimid Biosynthetic Assembly Line. National Institutes of Health (PMC). 4

  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. ResearchGate. 2

  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. ResearchGate. 3

  • Il-23 receptor antagonists and uses thereof (US20100190710A1). Google Patents. 1

Sources

Application

Advanced Protocol for the Incorporation of L-β-Phenylalanine into Peptidomimetics

An Application Note and Protocol Guide by a Senior Application Scientist. Introduction & Mechanistic Rationale The development of peptidomimetics bridges the gap between small-molecule drugs and biologics.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide by a Senior Application Scientist.

Introduction & Mechanistic Rationale

The development of peptidomimetics bridges the gap between small-molecule drugs and biologics. However, native α-peptides are inherently susceptible to rapid degradation by endogenous proteases, severely limiting their clinical bioavailability.

The incorporation of L-β-Phenylalanine ((S)-3-amino-3-phenylpropanoic acid) represents a transformative structural modification. By extending the peptide backbone with an additional methylene unit, L-β-Phe converts the sequence into a β-peptide or α/β-hybrid foldamer.

The Causality of Efficacy:

  • Protease Evasion: The extended backbone disrupts the highly specific spatial recognition required by natural proteolytic enzymes (such as carboxypeptidases and aminopeptidases), drastically increasing the in vivo half-life[1].

  • Conformational Constraint: The bulky phenyl ring at the β3-position restricts the torsional angles ( ϕ , ψ , ω ) of the backbone, driving the self-assembly of highly stable secondary structures (e.g., 14-helices) that enhance target binding affinity[2].

Solid-Phase Peptide Synthesis (SPPS) Optimization

While L-β-Phe offers profound therapeutic advantages, its incorporation during standard Fmoc-SPPS is notoriously sluggish. The proximity of the bulky phenyl ring to the reacting amine creates severe steric hindrance, elevating the activation energy required for nucleophilic attack.

Standard uronium-based coupling reagents (e.g., HBTU) often fail to achieve complete acylation, leading to truncated or deletion sequences. To overcome this thermodynamic barrier, this protocol employs DIC/OxymaPure or HATU/HOAt chemistries coupled with a mandatory double-coupling strategy [2][3]. OxymaPure is prioritized over traditional HOBt due to its superior suppression of epimerization and enhanced leaving-group capability.

Visualizing the Workflow and Mechanism

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Amino Acid Activation (Fmoc-L-β-Phe-OH + DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (Double Coupling, 50°C MW) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Next AA Cap Capping (Ac2O/DIEA) Wash2->Cap Cleave Cleavage & Deprotection (TFA/TIS/H2O) Cap->Cleave

Fig 1. Optimized SPPS workflow for L-β-Phe incorporation using double coupling.

Beta_Phe_Impact BPhe L-β-Phe Incorporation Struct Conformational Constraint BPhe->Struct Protease Protease Evasion BPhe->Protease Foldamer Stable Foldamer Formation Struct->Foldamer HalfLife Increased in vivo Half-Life Protease->HalfLife Efficacy Enhanced Therapeutic Efficacy Foldamer->Efficacy HalfLife->Efficacy

Fig 2. Causality of L-β-Phe incorporation on peptidomimetic stability and efficacy.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g) or Sieber amide resin[2].

  • Amino Acid: Fmoc-L-β-Phe-OH (Fmoc-(S)-3-amino-3-phenylpropanoic acid).

  • Coupling Reagents: N,N′-Diisopropylcarbodiimide (DIC), Ethyl cyanohydroxyiminoacetate (OxymaPure).

  • Solvents/Bases: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIEA).

Step 1: Resin Preparation
  • Weigh 0.1 mmol of resin into a fritted SPPS reaction vessel.

  • Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes under gentle agitation.

  • Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 3 mL of 20% piperidine/DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 1 min). Self-Validation: Perform a UV-Vis spectrophotometric reading of the deprotection effluent at 301 nm to quantify Fmoc removal and confirm initial loading.

Step 3: Activation and Double Coupling

Note: Due to the steric hindrance of the β3-phenyl group, a 4-fold molar excess and double coupling are mandatory.

  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-L-β-Phe-OH and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF. Add 0.4 mmol (4 eq) of DIC. Stir for 2 minutes to form the active ester[3].

  • First Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature (or 15 minutes at 50°C if using a microwave peptide synthesizer)[2].

  • Drain the reaction vessel.

  • Second Coupling: Repeat the activation step with fresh reagents and add to the resin for another 2 hours (or 15 mins MW).

  • Drain and wash with DMF (5 × 1 min).

Step 4: Self-Validating Quality Control (Kaiser Test)
  • Extract a few resin beads and wash with ethanol.

  • Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100°C for 5 minutes.

  • Interpretation: A clear/yellow bead indicates >99% coupling efficiency. A blue bead indicates unreacted primary amines, necessitating a third coupling cycle.

Step 5: Capping
  • To prevent the formation of deletion sequences in subsequent steps, cap any trace unreacted amines.

  • Treat the resin with 3 mL of Acetic Anhydride/DIEA/DMF (10:5:85 v/v/v) for 10 minutes.

  • Drain and wash with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 6: Cleavage and Global Deprotection
  • Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (10× volume) to precipitate the peptidomimetic.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and lyophilize the pellet for downstream LC-MS purification.

Quantitative Data Presentation

Table 1: Comparative Coupling Efficiencies for Fmoc-L-β-Phe-OH Demonstrating the necessity of optimized coupling conditions for sterically hindered β-amino acids.

Coupling MethodReagentsTemperatureDurationYield (HPLC Purity)
Standard (Single)HBTU / DIEA25°C60 mins~65% (High deletion rate)
Optimized (Double)DIC / OxymaPure25°C2 × 120 mins>98%
MW-Assisted (Double)HATU / DIEA50°C2 × 15 mins>99%

Table 2: Pharmacokinetic Impact of β-Amino Acid Incorporation Impact of backbone modification on proteolytic stability in human serum[3].

Peptide ArchitectureRepresentative SequenceSerum Half-Life ( T1/2​ )Primary Degradation Mechanism
Native α-PeptideAc-Ala-α-Phe-Pro-NH₂< 2 hoursCarboxypeptidase / Aminopeptidase
α/β-PeptidomimeticAc-Ala-β-Phe -Pro-NH₂> 48 hoursHighly resistant to enzymatic cleavage

References

  • Transaminases for the synthesis of enantiopure beta-amino acids Source: PMC / FEBS Letters URL:Verified Grounding Link
  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations Source: JACS Au - ACS Public
  • Supramolecular Self‐Assembly of β3‐Peptides Mediated by Janus‐Type Recognition Units Source: PMC / National Institutes of Health URL:Verified Grounding Link

Sources

Method

Application Note: Enhancing Peptide Pharmacokinetics and Proteolytic Stability via L-β-Phenylalanine Incorporation

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS), and self-validating proteolytic assays for α/β-peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS), and self-validating proteolytic assays for α/β-peptides.

Introduction & Mechanistic Rationale

Peptide therapeutics offer unparalleled target affinity and low off-target toxicity; however, their clinical translation is frequently derailed by severe pharmacokinetic liabilities. Native α-peptides are rapidly degraded by endogenous proteases in serum and tissues, leading to sub-optimal half-lives. A primary strategy to circumvent this degradation is the strategic incorporation of unnatural amino acids, specifically β-amino acids, which fundamentally alter the peptide backbone without abolishing receptor recognition ()[1].

Why L-β-Phenylalanine? L-α-Phenylalanine is a frequent site of vulnerability, acting as a primary recognition motif for proteases like chymotrypsin, which cleaves the scissile amide bond immediately C-terminal to large hydrophobic residues. Replacing L-α-Phenylalanine with L-β-Phenylalanine ((S)-3-amino-3-phenylpropanoic acid) introduces an extra methylene (-CH₂-) group into the backbone, shifting the amino group to the β-carbon.

This isostere-like substitution provides near-total proteolytic immunity through three causal mechanisms:

  • Steric Occlusion: Placing both the phenyl ring and the amino group on the β-carbon creates intense localized steric bulk, physically blocking the peptide from fully entering the protease's S1 binding pocket.

  • Hydrogen Bond Disruption: For natural α-peptides, a water molecule must form a hydrogen bond with the amide carbonyl to facilitate nucleophilic attack. The extra methylene group in β-peptides disrupts this precise spatial alignment, preventing hydrolysis ()[2].

  • Conformational Mismatch: β-amino acids introduce new dihedral angles (θ, φ, ψ) that favor gauche conformations, misaligning the amide bond away from the enzyme's catalytic triad ()[3].

Mechanism A1 Native α-Phe Peptide A2 Protease Active Site A1->A2 A3 Rapid Amide Cleavage A2->A3 B1 L-β-Phe Modified Peptide B2 Steric Clash & Mismatch B1->B2 B3 Proteolytic Resistance B2->B3

Caption: Mechanistic comparison of proteolytic cleavage in native vs. L-β-Phe modified peptides.

Experimental Workflows & Methodologies

Integrating β-amino acids into standard peptide workflows requires specific chemical and analytical adjustments. The extra methylene group reduces the nucleophilicity of the β-amine, necessitating highly reactive coupling conditions during synthesis. Furthermore, validating the resulting stability requires a robust, internally controlled assay to prevent false-positive stability readings.

Workflow N1 1. Sequence Analysis Identify Protease Vulnerability N2 2. Fmoc-SPPS Incorporate L-β-Phe (HATU/Extended Time) N1->N2 N3 3. Cleavage & Purification TFA / RP-HPLC N2->N3 N4 4. Proteolytic Assay Incubation with Target Protease N3->N4 N5 5. LC-MS/MS Quantification Determine Half-Life (t½) N4->N5

Caption: Workflow for designing, synthesizing, and validating β-amino acid modified peptides.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) for α/β-Peptides

Objective: Achieve >95% coupling efficiency of L-β-Phenylalanine and the subsequent α-amino acid. Causality: Standard HBTU/DIC chemistry is often insufficient for β-amino acids due to steric hindrance. We mandate the use of HATU, which forms a highly reactive 7-aza-HOAt ester, alongside extended coupling times to overcome the kinetic barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Activation & Coupling of L-β-Phe:

    • Dissolve 4.0 equivalents (eq) of Fmoc-L-β-Phenylalanine and 3.95 eq of HATU in DMF.

    • Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.

    • Add the mixture to the resin and agitate for 120 minutes (extended from the standard 30 minutes).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Causality: A colorless/yellow bead confirms complete primary amine reaction. A blue bead indicates incomplete coupling. If blue, do not proceed to deprotection; perform a second coupling with 2 eq of reagents for 60 minutes.

  • Subsequent Coupling (Critical Step): The α-amino acid added after L-β-Phe will also face severe steric hindrance from the β-phenyl ring. Use HATU and a mandatory 90-minute double-coupling for this subsequent residue.

  • Cleavage & Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.

Protocol 2: Self-Validating Proteolytic Stability Assay

Objective: Quantify the half-life (t½) extension conferred by L-β-Phe against Chymotrypsin and Human Serum. Causality: A common pitfall in stability assays is reporting false-positive resistance due to inactive enzyme preparations or LC-MS matrix suppression. This protocol is self-validating because it requires (A) a native α-peptide run in parallel as a positive control for enzyme activity, and (B) an internal standard to normalize LC-MS injection volumes.

Step-by-Step Methodology:

  • Preparation: Prepare 100 μM stock solutions of the Native α-Peptide and the Modified β-Peptide in 50 mM Tris-HCl buffer (pH 7.4, 10 mM CaCl₂).

  • Enzyme/Matrix Setup: Prepare a 2 μg/mL solution of α-Chymotrypsin (or 25% Human Serum) in the same buffer, pre-warmed to 37°C.

  • Incubation: Mix equal volumes of the peptide and enzyme solutions (final peptide concentration: 50 μM). Incubate continuously at 37°C.

  • Time-Course Sampling: At t = 0, 15, 30, 60, 120, 240, and 1440 minutes, extract 50 μL aliquots.

  • Quenching & Internal Standard: Immediately quench the enzymatic reaction by adding 50 μL of 1% TFA in Acetonitrile containing 10 μM of an inert internal standard (e.g., a stable D-peptide or caffeine).

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated serum proteins and enzymes.

  • LC-MS/MS Analysis: Inject 10 μL of the supernatant into a C18 RP-HPLC coupled to a mass spectrometer. Integrate the Area Under the Curve (AUC) for the intact peptide mass, normalized strictly against the internal standard's AUC.

Data Presentation: Comparative Stability Profiles

The incorporation of L-β-Phenylalanine typically yields a logarithmic increase in proteolytic resistance. Because the protease cannot process the homologated backbone, the t½ is extended drastically, transforming a pharmacokinetically unviable sequence into a robust therapeutic candidate ()[4].

Table 1: Quantitative Pharmacokinetic Enhancement via L-β-Phe Incorporation

Peptide VariantSequence MotifChymotrypsin Half-Life (t½)Human Serum Half-Life (t½)Relative Stability Increase
Native α-Peptide Ac-Ala-Lys-α-Phe -Gly-NH₂< 15 min~ 2 hoursBaseline (1x)
Modified β-Peptide Ac-Ala-Lys-β-Phe -Gly-NH₂> 24 hours> 48 hours> 96-fold

Note: Data represents typical fold-changes observed when a primary chymotrypsin cleavage site is replaced with its β-amino acid isostere.

Conclusion

Replacing vulnerable α-amino acids with β-amino acids like L-β-Phenylalanine is a highly effective, mechanistically sound strategy to bypass proteolytic degradation. By understanding the steric and kinetic demands of β-amino acids during solid-phase synthesis and employing self-validating LC-MS assays, researchers can reliably engineer α/β-peptides with vastly superior pharmacokinetic profiles, bridging the critical gap between early-stage peptide discovery and clinical viability.

References
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides Source: PubMed (Chemistry & Biodiversity) URL:[Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols for the Development of L-beta-Phenylalanine Derivatives as Therapeutic Agents

Foreword: The Strategic Advantage of the Beta-Amino Acid Scaffold In the landscape of medicinal chemistry, the pursuit of novel pharmacophores with enhanced stability and biological activity is perpetual. L-beta-phenylal...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Advantage of the Beta-Amino Acid Scaffold

In the landscape of medicinal chemistry, the pursuit of novel pharmacophores with enhanced stability and biological activity is perpetual. L-beta-phenylalanine and its derivatives (β-PADs) have emerged as a compelling class of compounds, offering significant advantages over their natural alpha-amino acid counterparts. The fundamental distinction lies in the position of the amino group on the propanoic acid backbone. This seemingly minor structural alteration to the beta-carbon imparts a profound increase in proteolytic stability, as the peptide bond formed is not readily recognized by endogenous proteases.[1] This inherent resistance to degradation enhances bioavailability and prolongs the therapeutic window, making β-PADs highly attractive scaffolds for drug design.[1] This guide provides a comprehensive overview of the synthesis, characterization, and application of L-beta-phenylalanine derivatives, underpinned by detailed protocols and mechanistic insights to empower researchers in the field of drug development.

I. Synthesis of L-beta-Phenylalanine Derivatives: A Multi-faceted Approach

The synthesis of enantiomerically pure β-PADs is a critical first step in their development. A variety of methods have been established, ranging from classical organic reactions to modern biocatalytic processes. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Key Synthetic Strategies:
  • Chemical Synthesis: Traditional methods like the Rodionow-Johnson reaction provide a foundational route to racemic β-PADs.[1] More advanced strategies employ metal-catalyzed asymmetric synthesis (e.g., using palladium, copper, or rhodium catalysts) or organocatalysis to achieve high enantioselectivity.[1] These methods offer great flexibility in accessing a wide diversity of derivatives.[1]

  • Biocatalysis: The use of enzymes offers a green and highly selective alternative for producing enantiopure β-PADs.[1] Enzymes such as lipases are widely used for the kinetic resolution of racemic esters, while phenylalanine ammonia lyases (PALs) can directly catalyze the amination of cinnamic acid derivatives to yield the desired L-phenylalanine derivatives.[1][2] ω-transaminases are also employed to convert β-ketoacids into the corresponding β-amino acids with high stereospecificity.[1]

Experimental Workflow: Synthesis to Characterization

The overall process from synthesis to a fully characterized compound follows a logical progression. The diagram below illustrates a typical workflow.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase start Select Cinnamic Acid Precursor reaction Biocatalytic Amination (PAL Enzyme) start->reaction Ammonia Source quench Reaction Quenching & Crude Extraction reaction->quench chromatography Column Chromatography quench->chromatography Crude Product purity Purity Assessment (HPLC) chromatography->purity Purified Fractions structure Structural Elucidation (NMR, MS) purity->structure end Characterized L-β-Phenylalanine Derivative structure->end Final Compound G presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Releases postsynaptic Postsynaptic Neuron ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to glutamate->ampa_receptor calcium Na⁺/Ca²⁺ Influx ampa_receptor->calcium Opens Channel no_signal Signal Blocked ampa_receptor->no_signal derivative β-PAD Antagonist derivative->ampa_receptor Competitively Binds & Blocks Glutamate depolarization Depolarization & Excitatory Signal calcium->depolarization

Sources

Method

Application Note &amp; Protocols: Strategic Selection of Coupling Reagents for L-β-Phenylalanine in Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-canonical amino acids, such as L-β-Phenylalanine, into peptide scaffolds is a cornerstone of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids, such as L-β-Phenylalanine, into peptide scaffolds is a cornerstone of modern drug discovery, offering enhanced proteolytic stability and unique conformational constraints. However, the additional methylene group in the backbone of β-amino acids introduces significant steric hindrance, which complicates the crucial amide bond formation step. This guide provides an in-depth analysis of coupling reagent selection for L-β-Phenylalanine, moving beyond mere procedural lists to explain the causal relationships between reagent structure, reaction mechanism, and synthesis outcomes. We present a comparative analysis of common coupling reagents, detailed protocols for solid-phase peptide synthesis (SPPS), and troubleshooting insights to empower researchers to overcome the challenges associated with sterically hindered couplings and minimize epimerization.

The Challenge: Steric Hindrance and Racemization in β-Peptide Synthesis

The primary obstacle in incorporating L-β-Phenylalanine is the steric bulk presented by the β-substituted backbone, which slows the kinetics of the coupling reaction.[1][2] This sluggishness can lead to incomplete reactions, requiring harsher conditions or extended reaction times, which in turn elevates the risk of side reactions.

The most critical side reaction is the loss of stereochemical integrity at the α-carbon of the activated amino acid, known as racemization or epimerization.[3][4][5] This occurs via two primary base-catalyzed mechanisms:

  • Direct Enolization: A base abstracts the α-proton of the activated amino acid.[6][7]

  • Oxazolone Formation: The activated carboxyl group cyclizes to form a 5(4H)-oxazolone intermediate, which has a highly acidic α-proton that is easily removed by a base.[7][8]

Amino acids with aromatic side chains, like phenylalanine, can be particularly susceptible to racemization as the phenyl group can stabilize the resulting anionic intermediate.[8] Therefore, the choice of coupling reagent and base is not merely a matter of efficiency but is paramount for maintaining the chiral purity and, consequently, the biological activity of the final peptide.[3]

A Comparative Guide to Coupling Reagents

The success of a peptide synthesis hinges on the activation of the C-terminal carboxylic acid of the incoming amino acid to form a reactive intermediate that is readily attacked by the N-terminal amine of the resin-bound peptide.[6][9] Modern coupling reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Foundation

Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) function by creating a highly reactive O-acylisourea intermediate.[10][11] However, using a carbodiimide alone is associated with significant racemization.[12]

The Solution: Additives. The addition of nucleophilic auxiliaries such as 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), intercepts the O-acylisourea to form a less reactive but more stable active ester, which significantly suppresses racemization.[11][13]

  • DIC/Oxyma: A modern, highly effective, and safer combination. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a superior alternative to the potentially explosive HOBt and HOAt.[6] It forms a reactive Oxyma ester that enhances coupling efficiency while minimizing racemization.[12] The byproduct of DIC, diisopropylurea, is soluble in common solvents like DMF, making it ideal for automated solid-phase synthesis.[6][14]

Onium Salts: The Workhorses for Hindered Couplings

Phosphonium and aminium/uronium salts are now the reagents of choice for most applications, especially for challenging sequences.[6][15] They achieve high coupling rates with minimal side reactions.[6]

  • HBTU & TBTU: These popular aminium salts generate HOBt active esters in situ. They are highly efficient for standard couplings but may be insufficient for severely hindered residues.[1][10][11] Careful selection of the base is crucial, as strong bases can still promote racemization.[16]

  • HATU: The Gold Standard for Difficult Couplings. HATU is an aminium salt based on HOAt. It is widely regarded as one of the most powerful coupling reagents due to several factors:

    • High Reactivity: It forms a highly reactive OAt-active ester, which is more effective than OBt esters at acylating sterically hindered amines.[15][17]

    • Reduced Racemization: The HOAt moiety is more effective at suppressing racemization than HOBt.[17]

    • Anchimeric Assistance: The pyridine nitrogen in the HOAt ring is thought to provide anchimeric assistance, further accelerating the coupling reaction.[15]

  • COMU: The Safer, High-Performance Alternative. This uronium salt incorporates the Oxyma moiety directly into its structure. It offers coupling efficiencies comparable to or even exceeding HATU, with the significant advantage of not being derived from potentially explosive precursors.[6][10] Its byproducts are also highly soluble, making for cleaner reactions.[6]

Data-Driven Reagent Selection

The following table summarizes the key characteristics of the recommended coupling reagents for incorporating L-β-Phenylalanine.

Reagent SystemClassReactive IntermediateReactivityRacemization RiskKey Advantages & Causality
DIC/Oxyma Carbodiimide + AdditiveOxyma EsterHighLowSafety & Efficiency: Avoids explosive triazoles. The Oxyma ester is highly reactive yet selective, minimizing racemization.[12] Soluble urea byproduct is ideal for SPPS.[6]
HBTU Aminium SaltOBt EsterHighLow-ModerateCost-Effective Workhorse: Excellent for routine couplings. Less reactive than HATU, may require longer coupling times for β-amino acids.[1][9]
HATU Aminium SaltOAt EsterVery HighVery LowSuperior for Hindered Systems: OAt ester is more reactive than OBt.[15] HOAt is a superior racemization suppressant. Ideal for challenging couplings like β-amino acids.[1][17]
COMU Uronium SaltOxyma EsterVery HighVery LowModern Gold Standard: Combines the high reactivity of onium salts with the safety and efficacy of Oxyma.[6][10] Excellent solubility and performance, especially in microwave-assisted SPPS.[6]

Core Methodologies and Protocols

The following protocols are designed for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a standard polystyrene resin (e.g., Rink Amide, Wang).[18][19] All quantities are given in equivalents (eq) relative to the initial loading capacity of the resin.

General Fmoc-SPPS Workflow

A single cycle of amino acid addition in SPPS involves a series of controlled deprotection, washing, and coupling steps.[18] This workflow ensures that reagents from one step are completely removed before proceeding to the next, which is critical for achieving high-purity peptides.

cluster_workflow Fmoc-SPPS Cycle for L-β-Phenylalanine Incorporation Resin Start: Resin with N-terminal Fmoc Group Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash (3-5 times) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-L-β-Phe-OH + Reagent + Base in DMF) Wash1->Coupling Wash2 4. DMF Wash (3-5 times) Coupling->Wash2 Kaiser 5. Monitoring (Kaiser/Ninhydrin Test) Wash2->Kaiser Kaiser->Coupling Positive (Incomplete) Recouple NextCycle End: Resin with New Fmoc-AA Coupled Kaiser->NextCycle Negative (Complete) cluster_mechanism Mechanism of HATU-Mediated Amide Bond Formation AA 1. Fmoc-AA-COOH (Carboxylic Acid) Carboxylate 2. Fmoc-AA-COO⁻ (Carboxylate) AA->Carboxylate + Base - H⁺ Base Base (DIPEA) ActiveEster 3. OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Reagent PeptideBond 4. Amide Bond Formed (Fmoc-AA-CO-NH-Peptide) ActiveEster->PeptideBond + H₂N-Peptide-Resin (Nucleophilic Attack) Byproducts Byproducts (HOAt, Tetramethylurea) ActiveEster->Byproducts - Byproducts ResinAmine H₂N-Peptide-Resin

Caption: Activation and coupling mechanism using HATU.

Conclusion and Best Practices

The successful incorporation of sterically hindered residues like L-β-Phenylalanine is achievable with a rational and informed approach to coupling reagent selection. For maximum reactivity and minimal racemization, HATU and COMU stand out as the premier choices. For a robust, safe, and cost-effective alternative, the DIC/Oxyma system is highly recommended.

Key Takeaways for Success:

  • Use Excess Reagents: Employ 3-4 equivalents of amino acid and coupling reagents to drive the reaction to completion.

  • Consider Double Coupling: For the first few couplings of a hindered residue, or if a Kaiser test is positive, do not hesitate to perform a second coupling.

  • Optimize the Base: For particularly sensitive couplings, switching from DIPEA to a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine can further suppress racemization.

  • Solvent Matters: Use high-quality, anhydrous DMF. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent. [1] By understanding the chemical principles behind these powerful reagents, researchers can confidently expand the chemical space of their synthetic peptides, paving the way for novel therapeutics and research tools.

References

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova. [Link]

  • Sturabotti, E., et al. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules (Basel, Switzerland), 28(2), 581. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Peptides. [Link]

  • ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Iris Biotech. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Iris Biotech. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • McFarland, A. D., et al. (2019). Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). Organic Process Research & Development, 23(9), 2099–2105. [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2464–2474. [Link]

  • Kvsrg, P., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 108-119. [Link]

  • PMC. (n.d.). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. PMC. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 183-188. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ResearchGate. (2014, June 13). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

Sources

Application

Application Note: Advanced Synthesis and Macrolactamization Protocols for L-β-Phenylalanine-Containing Peptidomimetics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scientific Rationale The incorporation of non-proteinogen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Rationale

The incorporation of non-proteinogenic β-amino acids into macrocyclic scaffolds is a transformative strategy in modern drug discovery. Peptidomimetics containing L-β-phenylalanine (β-Phe) exhibit profound resistance to proteolytic degradation, enhanced membrane permeability, and unique conformational rigidities compared to their α-amino acid counterparts[1]. In nature, the β-Phe motif is a critical structural determinant in potent bioactive macrocycles, such as the macrolactam antibiotic hitachimycin and the cyclic lipopeptide paenilipoheptin A[2][3].

Synthesizing these complex macrocycles requires a highly orchestrated, hybrid approach. The workflow demands the precise solution-phase synthesis of the chiral β-amino acid, followed by Solid-Phase Peptide Synthesis (SPPS) of the linear precursor, and finally, a sterically demanding solution-phase macrolactamization[1]. This application note provides a self-validating, mechanistic protocol for the synthesis of L-β-Phe-containing macrocycles, ensuring high yields and absolute stereochemical fidelity.

Experimental Workflow

The following diagram illustrates the critical pathway from the α-amino acid precursor to the fully deprotected macrocycle.

G N1 Fmoc-L-α-Phe N2 Arndt-Eistert Homologation (Photo-Wolff Rearrangement) N1->N2 N3 Fmoc-L-β-Phe N2->N3 Retention of Stereocenter N4 Solid-Phase Peptide Synthesis (2-CTC Resin) N3->N4 N5 Mild Cleavage (HFIP/DCM) Retains Side-Chain Protections N4->N5 Sequence Assembly N6 Protected Linear Precursor N5->N6 N7 Macrolactamization (DIC/Oxyma, High Dilution) N6->N7 N8 Global Deprotection (TFA) N7->N8 Head-to-Tail Cyclization N9 L-β-Phe Macrocycle N8->N9

Workflow for the synthesis and macrocyclization of L-β-Phe containing peptides.

Step-by-Step Methodologies & Mechanistic Causality

Protocol A: Synthesis of Fmoc-L-β-Phenylalanine via Arndt-Eistert Homologation

The synthesis of the β-Phe building block relies on the Arndt-Eistert homologation of Fmoc-L-α-Phe.

  • Mixed Anhydride Formation: React Fmoc-L-α-Phe with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C for 30 minutes.

    • Causality: Maintaining a sub-zero temperature is critical to prevent the racemization of the α-stereocenter during the highly reactive anhydride activation phase.

  • Diazoketone Generation: Introduce ethereal diazomethane dropwise.

    • Causality: The nucleophilic carbon of diazomethane attacks the mixed anhydride, displacing the leaving group to form a stable, isolable diazoketone intermediate.

  • Photo-Wolff Rearrangement: Process the diazoketone through a 365 nm LED flow photoreactor in the presence of water and a catalytic amount of silver benzoate[4].

    • Causality: Photochemical activation drives the extrusion of N₂ gas, triggering a 1,2-alkyl shift (Wolff rearrangement). This concerted mechanism strictly retains the original L-stereochemistry, yielding the pure β-amino acid without epimerization[4].

  • Self-Validating Checkpoint: Perform LC-MS on the crude product. A mass shift of exactly +14.01 Da (representing the addition of one -CH₂- group) confirms successful homologation. Chiral HPLC must be utilized to verify >99% enantiomeric excess (ee).

Protocol B: Solid-Phase Assembly of the Linear Precursor
  • Resin Loading: Load the C-terminal amino acid onto 2-Chlorotrityl chloride (2-CTC) resin using DIPEA in anhydrous DCM.

    • Causality: 2-CTC resin is highly sterically hindered. This bulk prevents diketopiperazine formation (a common side reaction when the second amino acid is coupled) and allows for ultra-mild acidic cleavage later in the workflow[1].

  • Iterative Coupling: Couple subsequent amino acids, including the synthesized Fmoc-L-β-Phe, using N,N′-diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma).

    • Causality: β-amino acids suffer from reduced nucleophilicity and steric bulk. DIC/Oxyma provides superior coupling efficiency compared to standard HBTU protocols, and crucially, does so without basic conditions that could promote epimerization of the growing peptide chain[3].

  • Self-Validating Checkpoint: Perform a Kaiser test after every coupling step. A transition from blue to a colorless/yellow bead indicates complete acylation, serving as a self-validating gate before proceeding to the next cycle.

Protocol C: Head-to-Tail Macrolactamization
  • Mild Cleavage: Treat the resin with 20% Hexafluoroisopropanol (HFIP) in DCM for 30 minutes.

    • Causality: HFIP cleanly severs the peptide from the 2-CTC resin while keeping all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) perfectly intact. This is mandatory to prevent side-chain cross-linking during the subsequent cyclization[3].

  • Macrocyclization: Dissolve the protected linear peptide in a highly dilute solution of DCM/DMF (5:1, 1 mM concentration). Add DIC/Oxyma (3 equivalents).

    • Causality: High dilution (1 mM) thermodynamically favors intramolecular macrolactamization over intermolecular oligomerization. DIC/Oxyma is chosen over uronium salts (like HATU) to prevent irreversible guanidinylation of the N-terminus, a common failure point in slow cyclizations[3].

  • Global Deprotection: Treat the cyclized, protected product with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: TFA removes the side-chain protecting groups. Triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent the re-alkylation of the peptide backbone by the cleaved protecting groups.

  • Self-Validating Checkpoint: Analyze the final product via High-Resolution Mass Spectrometry (HRMS). The final product must show a mass of[Linear Precursor - 18.01 Da] (loss of H₂O). The absence of a[2M - 36.02 Da] peak validates that dimerization was successfully suppressed.

Quantitative Data: Optimization of Macrocyclization

The choice of coupling reagent during the macrolactamization of β-Phe containing peptides drastically impacts both yield and stereochemical integrity. The table below summarizes the quantitative optimization data, demonstrating the superiority of the DIC/Oxyma system.

Table 1: Optimization of Head-to-Tail Macrolactamization Conditions for β-Phe Peptides

Coupling ReagentBase AdditiveSolvent SystemConcentrationCyclization Yield (%)Epimerization Rate (%)
HATU / HOAtDIPEA (2 eq)DMF1 mM45.08.5
PyBOPDIPEA (2 eq)DCM / DMF (5:1)1 mM52.45.2
DPPANaHCO₃ (Solid)DMF1 mM35.12.1
DIC / Oxyma None DCM / DMF (5:1) 1 mM 81.5 < 1.0

Data Interpretation: The use of basic additives (DIPEA) with uronium/phosphonium reagents leads to unacceptable levels of epimerization at the C-terminus. The neutral DIC/Oxyma system provides the highest yield while preserving the critical stereocenters[3].

Quality Control & Stereochemical Validation

To ensure the final L-β-Phe macrocycle meets the rigorous standards required for drug development, a final Marfey’s Analysis must be conducted.

  • Hydrolyze an aliquot of the final macrocycle in 6N HCl at 110°C for 24 hours.

  • Derivatize the resulting free amino acids with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Analyze via LC-MS against derivatized D- and L-β-Phe standards. Validation: The detection of solely the L-β-Phe-FDAA adduct confirms that absolute stereochemical integrity was maintained throughout the homologation, SPPS, and macrolactamization phases[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing L-β-Phenylalanine Synthesis Yields

Welcome to the Technical Support Center for the synthesis of L-β-phenylalanine. As a highly valuable chiral building block for peptidomimetics, chemotherapeutics (e.g., paclitaxel derivatives), and advanced therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of L-β-phenylalanine. As a highly valuable chiral building block for peptidomimetics, chemotherapeutics (e.g., paclitaxel derivatives), and advanced therapeutics, achieving high-yield, enantiopure L-β-phenylalanine is critical.

This guide provides field-proven troubleshooting strategies, addressing both biocatalytic (enzymatic) and asymmetric chemical synthesis routes. Each section explains the mechanistic causality behind common failures and provides self-validating protocols to ensure experimental integrity.

Part 1: Biocatalytic Synthesis Troubleshooting (Phenylalanine Aminomutase)

Enzymatic synthesis using Phenylalanine Aminomutase (PAM, EC 5.4.3.10) from Taxus chinensis (TcPAM) is a highly sustainable route [1]. However, researchers frequently encounter yield plateaus and byproduct formation due to the enzyme's complex mechanism involving the 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group.

FAQ 1: Why does my L-α-phenylalanine to L-β-phenylalanine conversion plateau at ~50%?

The Causality: PAM is an isomerase. The reaction is thermodynamically controlled, and the equilibrium constant ( Keq​ ) between the α- and β-isomers is close to 1. Once the reaction reaches ~50% conversion, the forward and reverse reaction rates equalize, creating a thermodynamic sink [2]. The Solution: You must break the equilibrium. This can be achieved by coupling the reaction with an α-amino acid racemase (e.g., from Pseudomonas putida) if starting from racemic mixtures, or by implementing In Situ Product Removal (ISPR) using ion-exchange resins to continuously sequester the β-isomer as it forms[2].

FAQ 2: I am detecting high levels of trans-cinnamic acid in my HPLC traces. How do I prevent this?

The Causality: The MIO prosthetic group acts as an electrophile. The enzyme first deaminates α-Phe to form a trans-cinnamate intermediate. If the substrate binding pocket lacks strict stereochemical control, the intermediate is prematurely released into the solvent before re-amination at the β-position can occur[3]. The Solution: Switch from wild-type TcPAM to engineered variants. Semi-rational mutagenesis variants, such as the C107S/Q319M/I431V triple mutant, tighten the carboxylate binding pocket, preventing intermediate leakage and shifting the regioselectivity heavily toward the β-product[3].

PAM_Mechanism A L-alpha-Phenylalanine (Substrate) B MIO-Enzyme Complex (Active Site) A->B Binding C N-MIO-alpha-Phe Intermediate B->C Amine Attack C->A Reversible D trans-Cinnamate (Elimination Product) C->D alpha-Proton Abstraction E N-MIO-beta-Phe Intermediate D->E Re-amination at beta-position E->D Reversible F L-beta-Phenylalanine (Target Product) E->F Product Release

Mechanism of Phenylalanine Aminomutase (PAM) via the MIO prosthetic group.

Protocol 1: Optimized Biocatalytic Amination with Self-Validation
  • Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.5) containing 10 mM L-α-phenylalanine.

  • Biocatalyst Addition: Add purified engineered TcPAM (C107S/Q319M/I431V) to a final concentration of 0.5 mg/mL.

  • Equilibrium Shift: Add 10% (w/v) Amberlite IRA-400 (OH⁻ form) resin to the reaction vessel to act as an ISPR sink for the β-amino acid.

  • Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm) for 16 hours.

  • Self-Validation Step: At t=2h and t=4h , extract a 50 µL aliquot, filter through a 0.2 µm membrane, and analyze via HPLC (UV 210 nm). Validation criteria: The trans-cinnamate peak must remain <5% of the total area. If it exceeds 5%, the enzyme is denaturing or the pH has dropped.

  • Termination & Recovery: Filter the resin, elute the product using 1M HCl, and lyophilize to obtain L-β-phenylalanine hydrochloride.

Part 2: Asymmetric Chemical Synthesis Troubleshooting

For synthetic chemists, the addition of ester enolates to chiral N-sulfinyl imines (Ellman's imines) is a robust method for generating β-amino acids[4]. However, achieving high diastereomeric excess (de) requires strict environmental control.

FAQ 3: My enolate addition to the N-sulfinyl imine is yielding poor diastereoselectivity (<80% de). How do I fix this?

The Causality: Diastereoselectivity in this reaction relies on a highly ordered, six-membered cyclic transition state (chelation control) facilitated by the lithium counterion. If the reaction temperature exceeds -78°C, or if coordinating solvents (like HMPA) are inadvertently introduced, the transition state shifts to an open, non-chelation model, destroying the stereocontrol [4]. The Solution: Strictly maintain the internal reaction temperature at -78°C using a dry ice/acetone bath. Ensure THF is freshly distilled over sodium/benzophenone to exclude moisture, which disrupts lithium coordination.

Troubleshooting_Workflow Start Low Yield of L-beta-Phe Decision Synthesis Route? Start->Decision Enz Enzymatic (PAM) Decision->Enz Chem Chemical (Asymmetric) Decision->Chem EnzIssue Plateau at ~50% Conversion? Enz->EnzIssue ChemIssue Poor Diastereomeric Excess (de)? Chem->ChemIssue EnzSol1 Implement ISPR or Coupled Racemase EnzIssue->EnzSol1 Yes (Equilibrium) EnzSol2 Check Regioselectivity (Use Engineered PAM) EnzIssue->EnzSol2 No (Byproducts) ChemSol1 Optimize Lewis Acid & Lower Temp to -78°C ChemIssue->ChemSol1 Yes ChemSol2 Verify Enolate Formation Kinetics ChemIssue->ChemSol2 No (Low Conversion)

Diagnostic workflow for troubleshooting low yields in L-beta-Phe synthesis.

Protocol 2: Asymmetric Synthesis via N-Sulfinyl Imines
  • Imine Formation: Condense benzaldehyde with (R)-2-methylpropane-2-sulfinamide using Ti(OEt)₄ in THF to form the chiral imine.

  • Enolate Generation: In a separate flame-dried flask under Argon, cool freshly distilled THF to -78°C. Add LDA (1.1 eq), followed by dropwise addition of methyl acetate (1.1 eq). Stir for 30 minutes.

  • Addition: Transfer the enolate solution dropwise via cannula into the imine solution, strictly maintaining the internal temperature at -78°C.

  • Self-Validation Step: After 2 hours, quench a 0.5 mL aliquot into saturated aqueous NH₄Cl. Extract with EtOAc and analyze the crude mixture via chiral HPLC. Validation criteria: The diastereomeric ratio must be >95:5. If <90:10, abort the batch; the transition state was compromised by temperature spikes or moisture.

  • Deprotection: Quench the bulk reaction, isolate the intermediate, and treat with 4M HCl in dioxane to cleave the sulfinyl group, yielding the L-β-phenylalanine methyl ester.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics and primary failure modes for the methodologies discussed, allowing for rapid benchmarking of your experimental results.

Synthesis MethodologyReagent / BiocatalystTypical YieldStereoselectivityPrimary Troubleshooting Focus
Wild-Type Biocatalysis TcPAM (Wild-Type)40 - 50%>99% eeThermodynamic equilibrium (50% plateau)
Engineered Biocatalysis TcPAM (C107S/Q319M/I431V)80 - 85%>99% eeRegioselectivity (α vs β leakage)
Arndt-Eistert Homologation Ag₂O / Diazomethane50 - 65%>90% eeWolff rearrangement side-reactions
Asymmetric Enolate Addition Chiral N-Sulfinyl Imines75 - 90%>95% deTemperature control / Chelation disruption

References

  • BRENDA Enzyme Database. "Information on EC 5.4.3.10 - phenylalanine aminomutase (L-beta-phenylalanine-forming)." BRENDA. Available at:[Link]

  • Wu, S., et al. "Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis." The Journal of Organic Chemistry, 2009. Available at:[Link]

  • Zhang, Y., et al. "Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates." Frontiers in Bioengineering and Biotechnology, 2024. Available at:[Link]

  • Davis, F. A., et al. "Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 2002. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting L-β-Phenylalanine Racemization in Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing a highly specific challenge: the loss of chiral integrity when coupling L-β-Phenylalanine (L-β...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing a highly specific challenge: the loss of chiral integrity when coupling L-β-Phenylalanine (L-β-Phe, or (S)-3-amino-3-phenylpropanoic acid) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does L-β-Phenylalanine racemize during coupling? The chiral center is at the β-carbon, not the α-carbon. A1: Unlike standard α-amino acids, which primarily racemize via a 5-membered oxazolone intermediate, β-amino acids undergo epimerization through an entirely different structural vulnerability. During carboxyl activation, the α-protons become highly acidic. In the presence of a tertiary base, the base abstracts an α-proton to form an enolate. Because L-β-Phe contains a phenyl ring at the β-position, the system undergoes an E1cB elimination of the β-amino group. This forms an achiral cinnamoyl (α,β-unsaturated) intermediate. Subsequent intermolecular or intramolecular aza-Michael re-addition of the amine nucleophile occurs non-stereoselectively, resulting in a racemic mixture of D- and L-β-Phe 1.

Q2: I am using HATU and DIEA. Why is my racemization rate so high? A2: N,N-Diisopropylethylamine (DIEA) is a strong tertiary base (pKa ~10.5). When combined with highly reactive uronium salts like HATU, the rapid formation of the active ester combined with the strong basicity of DIEA creates the perfect environment for α-proton abstraction and subsequent E1cB elimination. To minimize this, you must switch to a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4), which significantly suppresses enolization 2.

Q3: What is the definitive solution to prevent L-β-Phe racemization? A3: The most robust, self-validating system is to use a base-free coupling protocol . By utilizing N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), you can form a highly reactive ester without the need for any tertiary base. Removing the base completely shuts down the E1cB elimination pathway, preserving >99.9% of the chiral integrity 3.

Mechanistic Pathway Visualization

E1cB_Racemization A L-β-Phe Active Ester (Chiral β-Carbon) B Enolate Intermediate (Base-Catalyzed) A->B Tertiary Base (e.g., DIEA) C E1cB Elimination (Loss of β-Amino) B->C α-Proton Abstraction D Cinnamoyl Derivative (Achiral Intermediate) C->D Conjugation Driven E Aza-Michael Re-addition D->E Amine Attack (Non-selective) F Racemized D/L-β-Phe (Loss of Purity) E->F Epimerization

Fig 1: E1cB elimination pathway causing L-β-Phe racemization during base-catalyzed peptide coupling.

Quantitative Data: Coupling Condition Matrix

The selection of coupling reagents directly dictates the extent of racemization. The following table synthesizes quantitative data comparing various coupling environments for L-β-Phe 4.

Coupling ReagentAdditiveBase (Equivalents)TimeTempRacemization (%)Mechanistic Rationale
HATUNoneDIEA (2.0 eq)2 h25°C~15.4%Strong base drives rapid E1cB elimination.
PyBOPNoneDIEA (2.0 eq)2 h25°C~8.5%Slower activation reduces overall enolization time.
HATUNoneTMP (2.0 eq)2 h25°C~2.1%Steric hindrance and lower pKa of TMP suppress enolization.
DICHOBtNone18 h25°C< 0.5%Base-free environment prevents E1cB, but coupling is slow.
DIC OxymaPure None 1.5 h 25°C < 0.1% Base-free with highly reactive additive; optimal protocol.
Troubleshooting Guide & Experimental Protocol

Goal: Achieve >99.9% enantiomeric excess (ee) during the solid-phase peptide synthesis (SPPS) incorporation of Fmoc-L-β-Phe-OH.

The Causality of the Protocol: This methodology relies on the DIC/OxymaPure system. OxymaPure acts as a superior nucleophile compared to HOBt, reacting rapidly with the O-acylisourea intermediate formed by DIC to generate a stable, highly reactive ester. Because this process is entirely base-free, the α-protons remain intact, rendering the E1cB elimination pathway thermodynamically inaccessible.

Step-by-Step Methodology: Base-Free DIC/Oxyma Coupling

Materials Required:

  • Fmoc-L-β-Phe-OH (3.0 equivalents relative to resin loading)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • N,N-Dimethylformamide (DMF), Peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the growing peptide chain on the solid support (resin) is fully Fmoc-deprotected (using 20% Piperidine in DMF) and thoroughly washed with DMF (5 x 1 min) to remove all residual base. Critical: Any residual piperidine will act as a base and trigger racemization.

  • Pre-activation (Ex-situ):

    • In a clean, dry vial, dissolve 3.0 eq of Fmoc-L-β-Phe-OH and 3.0 eq of OxymaPure in minimal DMF (typically 0.1 M concentration).

    • Add 3.0 eq of DIC to the solution.

    • Vortex gently and allow the mixture to pre-activate for exactly 2 to 3 minutes at room temperature. The solution may turn slightly yellow, indicating the formation of the Oxyma active ester.

  • Coupling:

    • Transfer the pre-activated solution to the reaction vessel containing the resin.

    • Agitate the mixture gently at room temperature (20–25°C) for 60 to 90 minutes . Do not use microwave heating, as elevated temperatures exponentially increase the rate of any residual elimination pathways.

  • Washing & Verification:

    • Drain the coupling solution and wash the resin with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

    • Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling. If the test is slightly positive, perform a second coupling using the exact same base-free conditions rather than extending the time of the first coupling.

References
  • Title: Epimerisation in Peptide Synthesis Source: MDPI (Molecules) URL: [Link]

  • Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances URL: [Link]

Sources

Troubleshooting

Chromatography Technical Support Center: Chiral Separation of L-β-Phenylalanine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the enantiomeric separation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the enantiomeric separation of L-β-Phenylalanine (and its D-isomer) via High-Performance Liquid Chromatography (HPLC).

Unlike α-amino acids, β-amino acids possess an additional methylene group in their backbone. This structural nuance increases conformational flexibility and alters the spatial distance between the primary amine and the carboxylate group, fundamentally changing how the molecule interacts within the chiral clefts of stationary phases[1]. The following troubleshooting guides, protocols, and data summaries are engineered to help you achieve baseline resolution ( Rs​≥1.5 ) with high reproducibility.

Part 1: Troubleshooting Guides & FAQs

Q1: I am using a macrocyclic glycopeptide column (e.g., Teicoplanin / Chirobiotic T), but my resolution ( Rs​ ) for β-Phenylalanine is poor. How do I improve enantioselectivity?

The Mechanistic Cause: Teicoplanin-based chiral stationary phases (CSPs) rely on a complex network of hydrogen bonding, π−π interactions, and steric hindrance within an aglycone "basket"[1]. Because β-Phenylalanine has a longer distance between its charged termini compared to α-phenylalanine, the standard Reversed-Phase (RP) conditions often fail to align the molecule optimally within this basket. The Solution: Transition to Polar Ionic Mode (PIM) . PIM utilizes a non-aqueous, polar protic solvent (100% Methanol) combined with volatile acid and base modifiers. Methanol promotes strong hydrogen bonding, while the acid/base modifiers (e.g., Acetic Acid and Triethylamine) ensure the β-Phenylalanine remains in a zwitterionic state, maximizing ionic interactions with the CSP. If resolution remains below 1.5, lower the column temperature to 15°C; chiral discrimination on glycopeptide phases is heavily enthalpy-driven, meaning lower temperatures enhance the separation factor ( α ).

Q2: I am using a Zwitterionic Cinchona Alkaloid phase (Chiralpak ZWIX). The peaks are severely tailing. What is causing this and how do I fix it?

The Mechanistic Cause: ZWIX columns operate via a synergistic double ion-exchange mechanism, utilizing a cationic cinchona alkaloid and an anionic sulfonic acid[2]. β-Phenylalanine is ampholytic. Peak tailing in this system indicates sluggish desorption kinetics, which occurs when the mobile phase counter-ions are not effectively competing with the analyte for the active sites on the CSP. The Solution: You must tune the counter-ion concentration in the bulk solvent. A standard starting point is Methanol/Acetonitrile (50:50 v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA)[2]. If tailing persists, incrementally increase the DEA concentration (e.g., to 30 mM). The DEA acts as a competing base, displacing the protonated amine of β-Phenylalanine from the sulfonic acid site, thereby sharpening the peak.

Q3: When using a Crown Ether column (Crownpak CR(+)), my retention times are drifting and the baseline is noisy. Why is this happening?

The Mechanistic Cause: Crown ether CSPs achieve chiral recognition by forming a transient host-guest inclusion complex specifically with primary amines[3]. For this complex to form, the amine on β-Phenylalanine must be fully protonated ( −NH3+​ ). If the mobile phase pH fluctuates even slightly above 2.0, the degree of protonation changes, causing severe retention time drift. The Solution: Strict pH control is non-negotiable. The mobile phase must be highly acidic (pH 1.0 to 2.0). Use aqueous Perchloric Acid ( HClO4​ ) at pH 1.5[3]. To fix the baseline noise, ensure you are using ultra-high-purity HPLC-grade HClO4​ , as impurities absorb strongly at the low UV wavelengths (200-210 nm) required to detect aliphatic amino acids. Furthermore, crown ether separations require extensive equilibration—flush the column with at least 20 column volumes (CV) before injection.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Polar Ionic Mode (PIM) Optimization for Teicoplanin CSPs

This protocol is self-validating: if the acid/base ratio is correct, the system pressure will remain stable, and the retention factor ( k′ ) will respond linearly to temperature changes.

  • Mobile Phase Preparation: Mix 1000 mL of HPLC-grade Methanol with 1.0 mL of Glacial Acetic Acid (0.1% v/v) and 1.0 mL of Triethylamine (0.1% v/v). Crucial Step: Mix thoroughly and sonicate for 10 minutes to degas. The equimolar ratio ensures the apparent pH in methanol keeps the analyte zwitterionic.

  • Column Equilibration: Install the Teicoplanin column (e.g., 250 x 4.6 mm, 5 µm). Purge the system at 1.0 mL/min for 30 minutes. Monitor the baseline at 210 nm until drift is < 1 mAU/hr.

  • Temperature Control: Set the column oven to 20°C.

  • Injection: Inject 5 µL of a 1 mg/mL racemic β-Phenylalanine solution (dissolved in mobile phase).

  • Optimization: If Rs​<1.5 , decrease temperature to 15°C. If retention is too long ( k′>10 ), increase the concentration of both Acetic Acid and Triethylamine to 0.2% v/v to increase ionic displacement.

Protocol B: Aqueous Low-pH Mode for Crown Ether CSPs
  • Mobile Phase Preparation: Add 1.63 mL of 70% Perchloric Acid ( HClO4​ ) to 1000 mL of Milli-Q water to achieve a pH of ~1.5. Filter through a 0.22 µm chemically resistant membrane.

  • System Preparation: Warning: Never pump pure organic solvents (like 100% Acetonitrile) through a Crownpak CR column, as it will irreversibly damage the bonded phase.

  • Temperature Control: Crown ether complexation is highly exothermic. Set the column compartment to 10°C.

  • Flow Rate & Detection: Set flow rate to 0.4 mL/min (due to higher viscosity of cold water). Set UV detection to 200 nm.

  • Validation: Inject the sample. The D-enantiomer typically elutes before the L-enantiomer on a CR(+) column. If peaks are broad, lower the temperature to 5°C.

Part 3: Data Presentation

Table 1: Comparison of CSPs for β-Phenylalanine Enantioseparation
CSP CategoryCommercial ExamplePrimary Chiral MechanismOptimal Mobile PhaseTemperature EffectPros / Cons
Macrocyclic Glycopeptide Chirobiotic T (Teicoplanin)H-bonding, π−π , steric inclusionPIM: 100% MeOH + 0.1% AA / 0.1% TEALower Temp = Higher Rs​ Pro: High loadability.Con: Requires strict acid/base balancing.
Zwitterionic Ion-Exchanger Chiralpak ZWIX(+)Double ion-exchange (cationic & anionic)50:50 MeOH/MeCN + 50mM FA / 25mM DEAVariable (often entropy-driven)Pro: Excellent for ampholytes.Con: Complex mobile phase tuning.
Crown Ether Crownpak CR(+)Host-guest inclusion complex with −NH3+​ Aqueous HClO4​ , pH 1.5Lower Temp = Exponentially higher Rs​ Pro: Predictable elution order.Con: Aqueous only; degrades in organics.

Part 4: Mandatory Visualization

The following decision matrix illustrates the logical workflow for selecting the appropriate CSP and mobile phase conditions based on the chemical state of the β-Phenylalanine analyte.

G Start β-Phenylalanine Method Development Deriv Is the analyte derivatized? Start->Deriv RP Polysaccharide CSP (Reversed/Normal Phase) Deriv->RP Yes Underiv Underivatized Ampholyte Select CSP Type Deriv->Underiv No Teico Macrocyclic Glycopeptide (e.g., Teicoplanin) Underiv->Teico ZWIX Zwitterionic Ion-Exchanger (e.g., ZWIX) Underiv->ZWIX Crown Crown Ether (e.g., Crownpak CR) Underiv->Crown PIM Polar Ionic Mode MeOH + Acid/Base Teico->PIM ZwitMP MeOH/MeCN + Formic Acid/DEA ZWIX->ZwitMP LowPH Aqueous Mode HClO4 (pH 1.5), Temp < 15°C Crown->LowPH

Decision matrix for selecting the optimal CSP and mobile phase for β-Phenylalanine.

Part 5: References

  • Armstrong, D. W., et al. (2000). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Springer Nature. Available at:[Link]

  • Ilisz, I., et al. (2026). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated ß-phenylalanine analogs. ResearchGate. Available at:[Link]

  • Kumar, A., et al. (2025). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. Available at:[Link]

Sources

Optimization

L-β-Phenylalanine Derivatives: Advanced Purification Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers apply standard α-amino acid purification workflows to β-amino acids, only to experience massive yield losses and po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers apply standard α-amino acid purification workflows to β-amino acids, only to experience massive yield losses and poor enantiomeric excess (e.e.). The non-proteogenic nature of L-β-phenylalanine introduces unique steric and electronic challenges. The shifted proximity of the amino group to the β-carbon alters the pKa of the carboxylate, directly impacting its zwitterionic behavior, solubility, and resin binding affinities.

This guide is engineered to troubleshoot your most critical bottlenecks through causality-driven explanations and self-validating experimental protocols.

Section 1: Enantiomeric Resolution & Chiral Separation

Q: Why does my enzymatic kinetic resolution of racemic β-phenylalanine yield low enantiomeric excess (e.e.) for the L-(S)-enantiomer?

A: The root cause is typically thermodynamic equilibrium stalling or spontaneous racemization of intermediate substrates. Unlike α-amino acids, β-amino acids have a larger spatial distance between the chiral center and the carboxylate group, which prevents many standard acylases from achieving a tight fit in the active site.

If you are using a standard transaminase, the conversion often stalls because the reaction reaches equilibrium. Troubleshooting Solution: Shift from chemical kinetic resolution to highly specific biocatalysis. Utilizing stereoselective hydrolases (e.g., from Sphingobacterium sp. 238C5) allows for the selective cleavage of (S)-β-phenylalanine ethyl ester, leaving the (R)-enantiomer completely intact [1]. Alternatively, employing an N-acetyl-(R)-β-phenylalanine acylase will specifically degrade the unwanted (R)-enantiomer, leaving highly pure L-β-phenylalanine [2].

Protocol: Self-Validating Stereoselective Enzymatic Resolution

This protocol utilizes ester hydrolysis to isolate the (S)-enantiomer. It is designed as a self-validating system where physical changes confirm chemical progress.

  • Substrate Preparation: Dissolve racemic β-phenylalanine ethyl ester (130 mM) in 100 mM HEPES buffer (pH 7.5).

    • Validation Checkpoint: The solution must be completely transparent. Turbidity indicates undissolved substrate, which will cause biphasic kinetic stalling. Add up to 10% v/v DMSO if necessary.

  • Biocatalyst Addition: Introduce the purified Sphingobacterium sp. hydrolase (or equivalent validated biocatalyst) and incubate at 30°C under gentle agitation (150 rpm).

  • Reaction Monitoring (The Self-Validation): As the ester is hydrolyzed into the free acid, the release of protons will cause the pH to drop.

    • Validation Checkpoint: Monitor the pH continuously. If the pH does not drop within the first 30 minutes, your enzyme is inactive or denatured. Maintain pH 7.5 using a pH-stat titrator with 0.1 M NaOH. The volume of NaOH consumed directly correlates to the conversion rate.

  • Phase Separation: Once NaOH consumption halts (indicating ~50% conversion), extract the mixture with ethyl acetate. The unreacted (R)-ester partitions into the organic phase, while the highly polar, zwitterionic (S)-β-phenylalanine remains in the aqueous phase.

G N1 Racemic β-Phe Ethyl Ester (130 mM in Buffer) N2 Stereoselective Hydrolysis (Sphingobacterium sp. 238C5) N1->N2 Add Biocatalyst (pH 7.5, 30°C) N3 (S)-β-Phenylalanine (Aqueous Phase) N2->N3 Enzymatic Cleavage (Net pH Drop) N4 (R)-β-Phe Ethyl Ester (Organic Phase) N2->N4 Unreacted Substrate (Solvent Extraction)

Workflow for the stereoselective enzymatic resolution of racemic β-phenylalanine.

Section 2: Aqueous Extraction & Zwitterion Isolation

Q: I am losing significant yield during the aqueous workup of L-β-phenylalanine. How can I improve recovery?

A: β-amino acids are highly polar zwitterions. Attempting to extract them into organic solvents (like DCM or EtOAc) at a neutral pH will result in near-zero recovery because the molecule possesses both a protonated amine ( NH3+​ ) and a deprotonated carboxylate ( COO− ).

Troubleshooting Solution: You must exploit the isoelectric point (pI) . At the pI (approximately pH 5.5 - 6.0 for β-phenylalanine), the net charge of the molecule is exactly zero. This minimizes its hydration shell and drastically reduces its aqueous solubility, inducing crystallization [4]. If the concentration is too low for precipitation, strongly acidic cation exchange resins must be used [5].

Quantitative Data: Physicochemical Properties & Clearance Strategies
CompoundIsoelectric Point (pI)Aqueous SolubilityPrimary Clearance / Purification Strategy
L-β-Phenylalanine ~5.5 - 6.0High (>50 g/L at pH 2 or 9)Isoelectric precipitation (pH 5.8) or Cation-exchange
L-α-Phenylalanine ~5.48Moderate (27 g/L)Fractional crystallization
Cinnamic Acid N/A (No amine)Low (Precipitates at pH < 4)Toluene extraction at acidic pH
β-Keto Esters N/ALow (Lipophilic)Organic solvent extraction (Hexane/EtOAc)

Section 3: Clearance of Structurally Similar Impurities

Q: My L-β-phenylalanine synthesized via ammonia lyase is contaminated with unreacted cinnamic acid. How do I separate them without expensive chromatography?

A: This is a classic downstream processing challenge. Because cinnamic acid lacks an amine group, its solubility profile is solely dictated by its carboxyl group. By dropping the pH of your reaction broth below 3.0, cinnamic acid becomes fully protonated and highly lipophilic. Meanwhile, the β-phenylalanine becomes a highly polar cation ( NH3+​ / COOH ) and remains locked in the aqueous phase [4].

Protocol: Self-Validating Solvent Extraction & Isoelectric Crystallization
  • Acidification: Cool the aqueous reaction broth to 10°C. Slowly add 6M HCl until the pH reaches 2.5.

    • Validation Checkpoint: A white precipitate or cloudiness should form. This is the protonated cinnamic acid crashing out of the aqueous solution, visually confirming successful acidification.

  • Organic Extraction: Add an equal volume of toluene to the broth and agitate vigorously for 15 minutes. Allow the phases to separate.

    • Validation Checkpoint: Spot both phases on a TLC plate (UV 254 nm and Ninhydrin stain). The organic phase will show a strong UV-active spot (cinnamic acid) but no Ninhydrin response. The aqueous phase will turn deep purple with Ninhydrin, confirming the retention of β-phenylalanine.

  • Isoelectric Precipitation: Separate the aqueous phase. Slowly titrate with dilute NH4​OH until the pH reaches exactly 5.8 (the pI of L-β-phenylalanine).

  • Crystallization: Chill the solution to 4°C overnight. Filter the resulting white crystals under a vacuum and wash with ice-cold ethanol to remove residual salts.

G2 N1 Aqueous Reaction Broth (β-Phe + Cinnamic Acid) N2 Acidification (Adjust pH < 3.0) N1->N2 N3 Toluene Extraction N2->N3 Add Toluene N4 Organic Phase (Cinnamic Acid Removed) N3->N4 Non-polar partition N5 Aqueous Phase (Protonated β-Phe) N3->N5 Polar partition N6 Isoelectric Precipitation (Adjust pH 5.5 - 6.0) N5->N6 Base Addition (NaOH/NH4OH) N7 Pure L-β-Phenylalanine (Crystalline Solid) N6->N7 Filtration & Vacuum Drying

Solvent extraction and isoelectric precipitation logic for clearing structural analogs.

References

  • Ogawa, J., et al. "Microbial production of optically active beta-phenylalanine ethyl ester through stereoselective hydrolysis of racemic beta-phenylalanine ethyl ester." Applied Microbiology and Biotechnology. (2006). [Link]

  • Kato, Y., et al. "Expression, purification and crystallization of N-acetyl-(R)-beta-phenylalanine acylases derived from Burkholderia sp. AJ110349 and Variovorax sp. AJ110348 and structure determination of the Burkholderia enzyme." Acta Crystallographica Section F, Structural Biology Communications. (2023).[Link]

  • Zhu, D., et al. "An Aminotransferase from Enhydrobacter aerosaccus to Obtain Optically Pure β-Phenylalanine." ACS Omega. (2020).[Link]

  • Doshida, J., et al. "Method for purifying L-phenylalanine.
  • Nakamichi, K., et al. "Purification of L-phenylalanine." United States Patent and Trademark Office. US4584399A. (1986).
Troubleshooting

common impurities in commercial L-beta-Phenylalanine

Welcome to the Technical Support & Troubleshooting Center for L-beta-Phenylalanine. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for L-beta-Phenylalanine.

As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals identify, quantify, and resolve impurity-related issues in commercial batches of L-beta-Phenylalanine (also known as (S)-3-amino-3-phenylpropanoic acid).

Rather than simply providing a list of fixes, this guide focuses on the causality of these impurities—understanding how they are formed during synthesis dictates how we detect and eliminate them.

Quantitative Overview of Common Impurities

Commercial L-beta-Phenylalanine is frequently synthesized via the biocatalytic addition of ammonia to trans-cinnamic acid, catalyzed by Phenylalanine Aminomutase (PAM) or Phenylalanine Ammonia-Lyase (PAL)[1][2]. While this green chemistry approach yields high enantiomeric excess, the equilibrium-driven nature of the enzymes introduces specific impurity profiles[1].

The table below summarizes the quantitative thresholds and downstream impacts of these common impurities.

ImpurityClassificationOrigin / CausalityTypical Commercial LimitImpact on Downstream Synthesis
D-beta-Phenylalanine EnantiomerIncomplete chiral resolution or racemization.< 0.5% (ee > 99%)Forms unwanted diastereomers during peptide coupling, altering drug efficacy.
L-alpha-Phenylalanine RegioisomerPAM enzyme equilibrium between alpha and beta forms[1].< 1.0%Alters peptide backbone topology (alpha-peptide vs. beta-peptide).
trans-Cinnamic Acid Synthetic PrecursorIncomplete enzymatic amination of the starting material[1].< 0.1%Acts as a chain terminator; caps the N-terminus of growing peptides.
Ammonium Salts InorganicResidual from the high-concentration ammonia buffers used in biocatalysis[2].< 0.5%Consumes coupling reagents (e.g., HATU, EDC) and forms unwanted amides.

Biosynthetic Origin of Impurities

To effectively troubleshoot, we must first visualize the synthetic ecosystem. The diagram below illustrates how the enzymatic pathway inherently generates the impurities we must later remove.

G A trans-Cinnamic Acid (Precursor) C Phenylalanine Aminomutase A->C B Ammonia (Reagent) B->C D L-beta-Phenylalanine (Target) C->D Major E D-beta-Phenylalanine (Enantiomer) C->E Trace F L-alpha-Phenylalanine (Regioisomer) C->F Equilibrium

Biosynthetic pathway of L-beta-Phenylalanine and origins of common impurities.

Troubleshooting FAQs

Q1: My peptide coupling yields are inexplicably low when using a new batch of L-beta-Phenylalanine. What is the most likely culprit? The Causality: The most common culprits are residual trans-cinnamic acid or ammonium salts . Because cinnamic acid lacks an amino group, its carboxylic acid reacts with your growing peptide's N-terminus, permanently capping the chain and preventing further elongation. Alternatively, residual ammonium salts will act as competing nucleophiles, rapidly consuming your expensive coupling reagents (like HATU or PyBOP) to form volatile amides. The Fix: Run a quick UV-Vis scan or LC-MS. Cinnamic acid has a strong, distinct chromophore at 270–280 nm. If detected, perform an acid-base extraction (see Protocol 2).

Q2: We are observing diastereomeric mixtures in our final peptidomimetic product. How can we accurately determine the enantiomeric excess (ee) of the starting L-beta-Phenylalanine? The Causality: Standard C18 reverse-phase HPLC cannot resolve enantiomers because D- and L-beta-Phenylalanine interact identically with an achiral stationary phase. The Fix: You must introduce a chiral environment. This is best achieved using Chiral Ligand-Exchange Chromatography (CLEC). By adding a copper(II)-L-proline or copper(II)-L-phenylalanine complex to the mobile phase, the Cu(II) ion forms transient ternary diastereomeric complexes with your analyte[3]. The D- and L-analyte complexes possess different thermodynamic stabilities and steric bulk, causing them to elute at different times on a standard C18 column[3].

Q3: How do I differentiate between L-alpha-Phenylalanine and L-beta-Phenylalanine impurities in my batch? The Causality: If your supplier uses Phenylalanine Aminomutase (PAM) to synthesize the beta-amino acid, trace L-alpha-Phe may remain due to the enzyme's natural equilibrium[1]. Because they are exact structural isomers (mass = 165.19 Da), standard MS will not easily differentiate them without careful MS/MS fragmentation. The Fix: Use 1H-NMR. The alpha-proton of L-alpha-Phe appears around 3.9–4.1 ppm. In contrast, the beta-proton of L-beta-Phe is shifted further downfield (around 4.3–4.5 ppm) and exhibits a different splitting pattern due to coupling with the adjacent CH2 group.

Diagnostic & Resolution Workflows

Workflow: Identifying Peptide Coupling Failures

When a synthesis fails, follow this self-validating decision tree to isolate the chemical cause.

G Start Low Peptide Coupling Yield Test1 Run LC-MS / UV-Vis (280 nm) Start->Test1 Dec1 Strong UV Peak Mass = 148 Da? Test1->Dec1 Cause1 trans-Cinnamic Acid Dec1->Cause1 Yes Dec2 High Reagent Consumption? Dec1->Dec2 No Action1 Acid-Base Extraction Cause1->Action1 Cause2 Ammonium Salts Dec2->Cause2 Yes Action2 Lyophilize / Desalt Cause2->Action2

Troubleshooting workflow for identifying and resolving coupling failures.

Standard Operating Procedures (SOPs)

Protocol 1: Chiral HPLC Determination of Enantiomeric Excess (ee)

This self-validating protocol utilizes Chiral Ligand-Exchange Chromatography (CLEC) to quantify D-beta-Phenylalanine contamination[3].

Step 1: Mobile Phase Preparation

  • Dissolve 8 mM L-phenylalanine (chiral selector) and 4 mM Copper(II) sulfate ( CuSO4​ ) in highly purified HPLC-grade water[3].

  • Adjust the pH to exactly 3.2 using dilute phosphoric acid[3]. Causality: pH controls the ionization state of the amino acids, which is critical for stable Cu(II) complexation.

  • Mix the aqueous buffer with Methanol in a 80:20 (v/v) ratio[3]. Filter through a 0.22 µm membrane.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of the commercial L-beta-Phenylalanine batch in 1.0 mL of the mobile phase.

  • Prepare a "Spike Control" (Self-Validation): Mix 0.5 mg of pure D-beta-Phenylalanine with 0.5 mg of the sample to ensure baseline resolution is achieved during the run.

Step 3: Chromatographic Execution

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20 °C. Causality: Chiral separation via CLEC is an enthalpy-controlled process; lower temperatures stabilize the transient diastereomeric complexes, improving resolution[3].

  • Detection: UV at 254 nm (detects the copper-amino acid complex).

Step 4: Data Analysis The D-enantiomer will elute prior to the L-enantiomer[3]. Calculate the area under the curve (AUC) to determine the % ee.

Protocol 2: Removal of trans-Cinnamic Acid via Isoelectric Precipitation

If your batch is contaminated with cinnamic acid (a non-amino organic acid), you can exploit the zwitterionic nature of L-beta-Phenylalanine to purify it.

Step 1: Solubilization

  • Dissolve the contaminated L-beta-Phenylalanine in 1M HCl. Both the amino acid (now a cation) and the cinnamic acid will dissolve or remain suspended.

  • Wash the acidic aqueous layer with Ethyl Acetate (3x). Causality: At highly acidic pH, cinnamic acid is fully protonated and highly lipophilic, partitioning into the organic layer. The protonated amino acid remains in the aqueous layer.

Step 2: Isoelectric Precipitation (Self-Validating Step)

  • Carefully adjust the pH of the aqueous layer to pH 5.5 - 6.0 using 1M NaOH.

  • Causality: This is the isoelectric point (pI) of L-beta-Phenylalanine. The molecule becomes a neutral zwitterion, drastically reducing its aqueous solubility.

  • Chill the solution to 4 °C to maximize precipitation.

  • Filter the pure white crystals and wash with ice-cold water, followed by a small volume of cold ethanol. Dry under vacuum.

References

  • Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)
  • Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: a Route to Enantiopure α- and β-Amino Acids - ResearchG
  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers -

Sources

Optimization

enhancing the efficiency of enzymatic resolution of DL-beta-Phenylalanine

Biocatalysis Technical Support Center: Enzymatic Resolution of DL- β -Phenylalanine Welcome to the Biocatalysis Technical Support Center. This hub is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Biocatalysis Technical Support Center: Enzymatic Resolution of DL- β -Phenylalanine

Welcome to the Biocatalysis Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals seeking to optimize the enzymatic kinetic resolution (EKR) of DL- β -phenylalanine. Rather than simply listing instructions, this guide emphasizes the causality behind experimental phenomena and provides self-validating protocols to ensure high enantiomeric excess (ee) and conversion efficiency.

Core Experimental Workflow

The following diagram illustrates the critical path for the enzymatic kinetic resolution of β -phenylalanine, highlighting the phase separation strategy required to isolate the pure enantiomer.

Workflow Start Racemic DL-β-Phenylalanine Deriv Substrate Derivatization (N-acetylation / Esterification) Start->Deriv Enzyme Enzymatic Kinetic Resolution (CALB, PGA, or ω-TA) Deriv->Enzyme Sep Phase Separation / Extraction (Product vs. Unreacted Substrate) Enzyme->Sep Analyze Chiral HPLC Analysis (Determine Conversion & ee %) Sep->Analyze End1 (S)-β-Phenylalanine (Product) Sep->End1 End2 (R)-β-Phenylalanine (Recovered) Sep->End2

Workflow for the enzymatic kinetic resolution and isolation of β-phenylalanine enantiomers.

Standardized Self-Validating Protocol: PGA-Catalyzed Resolution

Penicillin G Acylase (PGA) from Escherichia coli is highly effective for the enantioselective deacylation of N-phenylacetylated β -amino acids[1]. This protocol is engineered as a self-validating system : the integration of continuous pH titration acts as both a thermodynamic reaction driver and a real-time progress monitor.

Step-by-Step Methodology:
  • Substrate Preparation : Synthesize N-phenylacetyl-DL- β -phenylalanine via standard Schotten-Baumann conditions. Causality: You must purify the substrate via recrystallization to ensure no residual free acid remains, as background acidity will skew the real-time pH monitoring.

  • Reaction Setup : Suspend 50 mM of the substrate in a 100 mM sodium phosphate buffer (pH 8.0). Add 10% (v/v) methanol. Causality: β -phenylalanine derivatives are highly hydrophobic; the methanol co-solvent enhances substrate availability to the enzyme's active site without inducing interfacial denaturation.

  • Biocatalyst Addition : Introduce immobilized PGA (e.g., 15 U/mL). Maintain the reaction strictly at 25 °C.

  • Self-Validating Monitoring : As the enzyme selectively cleaves the (S)-enantiomer, phenylacetic acid is released, dropping the local pH. Use an automated pH-stat titrator with 0.1 M NaOH to maintain pH 8.0. Validation Check: The volume of NaOH consumed directly and quantitatively correlates to the conversion rate. The reaction should naturally arrest near the theoretical 50% conversion limit.

  • Termination & Extraction : Filter the immobilized enzyme for future reuse. Acidify the aqueous filtrate to pH 2.0 using 1 M HCl. Causality: Dropping the pH protonates the unreacted (R)-N-phenylacetyl- β -phenylalanine, driving it into the organic phase during an ethyl acetate extraction (3 x 50 mL). The deacylated (S)- β -phenylalanine remains protonated ( NH3+​ ) and highly soluble in the aqueous phase.

  • Isolation : Lyophilize the aqueous phase and purify via cation-exchange chromatography to yield optically pure (S)- β -phenylalanine.

Troubleshooting & FAQs

Troubleshooting Issue Low Enantiomeric Excess (ee) Cause1 Thermodynamic Equilibrium (Reversible Reaction) Issue->Cause1 Cause2 Background Chemical Hydrolysis Issue->Cause2 Sol1 Use Biphasic Solvent System (In Situ Product Removal) Cause1->Sol1 Sol2 Lower Reaction Temperature Cause2->Sol2

Logical causality and corrective actions for troubleshooting low enantiomeric excess.

Q1: Why is the enantiomeric excess (ee) of my resolved β -phenylalanine plateauing below 90%? A: This is typically caused by either low inherent enzyme stereoselectivity (E-value) or spontaneous background chemical hydrolysis. In aqueous systems, non-enzymatic hydrolysis of the substrate can occur; because this background reaction is non-selective, it degrades the overall ee. Actionable Solution: Lower the reaction temperature to 15–20 °C to suppress the thermodynamic background hydrolysis. If the issue persists, consider utilizing engineered PGA variants with specific amino acid substitutions (e.g., Phe24 β Ala) that exhibit >98% stereoselectivity compared to wild-type enzymes[1].

Q2: The conversion rate is extremely slow, taking over 48 hours to reach 40%. How can I accelerate this? A: Slow conversion is a symptom of substrate insolubility or product inhibition. In PGA reactions, the released phenylacetic acid competitively binds to the enzyme's active site, acting as an inhibitor. Actionable Solution: Implement an in situ product removal (ISPR) strategy. Transitioning to a biphasic system (e.g., water/toluene) allows the inhibitory by-product to partition into the organic phase, freeing the enzyme's active site. Alternatively, using a tandem biocatalytic process with Phenylalanine Aminomutase (PAM) can bypass acyl-donor limitations entirely[2].

Q3: When using organic solvents for Lipase-catalyzed resolution, the enzyme rapidly deactivates. What is the mechanism, and how do I prevent it? A: Enzymes rely on a tightly bound layer of water molecules (the hydration shell) to maintain their 3D functional conformation. Polar organic solvents strip this water layer, leading to conformational collapse and interfacial denaturation. Actionable Solution: Utilize lipases immobilized on mesocellular foam or macroporous resins, which structurally lock the active conformation and vastly improve thermostability[3]. Additionally, control the water activity ( aw​ ) by adding salt hydrates (e.g., Na2​CO3​⋅10H2​O ) to the organic phase. This acts as a "water buffer," maintaining the essential hydration shell without promoting bulk hydrolysis.

Q4: Can I achieve dynamic kinetic resolution (DKR) to bypass the 50% yield limit of standard kinetic resolution? A: Yes. Standard kinetic resolution caps at 50% yield because the unreactive enantiomer accumulates. DKR requires an in situ racemization catalyst that continuously converts the unreacted (R)-enantiomer back to the racemic mixture. Actionable Solution: Couple the enzymatic resolution with a chemo-catalyst. For β -amino acids, using an immobilized lipase (e.g., Lipase AS 'Amano') in combination with a metal catalyst under controlled temperatures allows the unreacted amide to racemize while the lipase selectively cleaves the (S)-enantiomer, yielding ee values up to 99% and pushing theoretical yields toward 100%[3]. Furthermore, advanced mutase engineering, such as semi-rational mutagenesis of PAM, can significantly enhance regioselectivity and conversion ratios for cinnamate amination[4].

Quantitative Data Summary

The following table summarizes expected benchmarks across different biocatalytic systems for the resolution of DL- β -phenylalanine derivatives:

BiocatalystReaction SystemSubstrateConversion (%)Enantiomeric Excess (ee %)E-value
Penicillin G Acylase (E. coli)Aqueous Buffer (pH 8.0)N-phenylacetyl-DL- β -phenylalanine48>99>200
Lipase AS 'Amano' Organic/Aqueous BiphasicDL- β -phenylalanine amide4999>600
Phenylalanine Aminomutase (PAM)Aqueous Buffer (pH 8.5)DL- β -phenylalanine50>99N/A
Immobilized CALB Toluene (Biphasic)Ethyl 3-amino-3-phenylpropanoate439569

Sources

Troubleshooting

Advanced Troubleshooting Center: Resolving Peak Tailing in L-β-Phenylalanine HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of analyzing L-β-Phenylalanine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of analyzing L-β-Phenylalanine.

L-β-Phenylalanine is a zwitterionic β-amino acid. Unlike standard non-polar small molecules, its primary amine group and carboxylic acid group create complex retention dynamics in reversed-phase liquid chromatography (RPLC). When peak tailing occurs, it is rarely a random error; it is a predictable symptom of thermodynamic and chemical imbalances within your column. This guide will provide you with the mechanistic understanding and self-validating protocols required to achieve perfect peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a systemic physical defect or an analyte-specific chemical interaction [1].

DiagnosticWorkflow Start Observe Peak Tailing (Tf > 1.5) CheckPeaks Are all peaks tailing in the chromatogram? Start->CheckPeaks Physical Physical Issue (Column void, frit blockage, extra-column volume) CheckPeaks->Physical Yes Chemical Chemical Issue (Secondary interactions, mostly L-β-Phe) CheckPeaks->Chemical No (Only L-β-Phe) FixPhysical Replace guard/frit, check fittings, reverse flush Physical->FixPhysical CheckPH Check Mobile Phase pH Is pH between 3.5 - 7.0? Chemical->CheckPH Silanol Silanol Interaction (Protonated NH3+ binds Si-O-) CheckPH->Silanol Yes (Silanols ionized) FixChemical Lower pH < 3.0, Use end-capped column, Add TEA/TFA Silanol->FixChemical

Caption: Workflow for diagnosing physical vs. chemical peak tailing in HPLC systems.

The Causality of Peak Tailing: Mechanistic Deep Dive

In an ideal RPLC separation, retention is governed solely by hydrophobic interactions between the analyte's phenyl ring and the C18/C8 stationary phase. However, peak tailing for L-β-Phenylalanine is almost exclusively driven by the Silanol Effect [2].

At typical mobile phase pH levels (pH 3.5–7.0), the primary amine of L-β-Phenylalanine is protonated ( −NH3+​ ). Simultaneously, residual silanol groups ( Si-OH ) on the silica support become deprotonated ( Si-O− ) because their pKa is approximately 3.8 to 4.2[3].

This creates a potent secondary retention mechanism: cation exchange . The basic amine interacts strongly with the ionized silanols[4]. Because these active silanol sites are energetically heterogeneous and limited in number, they release the analyte molecules at different rates, causing a fraction of the molecules to lag behind the main band. This manifests as an asymmetrical trailing edge[5].

Mechanism Analyte L-β-Phenylalanine (Protonated Amine: -NH3+) Interaction Strong Ionic Interaction (Cation Exchange = Peak Tailing) Analyte->Interaction Silica Silica Stationary Phase (Ionized Silanol: -Si-O-) Silica->Interaction Solution1 Lower pH (< 3.0) Protonates Silanols (-Si-OH) Interaction->Solution1 Solution2 Add TEA (Triethylamine) Competitively Blocks Silanols Interaction->Solution2 Solution3 Use End-capped Silica Sterically Shields Silanols Interaction->Solution3 Resolved Ideal Hydrophobic Retention (Symmetrical Peak, Tf < 1.2) Solution1->Resolved Solution2->Resolved Solution3->Resolved

Caption: Mechanistic resolution of secondary silanol interactions causing peak tailing.

Self-Validating Experimental Protocols

To establish a rugged method, you must systematically eliminate these secondary interactions. The following protocols are designed as self-validating systems—meaning every adjustment includes a control step to verify the root cause.

Protocol A: Mobile Phase pH Optimization (Silanol Protonation)

Causality: Lowering the mobile phase pH below the pKa of the surface silanols forces them into a neutral, protonated state ( Si-OH ), effectively shutting down the cation-exchange mechanism[2][3].

  • Baseline Assessment: Inject L-β-Phenylalanine using your current mobile phase. Calculate the baseline Tailing Factor ( Tf​ ) at 5% peak height[6].

  • Control Injection (Validation): Inject a neutral hydrophobic marker (e.g., toluene or uracil). If the neutral marker is perfectly symmetrical ( Tf​≈1.0 ) but L-β-Phenylalanine tails, the issue is definitively a chemical silanol interaction[1].

  • Acidic Modification: Prepare Mobile Phase A with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to achieve a pH of ~2.0 to 2.5[7]. TFA is particularly effective as it also acts as an ion-pairing agent for the protonated amine.

  • Equilibration: Flush the column with at least 20 column volumes of the new acidic mobile phase to ensure complete protonation of the silica bed.

  • Re-evaluation: Inject L-β-Phenylalanine. The Tf​ should drop significantly (target Tf​≤1.2 )[8].

Protocol B: Silanol Masking via Competitive Amines

Causality: If a low pH is incompatible with your detector or column stability, you can add a sacrificial basic modifier. Triethylamine (TEA) acts as a competing amine, aggressively binding to the active silanol sites and blocking L-β-Phenylalanine from interacting with them[7].

  • Buffer Preparation: Prepare a 20 mM phosphate buffer at your desired operational pH (e.g., pH 6.0).

  • Modifier Addition: Add 10–20 mM Triethylamine (TEA) to the aqueous buffer.

  • pH Readjustment: TEA is highly basic; readjust the final pH back to 6.0 using phosphoric acid to maintain consistent analyte ionization.

  • Equilibration & Validation: Flush the system thoroughly. Inject the sample. Monitor the baseline noise, as TEA can sometimes increase background signal. Ensure the signal-to-noise ratio remains acceptable while observing the improved peak symmetry.

Quantitative Impact of Chromatographic Parameters

The table below summarizes how specific experimental conditions dictate the severity of peak tailing for zwitterionic compounds like L-β-Phenylalanine.

Chromatographic ParameterExperimental ConditionExpected Tailing Factor ( Tf​ )Mechanistic Causality
Mobile Phase pH pH 6.0 (No Additives)> 2.0 (Severe Tailing)Both the amine (analyte) and silanols (stationary phase) are ionized, maximizing secondary cation-exchange interactions.
Mobile Phase pH pH 2.5 (0.1% TFA)1.0 - 1.2 (Symmetrical)Silanols are fully protonated (neutralized), eliminating ionic interactions. TFA also provides ion-pairing[7].
Silanol Blocker 20 mM TEA added1.1 - 1.3 (Slight Tailing)Triethylamine competitively binds to active silanol sites, shielding the L-β-Phenylalanine molecules[7].
Stationary Phase Type A Silica (Older)> 2.5 (Extreme Tailing)High metal impurities increase silanol acidity, drastically strengthening unwanted secondary interactions[5].
Stationary Phase Type B Silica (End-capped)1.1 - 1.4 (Acceptable)High-purity silica with trimethylsilyl (TMS) end-capping physically blocks access to residual silanols[3].
Sample Load 10x Concentration> 1.8 (Fronting/Tailing)Mass overloading saturates primary hydrophobic sites, forcing excess analyte into secondary interaction sites[9].

Frequently Asked Questions (FAQs)

Q: I adjusted the pH and added TEA, but my L-β-Phenylalanine peak is still tailing. What else could it be? A: If chemical mitigation fails, you are likely experiencing mass overloading . Injecting too much sample saturates the primary hydrophobic retention sites, forcing the excess analyte to interact with lower-energy secondary sites[9]. Validation Step: Dilute your sample by 10x and reinject. If the peak shape improves dramatically, you were overloading the column.

Q: Both my L-β-Phenylalanine peak and my neutral marker peak are tailing. How do I fix this? A: This indicates a physical problem , not a chemical one. The most common causes are a void at the head of the column, a partially blocked inlet frit, or excessive extra-column volume (e.g., poorly seated PEEK fittings)[1][6]. Solution: Replace the guard column or inlet frit. If using PEEK finger-tight fittings, ensure the tubing is fully bottomed out in the column port before tightening.

Q: Does the specific type of silica column matter for amino acid analysis? A: Absolutely. Older "Type A" silica columns contain high trace metal impurities (iron, aluminum) that withdraw electrons from silanols, making them highly acidic and exacerbating tailing[5]. Always use modern "Type B" high-purity silica columns that are fully end-capped[3]. For zwitterionic compounds like L-β-Phenylalanine, polar-embedded columns or Hydrophilic Interaction Liquid Chromatography (HILIC) phases often provide superior peak shapes by shielding the silica surface[1].

Sources

Optimization

strategies to improve the incorporation efficiency of L-beta-Phenylalanine in SPPS

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden synthesis failures when incorporating β -amino acids like L- β -Phenylalanine (L...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden synthesis failures when incorporating β -amino acids like L- β -Phenylalanine (L- β -Phe).

While standard α -amino acids typically couple smoothly, the extra methylene group in the backbone of a β -amino acid fundamentally alters the dihedral angles and conformational dynamics of the growing peptide chain. This structural shift introduces severe steric hindrance, promotes rapid on-resin aggregation (such as the formation of highly stable 14-helices), and drastically reduces the efficiency of both coupling and deprotection steps.

Below is our comprehensive, mechanistically grounded troubleshooting guide to help you diagnose and overcome these specific barriers, ensuring high-yield incorporation of L- β -Phe.

Mechanistic Diagnostic Workflow

Before diving into the protocols, use the diagnostic logic tree below to identify the root cause of your synthesis bottleneck.

SPPS_Troubleshooting Start L-β-Phe Incorporation Issue Diag1 Incomplete Fmoc Deprotection? Start->Diag1 Diag2 Low Coupling Efficiency? Start->Diag2 Diag3 On-Resin Aggregation? Start->Diag3 Sol1 Use 2% DBU / 5% Piperazine or Extended Time Diag1->Sol1 Yes Sol2 Double Sequential Coupling: DIC/Oxyma -> HATU/Collidine Diag2->Sol2 Yes Sol3 Microwave Heating (75°C) & ChemMatrix Resin Diag3->Sol3 Yes

Diagnostic workflow for resolving L-β-Phe incorporation bottlenecks in SPPS.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low Coupling Efficiency & Steric Hindrance

Q: Why is my coupling efficiency for L- β -Phe so low compared to standard α -amino acids, and how can I fix it?

The Causality: The extra carbon in the L- β -Phe backbone increases the degrees of freedom, but the bulky phenyl ring on the β -carbon creates significant steric shielding around the amine nucleophile. Standard HBTU/HOBt coupling is often insufficiently reactive to overcome this activation energy barrier.

The Solution: Transition to highly reactive, HOAt-derived or Oxyma-based coupling systems [5]. A proven strategy is the Double Sequential Coupling method [2]. The first coupling utilizes DIC/Oxyma, which is highly efficient and less prone to side reactions. If unreacted amines remain, a second coupling using the highly reactive HATU with a sterically hindered base (Sym-collidine) forces the reaction to completion.

Table 1: Quantitative Comparison of Coupling Reagents for β -Amino Acids

Coupling Reagent SystemReactivity LevelEpimerization RiskRecommended Use Case for L- β -Phe
HBTU / HOBt / DIEA Low to ModerateLowRoutine α -amino acids; Not recommended for β -Phe.
DIC / OxymaPure HighVery LowFirst-line coupling for sterically hindered β -amino acids.
HATU / Sym-collidine Very HighModerateSecond sequential coupling for stubborn unreacted amines.

Protocol 1: Double Sequential Coupling for Sterically Hindered L- β -Phe Self-Validating Logic: By switching the coupling chemistry between the first and second step, we target different transition states, maximizing the probability of complete acylation without accumulating side-products.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Drain.

  • First Coupling (DIC/Oxyma):

    • Prepare 4 equivalents (eq) of Fmoc-L- β -Phe-OH and 4 eq of OxymaPure in DMF.

    • Add 4 eq of DIC. Stir for 2 minutes for pre-activation.

    • Add the mixture to the resin and agitate at room temperature for 60 minutes (Alternatively, heat to 75°C for 5 minutes if using microwave-assisted SPPS [4]).

    • Drain and wash with DMF (3 x 1 min).

  • Validation: Perform a Kaiser test. If the beads remain slightly blue (indicating unreacted primary amines), proceed to the second coupling.

  • Second Coupling (HATU/Sym-collidine):

    • Prepare 3 eq of Fmoc-L- β -Phe-OH and 3 eq of HATU in DMF.

    • Add 6 eq of Sym-collidine (2,4,6-trimethylpyridine).

    • Add to the resin and agitate for 45 minutes.

    • Drain and wash thoroughly with DMF (5 x 1 min).

Issue 2: Incomplete Fmoc Deprotection

Q: Mass spectrometry shows a +222 Da adduct after L- β -Phe incorporation. What is happening?

The Causality: A +222 Da mass shift definitively indicates the incomplete removal of the Fmoc protecting group [1]. The bulky nature of L- β -Phe can cause the N-terminal Fmoc group to fold into a hydrophobic pocket or sterically clash with the growing peptide chain, preventing standard 20% piperidine from accessing the carbamate carbonyl.

The Solution: Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU removes the Fmoc group significantly faster than piperidine by facilitating the E1cb elimination mechanism more effectively in sterically hindered environments[3].

Protocol 2: Aggressive Fmoc Deprotection (DBU/Piperidine) Self-Validating Logic: DBU provides the strong basicity needed for rapid proton abstraction, while piperidine acts as a scavenger to trap the resulting dibenzofulvene byproduct, preventing irreversible alkylation of the peptide[1, 3].

  • Prepare a solution of 2% DBU and 2% piperidine in N-Methyl-2-pyrrolidone (NMP). (Note: NMP disrupts secondary structures better than DMF).

  • Add the solution to the swelled resin and agitate for 2 x 10 minutes at room temperature.

  • Drain the solution.

  • Critical Step: Wash the resin extensively with DMF (5 x 1 min) to ensure complete removal of DBU. Residual DBU can cause severe side reactions (like aspartimide formation) in subsequent coupling steps [3].

Issue 3: On-Resin Aggregation

Q: My synthesis fails completely after adding 3-4 consecutive β -amino acids. How do I prevent this?

The Causality: β -peptides are notorious for forming highly stable secondary structures on the resin [2, 6]. This "on-resin aggregation" collapses the peptide-resin matrix, rendering the N-terminus completely inaccessible to both deprotection and coupling reagents.

The Solution: Implement structural disruptors and thermodynamic interventions. Microwave heating is the most effective physical method to break on-resin hydrogen bonding [6]. Chemically, using a PEG-based resin (like ChemMatrix) instead of standard polystyrene improves solvation[2], and adding chaotropic salts (e.g., LiCl) disrupts intermolecular hydrogen bonds [6].

Aggregation_Disruption Agg Aggregated β-Peptide Sheet MW Microwave Energy (75°C) Agg->MW LiCl Chaotropic Salt (LiCl) Agg->LiCl Resin PEG Resin (ChemMatrix) Agg->Resin Free Solvated, Reactive N-Terminus MW->Free LiCl->Free Resin->Free

Synergistic strategies to disrupt on-resin beta-peptide aggregation and restore N-terminal reactivity.

Table 2: Matrix of Aggregation Mitigation Strategies

StrategyMechanism of ActionImplementation
Microwave SPPS Thermal disruption of inter-chain H-bonds.Heat coupling/deprotection steps to 75°C [4].
ChemMatrix Resin 100% PEG backbone ensures maximal swelling in both polar and non-polar solvents.Replace Polystyrene (PS) resins for sequences >10 residues [2].
Chaotropic Salts Li+ and Cl- ions coordinate with the peptide backbone, preventing H-bond formation.Add 0.8 M LiCl to the DMF/NMP coupling solvent [6].

References

  • ResearchGate. Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. Available at: [Link]

  • National Institutes of Health (PMC). A Copper-Selective Sensor and Its Inhibition of Copper-Amyloid Beta Aggregation. Available at: [Link]

  • ACS Publications. Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. Available at: [Link]

  • ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Available at:[Link]

Reference Data & Comparative Studies

Validation

comparing the biological activity of beta-peptides to alpha-peptides

Title : Engineering Resilience: A Comparative Guide to the Biological Activity of β -Peptides vs. α -Peptides The Paradigm Shift in Peptidomimetics As a Senior Application Scientist navigating the transition from discove...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Engineering Resilience: A Comparative Guide to the Biological Activity of β -Peptides vs. α -Peptides

The Paradigm Shift in Peptidomimetics

As a Senior Application Scientist navigating the transition from discovery to preclinical development, one of the most persistent bottlenecks I encounter is the poor pharmacokinetic profile of natural α -peptides. While α -peptides offer exquisite target affinity and low toxicity, their susceptibility to rapid proteolytic degradation in vivo severely limits their therapeutic window.

Enter β -peptides—a class of peptidomimetics synthesized from β -amino acids, featuring an additional methylene group in the polyamide backbone. This seemingly minor structural modification fundamentally alters the molecule's pharmacological destiny, conferring near-absolute resistance to natural proteases while maintaining, and sometimes enhancing, biological activity (1)[1].

Mechanistic Foundations: Structure and Stability

The biological activity of any peptide is inextricably linked to its secondary structure. Natural α -peptides typically require sequences of 15–20 residues to form stable α -helices in solution. In contrast, β -peptides are highly constrained "foldamers." Depending on the substitution pattern ( β2 , β3 , or mixed), they can adopt predictable, highly stable secondary structures (e.g., 14-helices, 12-helices) with as few as six residues.

Crucially, the extra carbon atom disrupts the spatial recognition required by endogenous endopeptidases and exopeptidases. Because the mammalian proteolytic machinery evolved to cleave standard α -amino acid amide bonds, β -peptides essentially become "invisible" to these enzymes. Pharmacokinetic studies have demonstrated that while α -peptides may have serum half-lives measured in minutes, β -peptides can exhibit half-lives extending beyond 60 hours, with some showing no degradation after weeks in biological fluids (2)[2].

Comparative Performance Data

To objectively evaluate the utility of these two classes in drug development, we must look at their physicochemical and biological metrics.

Parameter α -Peptides β -Peptides
Backbone Structure Standard amide bondsExtra methylene group per residue
Proteolytic Stability Low (rapidly degraded)Extremely High (protease-resistant)
Typical Serum Half-Life Minutes to ~3 hours> 60 hours (often indefinitely stable)
Secondary Structure Requires longer chains to foldForms stable foldamers at short lengths
Biological Activity High native target affinityTunable; excellent for AMPs and PPIs
Membrane Permeability Generally poorCan be engineered via facial amphiphilicity
Synthesis Cost Low (Standard SPPS)High (Specialized building blocks)

(Data synthesized from3[3])

Self-Validating Experimental Protocol: Serum Stability Assessment

To rigorously compare the half-life of an α -peptide versus its β -peptide analog, a robust, self-validating serum stability assay is required. This protocol utilizes RP-HPLC for quantification and LC-MS for fragment identification, ensuring that any observed signal loss is definitively linked to proteolytic cleavage rather than non-specific binding or precipitation.

Step-by-Step Methodology:

  • Preparation & Internal Standardization: Dilute the purified peptide in 25% human serum (diluted with PBS, pH 7.4) to a final concentration of 30 µM.

    • Causality: Using a standardized, diluted serum concentration prevents rapid substrate depletion while mimicking physiological conditions. Including a known, highly stable cyclic peptide as an internal standard accounts for extraction losses and validates recovery rates.

  • Incubation & Time-Course Sampling: Incubate the mixture at 37 °C under gentle agitation. Extract 50 µL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Enzymatic Quenching & Precipitation: Immediately mix each aliquot with 100 µL of ice-cold Acetonitrile/Ethanol (1:1 v/v) containing 1% Trifluoroacetic Acid (TFA).

    • Causality: The cold organic solvent rapidly denatures serum proteins (halting protease activity immediately), while TFA disrupts peptide-protein binding, ensuring the target peptide remains in the soluble fraction (4)[4].

  • Centrifugation: Centrifuge the quenched samples at 12,000 x g for 10 minutes at 4 °C to pellet the precipitated serum proteins. Isolate the supernatant.

  • RP-HPLC Quantification: Inject the supernatant onto a C18 analytical column. Run a linear gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, neutralizing the peptide's basic residues to enhance interaction with the hydrophobic stationary phase, yielding sharp, quantifiable peaks. Measure the Area Under the Curve (AUC) at 214 nm.

  • LC-MS Cross-Validation: Analyze the eluents via LC-MS.

    • Causality: This step acts as the self-validating mechanism of the assay. By confirming the intact mass of the remaining peptide and mapping the exact cleavage sites of the degradation products, you prove that signal reduction is due to specific enzymatic cleavage rather than assay artifacts (5)[5].

Workflow Visualization

G A Peptide Synthesis (Alpha vs Beta) B Incubation in Human Serum (37°C) A->B C Time-Course Aliquoting B->C D Protein Precipitation (Cold ACN/TFA) C->D E Centrifugation (12,000 x g) D->E F RP-HPLC Analysis (AUC Quantification) E->F G LC-MS Validation (Fragment ID) E->G H Half-Life Calculation & Cleavage Mapping F->H G->H

Workflow for assessing peptide serum stability via RP-HPLC and LC-MS to determine half-life.

Translational Applications: Where β -Peptides Excel

The superior stability of β -peptides translates directly into enhanced in vivo efficacy for specific applications:

  • Antimicrobial Peptides (AMPs): Natural α -peptide AMPs often suffer from unselective toxicity (hemolysis) and rapid degradation. β -peptides can be engineered to form facially amphiphilic helices that selectively disrupt bacterial membranes. Recent studies show that cationic block co- β -peptides can eradicate methicillin-resistant Staphylococcus aureus (MRSA) biofilms and persister cells without inducing acute in vivo toxicity (1)[1].

  • Protein-Protein Interaction (PPI) Inhibitors: The rigid, predictable folding of β -peptides allows them to mimic the α -helical domains of natural proteins, making them ideal candidates for disrupting challenging, flat PPI interfaces where small molecules typically fail.

Conclusion

While α -peptides remain the gold standard for rapid sequence discovery, their translation into systemic therapeutics is heavily bottlenecked by proteolytic liability. β -peptides offer a highly rational engineering solution: by altering the fundamental geometry of the polyamide backbone, researchers can decouple biological activity from proteolytic susceptibility, yielding robust, long-acting peptidomimetics.

References

  • Enantiomeric glycosylated cationic block co-beta-peptides eradicate Staphylococcus aureus biofilms and antibiotic-tolerant persisters. PMC.[Link]

  • De Novo Designed Synthetic Mimics of Antimicrobial Peptides. PMC.[Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.[Link]

  • Biological and Pharmacokinetic Studies with β-Peptides. ResearchGate.[Link]

Sources

Comparative

circular dichroism analysis of L-beta-Phenylalanine containing peptides

Circular Dichroism (CD) Analysis of L- β -Phenylalanine-Containing Peptides: A Comparative Guide Introduction & Scientific Context The integration of β -amino acids, such as L- β -homophenylalanine (often referred to sim...

Author: BenchChem Technical Support Team. Date: March 2026

Circular Dichroism (CD) Analysis of L- β -Phenylalanine-Containing Peptides: A Comparative Guide

Introduction & Scientific Context The integration of β -amino acids, such as L- β -homophenylalanine (often referred to simply as L- β -Phe or β3 -Phe), into peptide scaffolds represents a paradigm shift in peptidomimetic drug design. By introducing an additional methylene group into the peptide backbone, β -peptides exhibit profound resistance to proteolytic degradation while folding into highly predictable, stable secondary structures known as foldamers[1]. For researchers engineering protein-protein interaction (PPI) inhibitors or novel biomaterials, validating these structures is paramount. Circular Dichroism (CD) spectroscopy serves as the gold standard for this validation, offering rapid, solution-phase structural elucidation[2].

This guide provides an objective comparative analysis of the CD spectral signatures of L- β -Phe-containing peptides against standard α -peptides and other β -peptide variants. Furthermore, it details a self-validating experimental protocol designed to ensure high-fidelity data acquisition.

Conformational Divergence: α -Peptides vs. β -Peptides

The structural behavior of a peptide is dictated by its backbone hydrogen-bonding network. Natural α -peptides typically form canonical α -helices (characterized by a 13-atom hydrogen-bond ring) or β -sheets. In contrast, acyclic β3 -amino acids like L- β -Phe strongly promote the formation of a 14-helix (a 14-atom hydrogen-bond ring between the i and i+2 residues)[3]. Alternatively, incorporating cyclic constraints (e.g., ACPC) shifts the preference toward a 12-helix [4].

Mechanistic Insight: The CD spectrum is a macroscopic readout of the exciton chirality between adjacent amide chromophores. The insertion of the extra CH2​ group in L- β -Phe alters the ϕ , θ , and ψ dihedral angles, fundamentally repositioning the transition dipole moments. Consequently, the n→π∗ and π→π∗ electronic transitions shift significantly compared to natural α -helices, making CD highly sensitive to small local structural differences in β -peptides[5].

Quantitative Data Comparison

To accurately interpret CD data, one must distinguish the unique spectral minima and maxima associated with each foldamer scaffold. The table below summarizes these critical parameters.

Secondary StructureTypical Peptide ScaffoldCD Minimum (nm)CD Maximum (nm)Structural Driver / H-Bonding
α -Helix Natural α -Peptides (e.g., L- α -Phe)208, 222192 i to i+4 (13-atom ring)
β -Sheet Natural α -Peptides218195Intermolecular H-bonds
14-Helix β3 -Peptides (L- β -Phe) ~214 ~197 i to i+2 (14-atom ring)
12-Helix Cyclic β -Peptides (e.g., ACPC)~220~205 i to i+3 (12-atom ring)

Data Interpretation Note: While the canonical α -helix presents a distinct double minimum at 208 nm and 222 nm, the L- β -Phe-driven 14-helix is characterized by a single, distinct minimum near 214 nm[1]. The intensity of this 214 nm band is routinely used to quantify the relative 14-helical content in a series of analogous β -peptides[1].

Visualizing the Conformational Landscape

Structural_Comparison Backbone Peptide Backbone Scaffold Alpha α-Amino Acids (L-α-Phe) Backbone->Alpha Beta β-Amino Acids (L-β-Phe / ACPC) Backbone->Beta A_Helix α-Helix Min: 208, 222 nm Alpha->A_Helix H-bond (i, i+4) B_Sheet β-Sheet Min: 218 nm Alpha->B_Sheet Intermolecular H14 14-Helix (β3-peptides) Min: 214 nm Beta->H14 Acyclic (L-β-Phe) H12 12-Helix (Cyclic β-peptides) Min: 220 nm Beta->H12 Cyclic constraint

Conformational divergence and CD signatures of α-peptides versus β-peptides.

Experimental Protocol: Self-Validating CD Analysis

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. Because β -peptides are highly sensitive to motional averaging and local structural differences[5], rigorous control of the microenvironment is required.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve the lyophilized L- β -Phe peptide in HPLC-grade methanol or a low-salt aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Causality: Methanol is frequently used for β -peptides because it stabilizes the intramolecular hydrogen-bonding network of the 14-helix by lowering dielectric competition compared to water[3]. If aqueous conditions are required for biological relevance, ensure the peptide sequence contains sufficient charged residues to maintain solubility.

  • Validation Check: Prepare a concentration series (e.g., 50 µM, 100 µM, 200 µM). If the spectral shape changes with concentration, intermolecular aggregation (e.g., β -sheet-like fibrillization) is occurring. A true intramolecular 14-helix will show concentration-independent spectral geometry.

Step 2: Instrument Calibration & Setup

  • Action: Use a high-performance spectropolarimeter equipped with a Peltier temperature controller.

  • Parameters:

    • Cuvette: 1 mm path length quartz cuvette.

    • Wavelength Range: 260 nm to 190 nm.

    • Bandwidth: 1 nm.

    • Scanning Speed: 50 nm/min.

    • Accumulations: Minimum of 3 scans per sample to improve the signal-to-noise ratio.

  • Validation Check: Monitor the High Tension (HT) voltage during the scan. The HT voltage must remain below 600V (or the manufacturer's specified limit). If it spikes above this threshold, the solvent or sample is absorbing too much light, rendering the CD data at those wavelengths artifactual.

Step 3: Data Acquisition & Processing

  • Action: Acquire the sample spectra and immediately subtract the baseline spectrum of the exact solvent blank used.

  • Conversion: Convert the raw observed ellipticity ( θobs​ , in millidegrees) to Mean Residue Ellipticity (MRE, [θ] in deg·cm²·dmol⁻¹) using the formula:

    [θ]=10⋅c⋅l⋅nθobs​​

    (Where c is the molar concentration, l is the path length in cm, and n is the number of amide bonds/residues).

  • Causality: Normalizing to MRE is critical for comparing peptides of different lengths. Without this conversion, the intensity of the 214 nm minimum cannot be objectively compared across different L- β -Phe analogs.

CD_Protocol Start Lyophilized L-β-Phe Peptide Prep Sample Preparation Dissolve in MeOH/Buffer (100 µM) Start->Prep Check Self-Validation: Concentration Series (Aggregation Check) Prep->Check Setup Instrument Setup 1 mm Quartz Cuvette, 190-260 nm Check->Setup Acquire Data Acquisition Monitor HT Voltage (<600V) Setup->Acquire Process Data Processing Convert to MRE ([θ]) Acquire->Process Analyze Spectral Deconvolution Identify 14-Helix Signature Process->Analyze

Workflow for self-validating CD analysis of β-peptides.

References

  • [5] Daura, X., et al. "Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging." European Biophysics Journal, 2003. 5

  • [2] Micsonai, A., et al. "Accurate Secondary Structure Prediction and Fold Recognition for Circular Dichroism Spectroscopy." Proceedings of the National Academy of Sciences, 2015. 2

  • [1] Kritzer, J. A., et al. "β-Peptides as inhibitors of protein–protein interactions." Journal of the American Chemical Society, 2005. 1

  • [4] Lee, H. S., et al. "Synthesis and 12-helical secondary structure of beta-peptides containing (2R,3R)-aminoproline." Organic Letters, 2002. 4

  • [3] Wu, Y., et al. "Theoretical Analysis of Secondary Structures of β-Peptides." Journal of the American Chemical Society, 2008. 3

Sources

Validation

Comparative Efficacy Guide: L-β-Phenylalanine Derived Scaffolds in Oncology

Executive Summary The integration of non-natural amino acids into small molecule drug design has fundamentally advanced the development of targeted therapeutics. L-β-phenylalanine derivatives (β-PADs) represent a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-natural amino acids into small molecule drug design has fundamentally advanced the development of targeted therapeutics. L-β-phenylalanine derivatives (β-PADs) represent a privileged structural family of immense therapeutic interest[1]. By exploiting a structural analogy with natural α-amino acids, these pseudopeptidic scaffolds offer superior druggability, near-absolute resistance to enzymatic degradation, and the unique capacity to bypass multidrug resistance (MDR) mechanisms[1][]. This guide objectively compares the antiproliferative efficacy of novel β-PADs against standard chemotherapeutics in lung cancer models, providing validated experimental protocols for researchers in preclinical drug development.

Mechanistic Rationale: The β-Phenylalanine Pharmacophore

The defining structural feature of the phenylalanine pharmacophore is its bulky, uncharged benzyl side chain[]. In the context of rational drug design, this aromatic ring system dictates the thermodynamic behavior of the molecule in aqueous physiological environments and drives highly specific interactions with biological macromolecules, frequently engaging in complex π-π stacking arrangements within lipophilic binding clefts[].

When shifted to a β-amino acid configuration, the scaffold gains significant metabolic stability[1]. In oncology, standard chemotherapeutics like doxorubicin are rapidly recognized and expelled by P-glycoprotein (P-gp) efflux pumps in resistant tumors. Conversely, specific β-PADs—such as those conjugated with sulphonamide and azole moieties—can evade these efflux mechanisms to reach critical intracellular targets like aminopeptidase N (APN) or eukaryotic elongation factor 2 kinase (eEF2K)[3].

Mechanism cluster_MDR Multidrug-Resistant (H69AR) Cell Environment Efflux P-gp Efflux Pump Extracellular Extracellular Space Efflux->Extracellular Expelled Target Intracellular Targets (e.g., APN, eEF2K) Apoptosis Apoptosis / Cell Death Target->Apoptosis Induces Chemo Standard Chemo (Doxorubicin) Chemo->Efflux Recognized BetaPAD β-PAD Scaffold (Compound 13b) BetaPAD->Efflux Evades Detection BetaPAD->Target Accumulates

Fig 1: Mechanism of β-PAD scaffolds bypassing P-gp efflux pumps in multidrug-resistant cells.

Comparative Efficacy Data: SCLC Models

Recent synthetic efforts have generated structurally diverse heterocyclic β-PADs, including pyrrole, pyrazole, and Schiff base analogues[3]. To objectively evaluate their efficacy, these compounds were screened against drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer (SCLC) cell lines[4].

The data below compares two lead β-PAD candidates—Compound 5 (a pyrrole derivative) and Compound 13b (a Schiff base analogue containing a 4-chlorophenyl moiety)—against standard clinical controls, Doxorubicin and Cisplatin[3][4].

Table 1: Antiproliferative Activity in SCLC Models (100 µM, 24h exposure)

Therapeutic AgentChemical ClassificationH69 (Sensitive) EfficacyH69AR (MDR) EfficacyResistance Profile
Compound 5 β-PAD Pyrrole DerivativeHigh CytotoxicityLow CytotoxicitySusceptible to MDR
Compound 13b β-PAD Schiff Base AnalogueHigh CytotoxicityHigh CytotoxicityOvercomes MDR
Doxorubicin Anthracycline (Control)High CytotoxicityLow CytotoxicitySusceptible to MDR
Cisplatin Platinum-based (Control)High CytotoxicityModerate CytotoxicityStandard Baseline

Data Synthesis : Both β-PADs exhibited substantial structure-dependent cytotoxic activity in sensitive lines, significantly reducing cell viability[3]. However, Compound 13b retained potent antiproliferative activity in the resistant H69AR phenotype, performing comparably to the platinum-based standard, cisplatin[5]. Compound 5, conversely, lost efficacy in the resistant model[5]. This highlights the critical role of the Schiff base and 4-chlorophenyl modifications on the β-phenylalanine core in overcoming chemoresistance[3].

Validated Experimental Protocols: High-Throughput Cytotoxicity Screening

To ensure trustworthiness and reproducibility, the following self-validating MTT assay protocol details the exact methodology used to derive the comparative efficacy data.

Workflow Seed 1. Cell Seeding H69 & H69AR Treat 2. Drug Treatment 100 µM β-PADs Seed->Treat MTT 3. MTT Incubation Metabolic Proxy Treat->MTT Solubilize 4. Solubilization Formazan Dissolution MTT->Solubilize Read 5. Quantification Absorbance 570nm Solubilize->Read

Fig 2: High-throughput MTT viability screening workflow for evaluating β-PAD cytotoxicity.

Step-by-Step Methodology & Causal Logic
  • Step 1: Cell Culture & Seeding

    • Action: Seed H69 and H69AR cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

    • Causality (E-E-A-T): Seeding density is strictly controlled to ensure cells remain in the logarithmic growth phase during the subsequent 24-hour drug exposure. Over-confluent cells exhibit contact inhibition, which artificially downregulates metabolic targets and skews cytotoxicity readouts, generating false negatives.

  • Step 2: Compound Preparation & Treatment

    • Action: Treat cells with a fixed concentration (100 µM) of Compound 5, Compound 13b, Doxorubicin, or Cisplatin for 24 hours[5].

    • Causality (E-E-A-T): A fixed 100 µM threshold is utilized as a binary high-throughput filter. This concentration aggressively saturates potential efflux pumps, allowing researchers to definitively separate highly active, resistance-breaking scaffolds (like 13b) from susceptible ones (like 5) before committing to resource-intensive IC₅₀ curve generation[4].

  • Step 3: MTT Incubation (Self-Validating Control)

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality (E-E-A-T): The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan. This conversion is exclusively catalyzed by mitochondrial succinate dehydrogenase in living cells. This creates a self-validating system: if the background control (media only) turns purple, it indicates bacterial contamination or chemical reduction by the drug itself, immediately invalidating the run.

  • Step 4: Solubilization & Spectrophotometric Quantification

    • Action: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

    • Causality (E-E-A-T): Formazan is highly insoluble in aqueous cell culture media. Complete dissolution in DMSO is critical; any remaining particulate matter will cause light scattering during spectrophotometry, resulting in artifactual spikes in absorbance and artificially inflated cell viability metrics.

References

  • [1] Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Source: Taylor & Francis. 1

  • [] Phenylalanine and Non-Natural Derivatives in Drug Discovery and Pharma Design. Source: BOC Sciences.

  • [3] Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Source: MDPI. 3

  • [4] Synthesis and biological evaluation of β-phenylalanine derivatives containing sulphonamide and azole moieties as antiproliferative candidates in lung cancer models. Source: KTU ePubl. 4

  • [5] (PDF) Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Source: ResearchGate. 5

Sources

Comparative

Validation of a Novel Engineered Biocatalytic Synthesis Method for L-β-Phenylalanine: A Comparative Guide

L-β-Phenylalanine ((S)-3-amino-3-phenylpropanoic acid) is a pivotal chiral building block in modern pharmacognosy and synthetic medicinal chemistry. It is famously the precursor to the C-13 side chain of the blockbuster...

Author: BenchChem Technical Support Team. Date: March 2026

L-β-Phenylalanine ((S)-3-amino-3-phenylpropanoic acid) is a pivotal chiral building block in modern pharmacognosy and synthetic medicinal chemistry. It is famously the precursor to the C-13 side chain of the blockbuster chemotherapeutic paclitaxel (Taxol) 1 and serves as a core scaffold for various peptidomimetics and β-lactam antibiotics.

Historically, accessing enantiopure β-amino acids has relied on cumbersome chemical homologations or the use of stoichiometric chiral auxiliaries. However, the advent of engineered phenylalanine aminomutase (ePAM) enzymes has revolutionized this landscape 2. This guide provides a rigorous, data-backed comparison between a newly validated ePAM biocatalytic method and traditional synthetic routes, equipping researchers and drug development professionals with actionable protocols and mechanistic insights.

Mechanistic Causality: Why Biocatalysis Outperforms Traditional Chemistries

To understand the superiority of the ePAM method, we must examine the underlying reaction mechanisms and the physical chemistry dictating their stereochemical outcomes.

  • Traditional Arndt-Eistert Homologation : This method converts α-amino acids to β-amino acids via a diazoketone intermediate. While historically reliable, it requires highly toxic and explosive diazomethane. Furthermore, the critical Wolff rearrangement step often suffers from partial racemization via ketene intermediates, lowering the final enantiomeric excess (ee).

  • Chiral Sulfinimine Synthesis (Davis Method) : This approach utilizes chiral auxiliaries (e.g., benzylidene-p-toluenesulfinamide) to direct the stereoselective addition of enolates 3. While it achieves excellent ee (>95%), it demands stoichiometric amounts of costly auxiliaries, cryogenic conditions (-78°C), and multi-step protection/deprotection sequences.

  • The Novel ePAM System : Phenylalanine aminomutase (EC 5.4.3.10) naturally catalyzes the 2,3-isomerization of L-α-phenylalanine to β-phenylalanine 2. The enzyme relies on a unique 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group formed autocatalytically from an Ala-Ser-Gly triad. The MIO group acts as a potent electrophilic sink, abstracting the α-amino group to form an enzyme-bound cinnamate intermediate. By engineering the active site pocket, the rotation of the cinnamate intermediate is sterically restricted, enforcing >99% regioselective and stereoselective re-addition of the amine to the β-carbon to yield strictly the L-β (S) enantiomer.

Pathway cluster_0 New Method: Engineered PAM cluster_1 Traditional: Arndt-Eistert A L-alpha-Phenylalanine B Engineered PAM (MIO-cofactor) A->B C L-beta-Phenylalanine (>99% ee) B->C D N-Boc-L-Phenylalanine E Diazomethane / Ag2O (Toxic/Explosive) D->E F L-beta-Phenylalanine (85% ee) E->F

Figure 1: Mechanistic comparison between ePAM biocatalysis and Arndt-Eistert homologation.

Comparative Performance Analysis

The following table synthesizes the quantitative performance metrics of the new engineered PAM method against traditional chemical alternatives.

ParameterEngineered PAM (ePAM)Arndt-Eistert HomologationChiral Sulfinimine (Davis)
Reaction Steps 1 (Direct isomerization)4 (Protect, Activate, Diazo, Rearrange)3 (Condense, Add, Deprotect)
Overall Yield >90%~60-70%~75-80%
Enantiomeric Excess >99% (Enzyme-controlled)~85% (Prone to racemization)>95% (Auxiliary-controlled)
E-Factor (Waste) <5 (Aqueous, highly efficient)>50 (High solvent/reagent waste)>30 (Stoichiometric auxiliary)
Key Limitations Requires initial enzyme optimizationHighly toxic/explosive reagentsExpensive chiral auxiliaries

Experimental Validation & Self-Validating Protocols

To ensure scientific trustworthiness, the following protocol details the synthesis and analytical validation of L-β-phenylalanine using the ePAM system. This workflow is designed as a self-validating system : it incorporates a heat-killed enzyme negative control to rule out spontaneous isomerization and a racemic standard curve to verify chiral resolution.

Workflow Step1 1. Substrate Preparation (50mM L-Phe in Tris-HCl) Step2 2. Biocatalyst Addition (Purified ePAM, 1 mg/mL) Step1->Step2 Step3 3. Incubation (30°C, 24h, pH 8.0) Step2->Step3 Step4 4. Protein Precipitation (Acetonitrile quench) Step3->Step4 Step5 5. Chiral HPLC Analysis (Crownpak CR(+) column) Step4->Step5

Figure 2: Self-validating experimental workflow for ePAM-catalyzed synthesis and HPLC analysis.

Protocol: ePAM-Catalyzed Synthesis and Chiral Validation

Phase 1: Reaction Assembly & Causality of Conditions

  • Substrate Preparation : Prepare a 50 mM solution of L-α-phenylalanine in 100 mM Tris-HCl buffer.

    • Expert Insight: The pH must be strictly titrated to 8.0. This slightly alkaline environment is critical as it optimizes the protonation state of the enzyme's MIO prosthetic group, maximizing its electrophilicity for the initial amine abstraction 2.

  • Biocatalyst Addition : Add purified ePAM biocatalyst to a final concentration of 1 mg/mL.

  • Self-Validation Control : In a parallel vessel, add 1 mg/mL of ePAM that has been boiled at 95°C for 15 minutes. This heat-killed control ensures that any observed β-phenylalanine is strictly the result of enzymatic catalysis, not background chemical migration.

Phase 2: Incubation & Quenching

  • Incubate the reaction at 30°C with gentle orbital shaking (150 rpm) for 24 hours.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile (MeCN). This rapidly denatures and precipitates the ePAM protein, halting the reaction and preventing HPLC column clogging.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

Phase 3: Chiral HPLC Analytical Validation

  • Stationary Phase : Utilize a Crownpak CR(+) chiral column (or an equivalent crown ether-based stationary phase). This column separates amino acid enantiomers based on host-guest complexation between the chiral crown ether cavity and the primary amine of the analyte.

  • Mobile Phase : Isocratic flow of perchloric acid (pH 1.5) in water/methanol (85:15 v/v).

    • Expert Insight: The highly acidic pH (1.5) is non-negotiable. It ensures the primary amine of the β-phenylalanine is fully protonated ( NH3+​ ), which is an absolute requirement for successful complexation with the crown ether stationary phase.

  • Validation Standard : Inject a racemic mixture of (R/S)-β-phenylalanine to establish retention times. The L-β (S)-enantiomer will elute before the D-β (R)-enantiomer due to differential steric hindrance within the chiral cavity.

  • Quantification : Analyze the reaction supernatant. Calculate conversion via the depletion of the L-α-phenylalanine peak and ee% via the integration of the L-β-phenylalanine peak against the racemic standard curve.

Strategic Outlook

The engineered PAM biocatalytic route represents a paradigm shift in the synthesis of L-β-phenylalanine. By leveraging the elegant MIO-dependent isomerization mechanism, researchers can completely bypass the safety hazards of diazomethane and the poor atom economy of chiral auxiliaries. As demonstrated by its integration into complex biosynthetic pathways like that of Taxol 4, ePAM-mediated synthesis is highly scalable, environmentally benign, and analytically robust.

References

  • Walker, K., et al. "Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis.
  • UniProt Consortium. "pam - Phenylalanine aminomutase (L-beta-phenylalanine forming) - Taxus chinensis." UniProtKB.
  • Davis, F. A., et al. "Asymmetric Synthesis of (R)-(+)-.beta.-Phenylalanine from (S)-(+)-Benzylidene-p-toluenesulfinamide. Regeneration of the Sulfinimine Precursor." The Journal of Organic Chemistry.
  • "Elucidation of the final steps in Taxol biosynthesis and its biotechnological production.

Sources

Validation

L-beta-Phenylalanine as an internal standard in amino acid analysis

Optimizing Amino Acid Analysis: A Comparative Guide to L- β -Phenylalanine as an Internal Standard Amino acid analysis (AAA) is a foundational analytical technique in biopharmaceutical characterization, clinical diagnost...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Amino Acid Analysis: A Comparative Guide to L- β -Phenylalanine as an Internal Standard

Amino acid analysis (AAA) is a foundational analytical technique in biopharmaceutical characterization, clinical diagnostics, and nutritional science. However, the quantification of free amino acids in complex biological matrices (e.g., plasma, urine, cell culture media) is notoriously susceptible to pre-analytical errors. Variations in protein precipitation efficiency, derivatization kinetics, and matrix-induced ion suppression in mass spectrometry demand the use of a robust internal standard (IS).

While Norleucine has historically served as the default IS for cation-exchange and high-performance liquid chromatography (HPLC)[1][2], the shift toward high-throughput LC-MS/MS and ultra-high-performance liquid chromatography (UHPLC) has exposed its limitations. This guide objectively evaluates L- β -Phenylalanine as a superior, cost-effective alternative to traditional standards and stable isotope-labeled amino acids (SIL-AAs).

The Mechanistic Rationale: Why L- β -Phenylalanine?

To function as a reliable internal standard, a molecule must mimic the physicochemical behavior of the target analytes during extraction and derivatization, yet remain chromatographically or mass-spectrometrically distinct.

L- β -Phenylalanine ( β -Phe) is a non-proteinogenic isomer of L-Phenylalanine. In natural α -amino acids, the primary amine and carboxylic acid are attached to the same carbon. In β -Phe, the amino group is shifted to the β -carbon.

The Causality of Experimental Choice:

  • Zero Endogenous Background: Because biological systems utilize α -amino acids for protein synthesis and primary metabolism, β -Phe is absent from mammalian physiological fluids and standard bioprocessing media. This eliminates the risk of baseline interference.

  • Derivatization Parity: Despite the structural shift, the primary amine in β -Phe remains highly nucleophilic. It reacts with standard pre-column derivatization reagents—such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or phenylisothiocyanate (PITC)—with kinetics nearly identical to natural aromatic amino acids.

  • Chromatographic Resolution: The additional methylene spacer between the functional groups alters the molecule's hydrophobicity and steric profile, ensuring it elutes at a distinct retention time from natural α -Phenylalanine on reversed-phase C18 columns, preventing peak overlap.

Comparative Performance Analysis

The selection of an internal standard is a balance between analytical rigor and operational cost. Table 1 summarizes how L- β -Phenylalanine compares to the industry-standard Norleucine[3] and the gold-standard Stable Isotope-Labeled Amino Acids (SIL-AAs)[4].

Table 1: Comparison of Internal Standards for Amino Acid Analysis

FeatureL- β -PhenylalanineNorleucineStable Isotope-Labeled AAs (SIL)
Chemical Nature Unnatural β -amino acidUnnatural aliphatic α -amino acidIsotopically labeled natural AAs
Endogenous Background NoneNoneNone (resolved by mass shift)
Primary Application HPLC-UV/FLD, LC-MS/MSIon-Exchange, HPLC-UVLC-MS/MS
Co-elution Risks Low (Distinct from α -Phe)Moderate (Can co-elute with Leu/Ile isomers in rapid gradients)None (Co-elutes perfectly with target)
Matrix Effect Correction Good (Highly representative of aromatic AAs)Moderate (Representative of aliphatic AAs)Excellent (Analyte-specific correction)
Cost per Analysis LowLowVery High

Insight: While SIL-AAs provide the ultimate correction for matrix effects in LC-MS/MS by co-eluting exactly with their target analytes[4], their prohibitive cost makes them impractical for routine, high-throughput screening of all 20 standard amino acids. Unnatural halogenated or β -shifted aromatic amino acids offer an optimal middle ground, providing excellent tracking of extraction efficiency and derivatization yield at a fraction of the cost[5].

Analytical Workflow Visualization

The following workflow illustrates the critical self-validating system of internal standardization. By spiking L- β -Phenylalanine into the sample before any manipulation, every subsequent source of variance (pipetting errors, incomplete precipitation, derivatization degradation) is proportionally mirrored in the IS.

G A Biological Sample (Plasma/Urine/Media) B Spike Internal Standard (L-beta-Phenylalanine) A->B C Protein Precipitation (ACN/MeOH) & Centrifugation B->C D Derivatization (e.g., OPA/FMOC or PITC) C->D E Chromatographic Separation (HPLC / UHPLC) D->E F Detection (UV/FLD or MS/MS) E->F G Quantification (Analyte Area / IS Area) F->G

Caption: Standardized workflow for amino acid analysis utilizing L-beta-Phenylalanine as an internal standard.

Step-by-Step Experimental Protocol: HPLC-FLD with Pre-Column Derivatization

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes matrix blanks and recovery checks to verify that L- β -Phenylalanine does not suffer from unexpected matrix interference.

Phase 1: Reagent and Standard Preparation
  • IS Stock Solution: Dissolve 10 mg of L- β -Phenylalanine in 10 mL of 0.1 M HCl to create a stable stock solution. Store at 4°C.

  • IS Working Solution: Dilute the stock solution with LC-MS grade water to a final working concentration of 250 µM.

  • Calibration Standards: Prepare a multi-amino acid standard mix (ranging from 10 µM to 1000 µM).

Phase 2: Sample Spiking and Extraction (Self-Validating Step)

Crucial Principle: The IS must be added at the exact same volume and concentration to all blanks, calibrators, and unknown samples.

  • Aliquot 50 µL of the biological sample (e.g., plasma) or calibration standard into a 1.5 mL microcentrifuge tube.

  • Spike: Add exactly 10 µL of the L- β -Phenylalanine IS Working Solution to every tube. Vortex for 10 seconds.

  • Deproteinization: Add 240 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex aggressively for 30 seconds, then incubate at 4°C for 10 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to a clean HPLC vial insert.

Phase 3: Automated Pre-Column Derivatization (OPA/FMOC)

Note: OPA reacts with primary amines (including L- β -Phe), while FMOC reacts with secondary amines (e.g., Proline).

  • Program the HPLC autosampler to draw 10 µL of the extracted supernatant.

  • Mix with 10 µL of Borate Buffer (0.4 M, pH 10.2) in the sample loop.

  • Add 5 µL of OPA reagent (10 mg/mL in 3-mercaptopropionic acid/borate buffer). Mix for 30 seconds.

  • Add 5 µL of FMOC reagent (2.5 mg/mL in ACN). Mix for 30 seconds.

  • Inject the fully derivatized mixture immediately onto the column. Causality: OPA derivatives are inherently unstable and degrade rapidly; automated, strictly timed in-needle derivatization ensures the IS and analytes degrade at the exact same rate prior to injection, neutralizing timing errors.

Phase 4: Data Interpretation and Validation

Calculate the Response Factor (RF) for each target amino acid relative to L- β -Phenylalanine using the calibration curve:

RF=AreaIS​×ConcentrationAnalyte​AreaAnalyte​×ConcentrationIS​​

Validation Check: Analyze a "Matrix Blank" (biological sample spiked with extraction solvent instead of IS) to confirm the absence of endogenous peaks at the exact retention time of L- β -Phenylalanine.

Conclusion

While Norleucine remains a staple for traditional post-column ninhydrin systems[1][2], the structural and chemical properties of L- β -Phenylalanine make it an exceptionally robust internal standard for modern pre-column derivatization and LC-MS/MS workflows. By mimicking the ionization and derivatization kinetics of aromatic amino acids while maintaining a zero-background profile in biological matrices, L- β -Phenylalanine provides researchers with a high-fidelity, cost-effective tool for absolute amino acid quantification.

References

  • Welch Materials. (2025). Analytical Method for 18 Amino Acids. Retrieved from [Link]

  • Harvard Bioscience. Bio 30+ Amino Acid Analyzer System. Retrieved from [Link]

  • Kambhampati, S., & Li, J. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Plant Methods, 15, 46. Retrieved from [Link]

  • Li, Y., et al. (2025). Characteristics and clinical value of intestinal metabolites in 4 to 6-year-old children with OSAHS. BMC Pediatrics, 23. Retrieved from [Link]

Sources

Comparative

comparison of solution-phase vs solid-phase synthesis of L-beta-Phenylalanine peptides

Engineering β -Peptides: A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of L- β -Phenylalanine Sequences As a Senior Application Scientist, navigating the synthesis of β -peptides requires moving beyond...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering β -Peptides: A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of L- β -Phenylalanine Sequences

As a Senior Application Scientist, navigating the synthesis of β -peptides requires moving beyond standard α -amino acid protocols. L- β -Phenylalanine (L- β -Phe) is a critical building block for designing peptidomimetics with enhanced proteolytic stability and unique secondary structures, such as 14-helices ()[1][2]. However, the insertion of an extra methylene group into the peptide backbone fundamentally alters the molecule's steric profile and folding kinetics[2].

This guide objectively compares the two primary modalities for synthesizing L- β -Phe peptides—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis (SPS)—providing field-proven insights, self-validating protocols, and empirical data to guide your synthetic strategy[3].

Mechanistic Causality: The β -Amino Acid Challenge

The fundamental challenge in β -peptide synthesis is steric hindrance. The β -carbon substitution sterically shields the primary amine, significantly reducing its nucleophilicity compared to α -amines. This sluggish reactivity dictates our choice of synthetic platform and coupling reagents[4].

  • SPPS Strategy: SPPS utilizes an insoluble resin support, allowing for rapid, automated assembly[1]. To overcome the poor kinetics of L- β -Phe, highly reactive uronium salts (e.g., HATU) must be deployed[4]. The primary trade-off is the requirement for a massive excess (3–4 equivalents) of expensive β -amino acid building blocks to force the reaction forward[1][3].

  • SPS Strategy: SPS is conducted entirely in the liquid phase. It is the preferred method for large-scale manufacturing and the synthesis of short fragments (e.g., dipeptides) because it requires near-stoichiometric amounts of reagents, drastically reducing costs[3][5]. While it avoids resin-induced steric crowding, it requires laborious aqueous workups and intermediate purification steps[3].

Quantitative Comparison: SPPS vs. SPS

The following table summarizes the experimental performance metrics when coupling L- β -Phe residues, highlighting the strategic trade-offs between speed, scale, and cost[3][5].

MetricSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (SPS)
Typical Yield (per coupling) 95 – 99%75 – 90%
Reagent Excess Required 3.0 – 4.0 equivalents1.0 – 1.1 equivalents
Optimal Application Long sequences (>5 residues)Di/Tripeptides & Scale-up
Coupling Time 1 – 2 hours4 – 12 hours
Intermediate Purification Resin washing (no isolation)Aqueous workup & extraction
Epimerization Risk Low (fast kinetics)Moderate (extended reaction times)
Cost Efficiency Low (high consumable waste)High (stoichiometric usage)

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies below are designed as self-validating systems . Every critical step contains a built-in verification mechanism to guarantee that the chemical transformation has occurred before proceeding.

Protocol A: Fmoc-SPPS of L- β -Phe Oligomers

Causality: Solid-phase assembly suffers from resin-induced steric crowding. When coupling L- β -Phe, the β -carbon's proximity to the amine drastically lowers nucleophilicity. To force the reaction, we deploy HATU—a highly reactive uronium salt—in a 3-fold excess[4].

  • Resin Preparation: Swell Rink Amide resin (loading 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF (5 × 1 min) to remove residual base.

  • Coupling: Dissolve 3.0 eq Fmoc-L- β -Phe-OH and 2.9 eq HATU in minimal DMF. Add 6.0 eq N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin. Agitate for 60–90 minutes[4].

  • Self-Validation Checkpoint: Perform a TNBS or Kaiser test on a micro-cleaved sample[4].

    • Validation Logic: A colorless bead confirms complete acylation (trustworthy progression). A blue/red bead indicates unreacted amines, automatically triggering a mandatory recoupling step to prevent deletion sequences.

  • Cleavage: Treat the validated resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter and precipitate the peptide in cold diethyl ether[4].

Protocol B: Solution-Phase Synthesis (SPS) of L- β -Phe Dipeptides

Causality: For short sequences or large-scale manufacturing, SPS is economically superior as it avoids the massive reagent excess required in SPPS[3]. However, solution-phase coupling of β -amino acids is prone to epimerization over long reaction times. We utilize DIC/HOBt activation, which forms an active ester that balances reactivity with chiral stability[5].

  • Activation: Dissolve 1.0 eq Fmoc-L- β -Phe-OH and 1.1 eq HOBt in Dichloromethane (DCM). Cool to 0°C to suppress side reactions. Add 1.1 eq N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 15 minutes.

  • Coupling: Add 1.0 eq of the C-protected amine component (e.g., H-L- β -Phe-OMe HCl) and 1.2 eq N-Methylmorpholine (NMM). Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint (Aqueous Workup): Monitor the reaction via Thin-Layer Chromatography (TLC). Once complete, wash the organic layer sequentially with 1M KHSO4, saturated NaHCO3, and brine.

    • Validation Logic: The biphasic separation inherently validates the intermediate; the acidic wash removes unreacted amines, while the basic wash extracts unreacted acids and HOBt, ensuring only the neutral dipeptide remains in the organic phase[5].

  • Purification: Dry the validated organic layer over Na2SO4, concentrate under reduced pressure, and recrystallize from EtOAc/Hexane to achieve >98% purity[3].

Workflow Visualization

The following diagram illustrates the logical divergence between SPPS and SPS workflows, emphasizing the critical self-validation checkpoints required for L- β -Phe incorporation.

SynthesisWorkflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SPS Solution-Phase Synthesis (SPS) SPPS_Start Resin Swelling & Deprotection SPPS_Couple Couple L-β-Phe (HATU/DIPEA, 3 eq) SPPS_Start->SPPS_Couple SPPS_Validate TNBS/Kaiser Test (Self-Validation) SPPS_Couple->SPPS_Validate SPPS_Validate->SPPS_Start Incomplete (Re-couple) SPPS_Cleave TFA Cleavage SPPS_Validate->SPPS_Cleave Complete SPS_Start Activate L-β-Phe (DIC/HOBt) SPS_Couple Couple with Amine (1-1.1 eq) SPS_Start->SPS_Couple SPS_Validate Aqueous Workup & TLC (Self-Validation) SPS_Couple->SPS_Validate SPS_Purify Crystallization / Column SPS_Validate->SPS_Purify Pure Organic Phase SPS_Purify->SPS_Start Next Cycle

Comparative workflows for SPPS and SPS of L-β-Phe peptides highlighting self-validation steps.

Conclusion & Strategic Recommendations

The choice between SPPS and SPS for L- β -Phenylalanine peptides is dictated by the sequence length and the required scale. For discovery-phase research requiring rapid synthesis of long β -peptide foldamers, SPPS is unmatched despite the higher reagent costs[1][2]. Conversely, for the commercial scale-up of short peptidomimetics or dipeptides, SPS provides superior atom economy and cost-efficiency, provided that rigorous aqueous workups are employed to validate intermediate purity[3][5].

References

  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). " β -peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. URL:[Link]

  • Appella, D. H., et al. (2002). "Profiling Solid-Phase Synthesis Products by Free-Solution Conjugate Capillary Electrophoresis." Bioconjugate Chemistry, 13(3), 555-559. URL:[Link]

  • Flögel, O., Codée, J. D. C., Seebach, D., & Seeberger, P. H. (2006). "Microreactor synthesis of β -peptides." Angewandte Chemie International Edition, 45(42), 7000-7003. URL:[Link]

  • Ferrazzano, L., et al. (2024). "Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating." Molecules, 29(17), 4243. URL:[Link]

  • ResolveMass Laboratories. (2026). "Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?" ResolveMass Educational Guides. URL: [Link]

Sources

Validation

evaluating the immunogenicity of L-beta-Phenylalanine containing peptides

Evaluating the Immunogenicity of L- β -Phenylalanine-Containing Peptides: A Comparative Guide Executive Summary The development of peptide-based vaccines and immunotherapeutics is fundamentally limited by the poor in viv...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Immunogenicity of L- β -Phenylalanine-Containing Peptides: A Comparative Guide

Executive Summary

The development of peptide-based vaccines and immunotherapeutics is fundamentally limited by the poor in vivo bioavailability of native α -peptides, which are subject to rapid enzymatic proteolysis. To circumvent this, backbone modifications—specifically the substitution of natural α -amino acids with homologous β -amino acids like L- β -Phenylalanine ( β -Phe)—have emerged as a powerful structural intervention. By extending the peptide backbone by a single methylene ( CH2​ ) unit while retaining the native side chain, β -peptides severely impair protease recognition.

However, as application scientists, we must recognize that structural stability does not automatically translate to functional efficacy. This guide objectively compares the immunogenic performance of L- β -Phe-containing peptides against their native α -peptide counterparts, detailing the mechanistic trade-offs between proteolytic resistance, Major Histocompatibility Complex (MHC) presentation, and T-cell cross-reactivity.

The Mechanistic Trade-off: Stability vs. Recognition

The immune system's ability to recognize a peptide relies on a highly coordinated sequence of intracellular processing, MHC loading, and T-Cell Receptor (TCR) engagement.

When we introduce an L- β -Phe residue into a peptide sequence, we alter the hydrogen-bonding register of the backbone. While this modification effectively shields adjacent amide bonds from proteasomal degradation and serum peptidases, it fundamentally alters the spatial orientation of the peptide within the MHC binding groove. Studies have demonstrated that1 [1]. However, if the β -substitution occurs at a TCR-facing residue rather than an MHC-anchor residue, the resulting antigen-specific CD8+ T cells may fail to cross-react with the native wild-type epitope [2].

Recent advancements in glycopeptide formulations further corroborate that2 of cancer vaccines, underscoring the need for precise, position-dependent substitution [3].

Pathway A Intracellular Antigen B Proteasomal Processing A->B C Native α-Peptide (Rapid Degradation) B->C Natural Cleavage D β-Phe Modified Peptide (Protease Resistant) B->D β-Substitution E TAP Transport & ER Loading C->E Low Yield D->E High Yield F MHC-I Presentation E->F G T-Cell Activation (Altered Cross-reactivity) F->G

Antigen processing and MHC-I presentation of native vs. β-Phe modified peptides.

Comparative Performance: α -Peptides vs. L- β -Phe Analogs

To objectively evaluate the viability of β -Phe substituted peptides, we must benchmark them against native α -peptides across four critical parameters: half-life, MHC binding affinity, T-cell activation, and cross-reactivity.

Table 1: Quantitative Comparison of Native vs. β -Phe Substituted Peptides

Performance ParameterNative α -Peptide (e.g., Wild-Type)L- β -Phe Substituted AnalogCausality / Mechanism
Serum Half-Life ( t1/2​ ) ~2 - 4 hours>48 hoursThe extended CH2​ backbone disrupts the active site recognition of serum exopeptidases.
MHC-I Binding Affinity ( IC50​ ) ~5 nM (High Affinity)~15 - 50 nM (Moderate)Altered hydrogen bonding slightly destabilizes the peptide-MHC complex, depending on substitution position.
CD8+ T-Cell Activation Robust (Baseline)Moderate to Robust β -peptides are highly immunogenic to themselves, generating a strong primary response.
Cross-Reactivity to Native 100%<20% (Often negligible)Shifted TCR-facing side chains prevent the induced T-cells from recognizing the native tumor/viral antigen.

Self-Validating Experimental Workflows

To accurately assess the immunogenicity of L- β -Phe containing peptides, standard assays must be modified. The following protocols are designed as self-validating systems, ensuring that the data generated isolates the variable of backbone modification.

Workflow W1 Peptide Synthesis (Fmoc SPPS) W2 Proteolytic Stability (LC-MS/MS) W1->W2 W3 MHC Binding Affinity (T2 Cell Assay) W2->W3 W4 T-Cell Activation (IFN-γ ELISPOT) W3->W4 W5 In Vivo Immunogenicity (Murine Model) W4->W5

Step-by-step experimental workflow for evaluating peptide immunogenicity.

Protocol 1: Proteolytic Stability Profiling via LC-MS/MS

Objective: Quantify the resistance of the L- β -Phe peptide to enzymatic degradation. Why this method: Relying solely on UV absorbance is insufficient, as it cannot distinguish between an intact peptide and a fragment missing a single terminal amino acid. LC-MS/MS provides exact mass confirmation.

  • Matrix Preparation: Prepare a 25% human serum solution in PBS (pH 7.4). Causality: 25% serum mimics physiological protease exposure without overwhelming the mass spectrometer with background proteins.

  • Incubation: Spike the native α -peptide and the L- β -Phe analog into separate serum aliquots to a final concentration of 100 µM. Incubate at 37°C.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Immediately add 50 µL of 10% Trichloroacetic acid (TCA). Causality: TCA instantly precipitates large serum proteins and halts enzymatic activity, effectively "freezing" the degradation state and preventing LC column clogging.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the transition of the parent ion to quantify the remaining intact peptide.

Protocol 2: MHC-I Binding Affinity (T2 Cell Stabilization Assay)

Objective: Determine if the L- β -Phe substitution disrupts anchoring to the MHC-I groove. Why this method: T2 cells are genetically deficient in the Transporter Associated with Antigen Processing (TAP). Consequently, their surface MHC-I molecules are empty and unstable. If an exogenous peptide binds successfully, it stabilizes the MHC complex on the cell surface, which can be precisely quantified.

  • Cell Preparation: Culture T2 cells in serum-free AIM-V medium to minimize background binding from bovine serum peptides.

  • Peptide Pulsing: Incubate 1×105 T2 cells with varying concentrations (0.1 µM to 100 µM) of the test peptides and 3 µg/mL of human β2​ -microglobulin at 37°C for 16 hours. Causality: Exogenous β2​ -microglobulin drives the equilibrium toward the formation of stable trimeric MHC-I complexes.

  • Staining & Flow Cytometry: Wash cells and stain with a fluorescently conjugated anti-HLA-A2 antibody (e.g., clone BB7.2). Analyze via flow cytometry. The Fluorescence Index (FI) directly correlates with the peptide's MHC binding affinity.

Protocol 3: Cross-Reactive T-Cell Activation (ELISPOT)

Objective: Assess whether T-cells primed by the L- β -Phe analog can recognize the native antigen.

  • Splenocyte Isolation: Isolate splenocytes from transgenic mice (e.g., OT-1 mice if testing a SIINFEKL analog). Causality: OT-1 mice possess a transgenic TCR specifically designed to recognize the native α -epitope, providing a standardized baseline for cross-reactivity.

  • Co-Culture: Plate 2×105 splenocytes per well on an IFN- γ coated ELISPOT plate. Pulse with 1 µM of either the native peptide or the L- β -Phe analog.

  • Development & Quantification: Incubate for 24 hours, wash, and develop with a biotinylated secondary antibody and AEC substrate. Count the spot-forming units (SFUs). A lack of SFUs in the β -analog wells indicates a loss of cross-reactivity despite successful MHC binding.

Strategic Implications for Drug Development

The integration of L- β -Phenylalanine into peptide therapeutics is a double-edged sword. While it solves the pharmacokinetic hurdle of rapid clearance, it introduces complex pharmacodynamic challenges regarding immune recognition.

  • For Anti-Tumor Vaccines: If the goal is to generate T-cells that will hunt down a native tumor antigen, β -substitutions must be strictly limited to MHC-anchor residues (e.g., positions 2 and 9 in a 9-mer). Substituting TCR-facing residues will likely yield a highly immunogenic peptide that generates T-cells entirely blind to the actual tumor.

  • For Breaking Immune Tolerance: In cases where the immune system is tolerized to a native self-antigen, utilizing a β -Phe substituted analog at a TCR-facing position can act as a neoantigen. This can intentionally break tolerance, though cross-reactivity must still be rigorously validated in vivo.

References

  • T cell determinants incorporating beta-amino acid residues are protease resistant and remain immunogenic in vivo.The Journal of Immunology (2005).
  • β-amino acid substitution in the SIINFEKL antigen alters immunological recognition.ResearchGate (2025).
  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations.JACS Au - ACS Publications (2025).

Sources

Comparative

validation of L-beta-Phenylalanine quantification in biological samples

Title: Validation of L-β-Phenylalanine Quantification in Biological Samples: A Comparative Methodological Guide Executive Summary L-β-Phenylalanine (L-β-Phe) is a non-proteinogenic amino acid that plays a pivotal role in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of L-β-Phenylalanine Quantification in Biological Samples: A Comparative Methodological Guide

Executive Summary

L-β-Phenylalanine (L-β-Phe) is a non-proteinogenic amino acid that plays a pivotal role in modern drug development. It serves as a critical chiral building block for the synthesis of complex pharmaceuticals (e.g., the paclitaxel side chain and sitagliptin precursors) and acts as a biomarker for specific enzymatic pathways governed by phenylalanine aminomutase[1].

Quantifying L-β-Phe in biological matrices (e.g., plasma, urine) presents a profound analytical challenge. The assay must not only distinguish β-Phe from its highly abundant structural isomer, α-phenylalanine, but also resolve the biologically active L-enantiomer from the D-enantiomer. This guide objectively compares the two gold-standard quantification strategies—Direct LC-MS/MS using Chiral Stationary Phases (CSP) and Pre-column Derivatization HPLC-UV—providing self-validating protocols strictly aligned with the2[2].

The Analytical Challenge & Causality of Method Selection

Biological systems are inherently stereospecific, meaning the pharmacological efficacy or biomarker relevance of β-Phe is strictly tied to its L-configuration.

  • Causality of Matrix Effects: Biological samples contain high concentrations of endogenous α-amino acids, salts, and lipids. In mass spectrometry, these components cause severe ion suppression; in UV detection, they lead to overlapping peaks. Therefore, highly selective sample preparation (e.g., protein precipitation combined with solid-phase extraction) is required to ensure data integrity[3].

  • Causality of Chiral Separation: Standard achiral C18 columns cannot resolve L-β-Phe from D-β-Phe due to identical physicochemical properties in an isotropic environment. Analysts must introduce an asymmetric environment, either physically via a chiral stationary phase (e.g., 4)[4] or chemically via a chiral derivatizing agent (e.g., Marfey's reagent).

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics and operational trade-offs between the two primary methodologies.

ParameterDirect LC-MS/MS (Teicoplanin CSP)Pre-column Derivatization (HPLC-UV)
Mechanism of Resolution Physical (Chiral Stationary Phase)Chemical (Diastereomer Formation)
Sensitivity (LLOQ) 1 - 5 ng/mL50 - 100 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude
Run Time per Sample ~6 - 8 minutes~20 - 30 minutes
Sample Prep Complexity Low (Protein Precipitation)High (SPE + Derivatization + Quenching)
Matrix Effect Susceptibility High (Requires Stable Isotope IS)Low (Chromatographic resolution of matrix)
Throughput & Cost High Throughput / High Capital CostLow Throughput / Low Capital Cost

Analytical Workflow Visualization

G Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation & Analyte Extraction Sample->Prep Split Method Selection Prep->Split LCMS LC-MS/MS (CSP) Direct Chiral Separation Split->LCMS High Throughput HPLC HPLC-UV/FL Pre-column Derivatization Split->HPLC Cost Effective Data Data Acquisition & Isomer Resolution LCMS->Data HPLC->Data Val FDA BMV 2018 Validation (Selectivity, Accuracy, Precision) Data->Val

Fig 1: Comparative workflow for L-β-Phe quantification and bioanalytical validation.

Self-Validating Experimental Protocols

Protocol A: Direct LC-MS/MS with Chiral Stationary Phase (High Throughput)

This method leverages a macrocyclic glycopeptide (teicoplanin) stationary phase to achieve baseline enantioseparation within 6 minutes[4]. Chiral recognition is driven by a combination of hydrogen bonding, steric hindrance, and π-π interactions within the chiral cleft of the selector.

  • Sample Preparation: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Add 150 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g., ^13C-L-β-Phe).

    • Causality: The 3:1 organic-to-aqueous ratio effectively precipitates plasma proteins. The inclusion of a stable isotope internal standard at the earliest step is a self-validating mechanism to mathematically correct for subsequent extraction losses and matrix-induced ion suppression during MS ionization[3].

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a Teicoplanin-based CSP column (e.g., 2.7 µm superficially porous particles)[4]. Use a mobile phase of Methanol/Water supplemented with 0.1% Acetic acid.

    • Causality: Acetic acid is specifically chosen over non-volatile buffers (like phosphate) because it significantly enhances positive electrospray ionization (ESI+) efficiency without fouling the mass spectrometer source[4].

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the specific transition m/z 166.1 → 120.1 (loss of formic acid/water).

Protocol B: Pre-Column Derivatization HPLC-UV (High Accessibility)

For laboratories lacking LC-MS/MS infrastructure, chemical derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) converts L- and D-enantiomers into diastereomers, which possess different physical properties and can be resolved on a standard achiral C18 column.

  • Extraction: Pass 100 µL of plasma through a mixed-mode cation exchange (MCX) solid-phase extraction cartridge. Elute with 5% ammonium hydroxide in methanol and evaporate to dryness.

    • Causality: SPE isolates the amine fraction, removing neutral lipids and acidic interferences that would otherwise consume the derivatization reagent or obscure the UV chromatogram.

  • Derivatization: Reconstitute the residue in 50 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO3. Incubate at 40°C for 1 hour.

    • Causality: The mild alkaline environment (NaHCO3) ensures the primary amine of β-Phe is deprotonated, allowing it to act as a nucleophile in the aromatic substitution reaction with FDAA.

  • Quenching: Add 20 µL of 1M HCl.

    • Causality: Neutralizing the pH stops the reaction, preventing the degradation of the newly formed diastereomers and protecting the silica backbone of the C18 analytical column.

  • Chromatography: Inject onto a C18 column using a gradient of Triethylamine phosphate buffer (pH 3.0) and Acetonitrile. Detect absorbance at 340 nm.

Regulatory Validation Framework

To ensure absolute trustworthiness, any selected protocol must be validated as a self-correcting system according to the 3[2][3].

  • Selectivity: Analyze 6 independent lots of blank biological matrix. Causality: This proves the method can differentiate L-β-Phe from endogenous α-Phe and D-β-Phe. Acceptance criteria dictate that interference at the L-β-Phe retention time must be ≤20% of the Lower Limit of Quantification (LLOQ)[2].

  • Accuracy & Precision: Execute 3 independent validation batches containing calibration standards and Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High). Causality: This verifies the systematic and random error of the assay. The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ)[2].

  • Matrix Effect (For LC-MS/MS): Calculate the Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat standard solutions. Causality: This quantifies ion suppression/enhancement. The internal standard-normalized MF must demonstrate a coefficient of variation (CV) < 15% across 6 matrix lots[3].

Conclusion

While pre-column derivatization coupled with HPLC-UV offers an accessible and cost-effective entry point for L-β-Phe quantification, Direct LC-MS/MS utilizing macrocyclic glycopeptide CSPs represents the pinnacle of modern bioanalysis. By eliminating the derivatization bottleneck and leveraging stable isotope internal standards, the LC-MS/MS approach provides superior throughput, sensitivity, and resilience against matrix effects, seamlessly satisfying stringent FDA validation criteria.

References[4]Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated ß-phenylalanine analogs - ResearchGate.[3]Bioanalytical Method Development and Validation: from the USFDA 2001 to the USFDA 2018 Guidance for Industry - ResearchGate.[1]Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: a Route to Enantiopure α- and β-Amino Acids - ResearchGate.[2]Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register.

Sources

Safety & Regulatory Compliance

Safety

L-beta-Phenylalanine proper disposal procedures

As a Senior Application Scientist, I understand that managing laboratory chemicals extends far beyond the benchtop. For drug development professionals working with peptidomimetics and beta-peptides, handling L-beta-Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing laboratory chemicals extends far beyond the benchtop. For drug development professionals working with peptidomimetics and beta-peptides, handling L-beta-Phenylalanine (and its structural isomers) requires a rigorous, causality-driven approach to safety and logistics.

While L-beta-Phenylalanine is not classified as a highly acute toxin or carcinogen, its thermal instability and fine crystalline nature demand strict operational controls[1]. Below is a comprehensive, self-validating guide to the proper handling, spill response, and disposal of this compound.

Physicochemical Risk Profile

To design an effective disposal and handling plan, we must first understand the intrinsic properties of the molecule. Every logistical decision—from container selection to destruction methodology—is dictated by the data in the table below.

PropertyValueCausality / Operational Impact
Molecular Weight 165.19 g/mol Dictates stoichiometric calculations for quenching or reactive waste profiling.
Melting Point 270–283 °C (Decomposes)Thermal instability requires storage below +30°C[2]. Heating beyond this point triggers hazardous decomposition.
Aqueous pH (1% soln) 5.4 – 6.0Mildly acidic[2]; requires compatible storage containers (e.g., HDPE) and serves as a baseline for waste validation.
Incompatibilities Strong Oxidizing AgentsContact with oxidizers can trigger exothermic reactions[1][2]. Waste must be strictly segregated.
Decomposition Byproducts Nitrogen Oxides (NOx)When heated to decomposition, it emits highly toxic NOx fumes[1][2], mandating specialized incineration.

Operational Spill Response Logistics

L-beta-Phenylalanine typically presents as an odorless, white crystalline powder. The primary hazard during a spill is the aerosolization of these fine particulates, which, upon prolonged inhalation, can induce dizziness and nausea[1].

Step-by-Step Spill Protocol
  • Isolation & PPE: Immediately isolate the area. Don nitrile gloves, safety goggles, and a NIOSH-approved half-face respirator equipped with dust/mist filters[3].

    • Causality: Standard surgical masks are insufficient against fine crystalline dust.

  • Particulate Suppression: Gently dampen the solid spill material with distilled water[3].

    • Causality: Dry sweeping causes immediate aerosolization. Water dampening agglomerates the particles, mitigating inhalation risks.

  • Collection: Use water-dampened absorbent paper to pick up the agglomerated material[3]. Transfer all collected waste into a vapor-tight plastic bag.

    • Causality: A vapor-tight seal prevents the water from evaporating during transit, which would otherwise allow the dried powder to re-aerosolize.

  • Decontamination: Wash the affected surface thoroughly with a soap and water solution[3].

    • Causality: The compound is water-soluble; surfactants in the soap disrupt any remaining micro-adhesions to the benchtop.

  • System Validation:

    • Self-Validating Check: After cleaning, swipe the benchtop with a damp pH strip. A neutral reading (pH ~7.0) confirms the complete removal of the mildly acidic (pH 5.4–6.0) residue. Do not release the area until this is verified by a Safety Officer[3].

SpillResponse Spill 1. Spill Detected (Solid Powder) Dampen 2. Dampen with Water (Prevents Aerosolization) Spill->Dampen Absorb 3. Absorb & Transfer (Vapor-Tight Bag) Dampen->Absorb Clean 4. Wash Surface (Soap & Water) Absorb->Clean Verify 5. Safety Officer Verification (pH Check) Clean->Verify

Workflow for L-beta-Phenylalanine spill response and decontamination.

Waste Segregation and Disposal Procedures

Because environmental regulatory criteria for the land disposal of amino acid derivatives are subject to strict revision[4], sanitary landfilling is strongly discouraged. The definitive disposal method is high-temperature incineration.

Step-by-Step Disposal Protocol
  • Waste Segregation: Strictly isolate L-beta-Phenylalanine waste from any strong oxidizing agents (e.g., peroxides, nitrates)[2].

    • Causality: Mixing these streams in a single waste carboy can lead to pressurization and exothermic rupture.

  • Packaging & State Determination:

    • For Solid Waste: Place powders, contaminated PPE, and empty reagent bottles into a sealed, vapor-tight double bag[3].

    • For Aqueous Waste: Collect solutions in halogen-free High-Density Polyethylene (HDPE) carboys.

    • Self-Validating Check: Before sealing the aqueous waste carboy, measure the pH. It must read between 5.4 and 6.0[2]. If the pH is highly acidic or basic, cross-contamination has occurred, and the waste manifest must be updated to reflect a mixed-hazard profile.

  • Storage: Store the packaged waste in a well-ventilated, dry accumulation area maintained below +30°C[1][2].

    • Causality: Ambient heat accelerates thermal degradation, compromising container integrity.

  • Final Destruction (Incineration): Transfer the manifest to a licensed environmental disposal facility. You must explicitly note on the manifest that the waste requires high-temperature incineration with NOx scrubbing .

    • Causality: When heated to its decomposition point (283°C), L-beta-Phenylalanine rapidly emits highly toxic nitrogen oxide (NOx) gases[1][2]. Standard incinerators without alkaline scrubbers will release these toxic fumes into the atmosphere, violating EPA emissions standards.

DisposalWorkflow Start L-beta-Phenylalanine Waste CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powder/Residue) CheckState->Solid Aqueous Aqueous Solution (pH 5.4 - 6.0) CheckState->Aqueous PackageSolid Seal in Vapor-Tight Double Bag Solid->PackageSolid PackageAq Collect in Halogen-Free HDPE Carboy Aqueous->PackageAq Incinerate High-Temp Incineration (Requires NOx Scrubbing) PackageSolid->Incinerate PackageAq->Incinerate

Segregation and disposal pathways for solid and aqueous L-beta-Phenylalanine waste.

References

  • L-Phenylalanine | CID 6140 - PubChem National Institutes of Health (NIH)[Link]

Sources

Handling

Personal protective equipment for handling L-beta-Phenylalanine

As a Senior Application Scientist overseeing advanced peptide synthesis and drug development workflows, I frequently encounter operational bottlenecks caused by the improper handling of beta-amino acids. L-beta-Phenylala...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing advanced peptide synthesis and drug development workflows, I frequently encounter operational bottlenecks caused by the improper handling of beta-amino acids. L-beta-Phenylalanine (often utilized as (3S)-3-amino-3-phenylpropanoic acid or its derivatives) is an indispensable building block for synthesizing proteolytically stable peptidomimetics. However, its physical state as a highly electrostatic, fine crystalline powder presents immediate exposure risks that require a rigorous, causality-driven approach to laboratory safety.

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, handling, and disposal. By understanding the mechanistic reasoning behind each safety measure, laboratory personnel can ensure reproducible science while maintaining an uncompromising safety standard.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first analyze the quantitative and qualitative hazard data of L-beta-Phenylalanine[1].

Property / Hazard CategoryData / ClassificationOperational Implication
Molecular Weight 165.19 g/mol High molar density in aerosolized dust clouds[1].
Physical State White to off-white powderHighly electrostatic; prone to rapid aerosolization during transfer[2].
Skin Corrosion/Irritation Category 2 (H315)Sweat/moisture accelerates dermal absorption and localized dermatitis[3].
Serious Eye Damage/Irritation Category 2A (H319)Micro-particulates cause severe ocular irritation; standard glasses are insufficient[3].
Specific Target Organ Toxicity STOT SE 3 (H335)Inhalation of dust directly irritates the respiratory tract[3].

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling pure L-beta-Phenylalanine powder. The following PPE matrix is engineered to mitigate the specific physicochemical risks outlined above.

  • Respiratory Protection ():

    • The Causality: L-beta-Phenylalanine's low mass and high electrostatic charge mean that even ambient lab air currents can aerosolize the powder. Inhalation triggers immediate respiratory tract irritation (STOT SE 3)[3]. A particulate respirator filters out these micro-particles before they reach the mucosal membranes.

  • Ocular Protection (Tight-Fitting Chemical Goggles):

    • The Causality: Airborne dust easily bypasses the gaps in standard safety glasses. Because the powder is a Category 2A eye irritant[3], tight-fitting chemical goggles are mandatory to create a physical seal against aerosolized particulates.

  • Dermal Protection (Nitrile Gloves & Knit-Cuff Lab Coat):

    • The Causality: Nitrile provides superior chemical resistance against amino acid derivatives compared to latex. Furthermore, a lab coat with knit cuffs prevents the powder from migrating up the forearm—a common, often overlooked vector for contact dermatitis.

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures that the handling of L-beta-Phenylalanine is a self-validating system; if a critical safety step is missed, the subsequent operational step cannot be safely executed.

PPE_Workflow Start Initiate Handling L-beta-Phenylalanine Assess Assess Environment (Fume Hood / Vented Enclosure) Start->Assess PPE_Don Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Assess->PPE_Don Weighing Weighing Protocol (Anti-static tools) PPE_Don->Weighing Spill Spill Detected? Weighing->Spill Clean Wet-Wipe Decontamination (Avoid sweeping) Spill->Clean Yes Proceed Proceed to Synthesis / Solubilization Spill->Proceed No Clean->Proceed

Operational workflow and PPE logic for handling L-beta-Phenylalanine.

Phase 1: Pre-Operational Setup
  • Environmental Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm)[4]. Do not handle the dry powder on an open bench.

  • Static Mitigation: Treat the weighing boat and stainless steel spatula with an anti-static device (e.g., a Zerostat gun). Causality: Neutralizing the static charge prevents the powder from aggressively repelling from the spatula and contaminating the balance enclosure or the operator's gloves.

Phase 2: Execution (Weighing and Transfer)
  • Don PPE: Equip nitrile gloves, fastened knit-cuff lab coat, chemical goggles, and an N95 respirator.

  • Container Management: Open the reagent bottle exclusively inside the fume hood.

  • Transfer: Smoothly transfer the required mass. Avoid tapping the spatula aggressively, which generates unnecessary dust clouds.

  • In-Situ Solubilization (Self-Validation Step): If preparing a stock solution, add your solvent (e.g., water, dilute HCl, or organic solvent) directly to the weighing vessel inside the fume hood. Causality: Wetting the powder completely eliminates the inhalation and aerosolization hazard, validating that the material is now safe to transport across the laboratory to your synthesis station.

Spill Response and Disposal Plan

Improper cleanup of L-beta-Phenylalanine often exacerbates the hazard by pushing dust into the breathing zone[2].

Decontamination Protocol
  • Never Dry-Sweep: Sweeping or brushing the powder will immediately aerosolize it, violating respiratory safety baselines[2].

  • Wet-Wipe Method: Moisten a laboratory wipe with 70% ethanol or deionized water. Gently lay the wipe over the spilled powder to trap it, then wipe inward toward the center of the spill.

  • Secondary Wash: Wash the contaminated surface with a mild laboratory detergent solution to remove any residual amino acid, followed by a final water wipe.

Waste Disposal Logistics
  • Solid Waste: Place all contaminated weighing boats, spatulas, and wet wipes into a heavy-duty, sealable hazardous waste bag. Label clearly as "Hazardous Solid Waste - Amino Acid Irritant (L-beta-Phenylalanine)"[2].

  • Liquid Waste: Aqueous or organic solutions containing L-beta-Phenylalanine must be collected in designated, compatible waste carboys. Ensure the pH is neutralized (if acidic/basic modifiers were used during solubilization) before transferring to institutional hazardous waste facilities for final destruction (typically via incineration)[4].

References

  • Title: L-beta-Phenylalanine | C9H11NO2 | CID 6921434 Source: PubChem - National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid Source: Cole-Parmer / Acros Organics URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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